Product packaging for Clemastine(Cat. No.:CAS No. 15686-51-8)

Clemastine

カタログ番号: B1669165
CAS番号: 15686-51-8
分子量: 343.9 g/mol
InChIキー: YNNUSGIPVFPVBX-NHCUHLMSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Clemastine is a first-generation ethanolamine-derivative antihistamine that acts as a selective histamine H1 receptor antagonist . It is well-documented to competitively block cell receptor sites, inhibiting the physiological effects of endogenous histamine, such as increased capillary permeability, the "flare" and "itch" response, and smooth muscle constriction . This mechanism provides a foundation for research into allergic responses and inflammatory pathways. Beyond its classical antihistaminic activity, this compound has significant anticholinergic and sedative effects, which are valuable for investigating cholinergic systems and central nervous system (CNS) modulation . A major focus of current research is its potential to promote remyelination. This compound has been shown to stimulate remyelination by oligodendrocytes in the central nervous system, an effect primarily attributed to its antagonism of the M1 muscarinic receptor . This application is being explored in preclinical models for conditions like multiple sclerosis (MS), spinal cord injury, and other demyelinating disorders . Research also indicates potential neuroprotective effects and utility in studies of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) . Furthermore, its role as a functional inhibitor of acid sphingomyelinase (FIASMA) opens additional avenues for investigation in oncology and cardiology . This compound is rapidly absorbed and metabolized in the liver chiefly via mono- and didemethylation and glucuronide conjugation, with urinary excretion as the primary route of elimination . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClNO B1669165 Clemastine CAS No. 15686-51-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNUSGIPVFPVBX-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022832
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (hydrogen fumarate formulation), 4.05e-04 g/L
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15686-51-8
Record name Clemastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEMASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C (hydrogen fumarate formulation)
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pro-Remyelinating Effects of Clemastine: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects on oligodendrocyte precursor cell (OPC) differentiation and subsequent myelin sheath formation. We delve into the core signaling pathways, present quantitative data from seminal preclinical and clinical studies, and outline the key experimental methodologies used to elucidate its mode of action. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.

Core Mechanism: M1 Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism by which this compound promotes remyelination is through its action as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[1][2] In the context of demyelinating diseases, the activation of CHRM1 on oligodendrocyte precursor cells (OPCs) is inhibitory to their differentiation into mature, myelinating oligodendrocytes. By blocking this receptor, this compound effectively removes this inhibitory signal, thereby facilitating the maturation of OPCs and subsequent remyelination of denuded axons.[1][2]

Key Signaling Pathways Modulated by this compound

This compound instigates a cascade of downstream signaling events following M1 receptor antagonism, and also influences other cellular pathways that collectively contribute to a pro-remyelinating environment.

Extracellular Signal-Regulated Kinase (ERK) Pathway

A significant body of evidence points to the activation of the ERK1/2 signaling pathway as a critical downstream effect of this compound's M1 receptor blockade.[3] The phosphorylation and activation of ERK1/2 are essential for the lineage progression of OPCs to mature oligodendrocytes. Studies have demonstrated that this compound treatment leads to an increased phosphorylation of ERK1/2, which in turn promotes the expression of key transcription factors, such as Myelin Regulatory Factor (Myrf) and Olig2, that are indispensable for myelination. Inhibition of the ERK1/2 pathway has been shown to abrogate the pro-differentiation effects of this compound.

ERK_Pathway This compound This compound M1R M1 Muscarinic Receptor (CHRM1) This compound->M1R ERK Activation of ERK1/2 Pathway M1R->ERK Antagonism leads to TF Upregulation of Myrf and Olig2 ERK->TF Differentiation OPC Differentiation & Remyelination TF->Differentiation

Modulation of Inflammatory and Stress Pathways

This compound also exerts its effects by modulating inflammatory and cellular stress pathways that can be detrimental to remyelination.

  • p38 MAPK/NLRP3 Inflammasome Pathway: In microglia, the brain's resident immune cells, this compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition leads to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response that, when overactive, contributes to a pro-inflammatory environment that hinders OPC differentiation. By suppressing this pathway, this compound helps to create a more permissive environment for remyelination.

  • Gsta4/4-HNE Pathway: this compound has been found to activate the Glutathione S-transferase alpha 4 (Gsta4)/4-hydroxynonenal (4-HNE) pathway. Gsta4 is an enzyme that plays a role in detoxification and cellular protection against oxidative stress. Its activation by this compound is thought to protect differentiating oligodendrocytes from apoptosis, thereby enhancing their survival and capacity for myelination.

Inflammatory_Stress_Pathways cluster_microglia Microglia cluster_oligodendrocyte Oligodendrocyte Clemastine_microglia This compound p38_MAPK p38 MAPK Pathway Clemastine_microglia->p38_MAPK NLRP3 NLRP3 Inflammasome p38_MAPK->NLRP3 Inflammation Reduced Inflammation NLRP3->Inflammation Remyelination Promotes Remyelination Inflammation->Remyelination Clemastine_oligo This compound Gsta4 Gsta4/4-HNE Pathway Clemastine_oligo->Gsta4 Apoptosis Reduced Apoptosis of Differentiating Oligodendrocytes Gsta4->Apoptosis Apoptosis->Remyelination

Other Implicated Mechanisms

Several other molecular mechanisms have been identified that contribute to this compound's pro-remyelinating effects:

  • F3/Contactin-1/Notch-1 Signaling: In the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, this compound has been shown to activate F3/Contactin-1, which promotes a non-canonical Notch-1 signaling pathway favorable for oligodendrocyte maturation.

  • NMDA Receptor Modulation: this compound has been reported to alter the membrane properties of OPCs, inducing a state rich in N-methyl-D-aspartate (NMDA) receptors. This modulation may enhance the ability of OPCs to respond to neuronal activity, a known promoter of myelination.

  • Epigenetic Regulation: this compound has been shown to enhance the activity of H3K9 histone methyltransferases in oligodendrocytes. This epigenetic modification is associated with chromatin compaction, a process that is important for the progression of OPCs through their differentiation program.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in promoting remyelination has been quantified in a variety of preclinical models and in a key clinical trial.

Table 1: Quantitative Outcomes in Preclinical Models
ModelThis compound DosageKey Quantitative FindingsReference(s)
Experimental Autoimmune Encephalomyelitis (EAE) 10 mg/kg/day (oral)Significantly decreased clinical severity of EAE. Preserved myelin staining intensity and prevented axon loss in the spinal cord.
Cuprizone-Induced Demyelination 10 mg/kg/day (oral)Enhanced myelin repair in the corpus callosum, cortex, and hippocampus. Increased number of mature (APC-positive) oligodendrocytes.
Social Isolation-Induced Myelin Deficits Not specifiedReversed thinner myelin (g-ratio of 0.882 in vehicle-treated vs. 0.854 in this compound-treated, p < 0.0001).
Neonatal Hypoxia-Ischemia 10 mg/kg (intraperitoneal)Significant increase in the number of Olig2-positive cells.
Spinal Cord Injury (SCI) Not specifiedIncreased number of CC1-positive mature oligodendrocytes.
Table 2: Quantitative Outcomes from the ReBUILD Clinical Trial
TrialThis compound DosagePrimary OutcomeKey Quantitative FindingReference(s)
ReBUILD (NCT02040298) 5.36 mg (oral, twice daily)Shortening of P100 latency delay on full-field, pattern-reversal visual-evoked potentials (VEPs).Reduced latency delay by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048) in the crossover model. A post-hoc delayed-start model showed a 3.2 ms reduction per eye.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of standard and advanced experimental techniques.

In Vitro and Ex Vivo Assays
  • Oligodendrocyte Precursor Cell (OPC) Culture: Primary OPCs are isolated from rodent brains and cultured in vitro. These cultures are used to assess the direct effects of this compound on OPC differentiation by treating the cells with varying concentrations of the drug. Differentiation is typically quantified by immunocytochemistry for markers of mature oligodendrocytes.

  • Western Blotting: This technique is used to quantify the expression levels of specific proteins in cell lysates or tissue homogenates. For example, western blotting has been instrumental in demonstrating the increased phosphorylation of ERK1/2 and the upregulation of myelin proteins like Myelin Basic Protein (MBP) following this compound treatment.

  • Immunofluorescence Staining: This method is used to visualize the localization and expression of specific proteins within cells and tissues. In the context of this compound research, immunofluorescence is widely used to identify and quantify different cell types in the oligodendrocyte lineage (e.g., NG2-positive OPCs, Olig2-positive oligodendrocyte lineage cells, and CC1 or MBP-positive mature oligodendrocytes).

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_clinical Clinical Trial (Human) OPC_Culture OPC Culture Treatment This compound Treatment OPC_Culture->Treatment Western_Blot Western Blot (e.g., p-ERK, MBP) Treatment->Western_Blot IF_Staining Immunofluorescence (e.g., NG2, CC1, MBP) Treatment->IF_Staining Animal_Model Demyelination Model (e.g., EAE, Cuprizone) Clem_Admin This compound Administration Animal_Model->Clem_Admin Behavioral Behavioral/Clinical Scoring Clem_Admin->Behavioral Histology Histology & Immunohistochemistry Clem_Admin->Histology Patient_Recruitment Patient Recruitment (e.g., Relapsing MS) Clem_Treatment This compound Treatment Patient_Recruitment->Clem_Treatment VEP Visual Evoked Potentials (VEP) Clem_Treatment->VEP

In Vivo Animal Models
  • Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used mouse model of multiple sclerosis where an autoimmune response is induced against myelin components. This compound's efficacy in this model is assessed by monitoring clinical scores (e.g., paralysis), and by post-mortem histological analysis of the spinal cord to quantify demyelination, remyelination, and axonal integrity.

  • Cuprizone-Induced Demyelination: This model involves feeding mice a diet containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is useful for studying remyelination in the absence of a significant inflammatory infiltrate. This compound's effects are evaluated by histological and immunohistochemical analysis of brain sections.

Clinical Trials
  • Visual Evoked Potentials (VEP): VEPs are a non-invasive electrophysiological method used to measure the time it takes for a visual stimulus to travel from the eye to the visual cortex. In demyelinating conditions, this latency is prolonged due to slowed nerve conduction. The ReBUILD trial used the change in VEP P100 latency as its primary outcome measure to assess the efficacy of this compound in promoting remyelination of the optic nerve.

Conclusion

This compound promotes remyelination primarily through the antagonism of the M1 muscarinic acetylcholine receptor on oligodendrocyte precursor cells. This action triggers a cascade of downstream events, most notably the activation of the ERK1/2 signaling pathway, which is crucial for OPC differentiation. Furthermore, this compound's ability to modulate inflammatory and cellular stress pathways contributes to a more favorable environment for myelin repair. The quantitative data from both preclinical models and human clinical trials provide compelling evidence for its pro-remyelinating effects. The experimental methodologies outlined herein have been pivotal in unraveling these complex mechanisms and will continue to be essential for the development of the next generation of remyelinating therapies.

References

Pharmacological Profile of Clemastine for CNS Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine, a first-generation histamine H1 receptor antagonist with significant anticholinergic properties, has emerged as a promising agent for the treatment of Central Nervous System (CNS) disorders, primarily due to its potential to promote remyelination. Originally approved for allergic conditions, its ability to cross the blood-brain barrier and modulate neural cell function has opened new avenues for therapeutic development in diseases characterized by demyelination and neuroinflammation, such as multiple sclerosis and Alzheimer's disease. This document provides a comprehensive technical overview of this compound's pharmacological profile, including its mechanism of action, receptor binding affinities, pharmacokinetic properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual pathways are provided to support further research and development efforts.

Mechanism of Action

This compound exerts its effects in the CNS through a multi-faceted mechanism of action, primarily involving antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][2] Its therapeutic potential in CNS disorders, however, is most strongly linked to its effects on oligodendrocyte lineage cells.[3]

  • Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound competitively and selectively blocks H1 receptors in the brain, contributing to its sedative side effects.[4][5]

  • Muscarinic Receptor Antagonism: this compound exhibits potent anticholinergic activity. Its antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) on oligodendrocyte progenitor cells (OPCs) is a key mechanism underlying its pro-myelinating effects.

  • Promotion of Oligodendrocyte Differentiation: By acting on M1 receptors, this compound has been shown to stimulate the differentiation of OPCs into mature, myelin-producing oligodendrocytes. This action is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.

  • Anti-inflammatory and Neuroprotective Effects: this compound has been observed to inhibit microglia-induced neuroinflammation. In preclinical models of Alzheimer's disease, it has been shown to reduce amyloid-β (Aβ) deposition, rescue cognitive deficits, and prevent the senescence of OPCs.

Quantitative Pharmacological Data

Table 1: Receptor and Channel Binding Affinities of this compound
TargetSpeciesAssay TypeValue TypeValueNotes
Muscarinic M1 ReceptorHumanRadioligand Binding ([3H]-QNB)pKi7.7Equivalent to a Ki of ~19.95 nM.
Muscarinic M3 ReceptorHumanRadioligand Binding ([3H]-NMS)pKi8.08Equivalent to a Ki of ~8.25 nM.
hERG K+ Channel-ElectrophysiologyIC5012 nMPotent off-target inhibition, though clinical QT prolongation is not commonly reported.
P2X7 ReceptorHumanElectrophysiology / Ca2+ influx--Acts as a positive allosteric modulator, sensitizing the receptor to ATP.
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
ParameterValueUnitPopulation
Bioavailability39.2 ± 12.4%Healthy Male Volunteers
Tmax (Time to Peak Concentration)4.77 ± 2.26hoursHealthy Male Volunteers
Cmax (Peak Concentration)0.577 ± 0.252ng/mL per mg doseHealthy Male Volunteers
Terminal Elimination Half-life (t½)21.3 ± 11.6hoursHealthy Male Volunteers
Volume of Distribution (Vd)799 ± 315LHealthy Male Volunteers
Primary Route of Elimination--Urinary Excretion

Evidence in CNS Disorders

Multiple Sclerosis (MS)

This compound has been most extensively studied as a potential remyelinating therapy for MS.

  • ReBUILD Trial: A landmark phase II, double-blind, crossover trial (NCT02040298) demonstrated that this compound fumarate (5.36 mg twice daily) met its primary endpoint, showing a statistically significant reduction in the latency delay of visual evoked potentials (VEP), a functional measure of myelin integrity. This was the first randomized controlled trial to show evidence of a remyelinating drug's efficacy for chronic demyelinating injury in MS.

  • TRAP-MS Trial: In contrast, the this compound arm of the TRAP-MS trial (NCT03109288), which included patients with progressive MS, was halted. New data revealed that this compound was associated with an accelerated accumulation of disability in a subset of patients. Mechanistic studies suggest this may be due to the potentiation of P2X7 signaling and the induction of pyroptosis, an inflammatory form of cell death, in oligodendrocytes and microglia.

Table 3: Summary of Key Clinical Trial Outcomes for this compound in MS
TrialPhasePopulationInterventionPrimary OutcomeKey Quantitative Result
ReBUILD (NCT02040298)II50 patients with relapsing MS and chronic optic neuropathyThis compound Fumarate (5.36 mg BID) vs. Placebo (crossover design)Shortening of P100 latency delay on VEPReduced latency delay by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048)
TRAP-MS (NCT03109288)I/II9 patients with progressive MS (this compound arm)This compound Fumarate (8 mg daily)Safety and CSF remyelination signatureArm halted; 3 of 9 patients showed disability progression >5x faster than baseline (p=0.00015)
Alzheimer's Disease (AD) and Other Disorders

Preclinical evidence suggests a potential role for this compound in other CNS disorders.

  • Alzheimer's Disease: In APP/PS1 mouse models of AD, chronic this compound treatment has been shown to reduce Aβ plaque load, rescue short-term memory deficits, and enhance the density of OPCs and oligodendrocytes, partly by preventing OPC senescence.

  • Spinal Cord Injury (SCI): In rat models of SCI, this compound treatment preserves myelin integrity, improves functional recovery, and promotes OPC differentiation.

Visualizations: Pathways and Workflows

Clemastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1R M1 Muscarinic Receptor ERK ERK1/2 M1R->ERK Leads to Activation pERK p-ERK1/2 ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Activates OPC_Diff OPC Differentiation & Myelination TF->OPC_Diff Promotes This compound This compound This compound->M1R Antagonizes

Caption: this compound antagonizes the M1 muscarinic receptor, leading to ERK1/2 activation and promoting OPC differentiation.

Preclinical_Workflow_EAE cluster_setup Model Induction & Treatment cluster_assessment Assessment & Analysis start Select C57BL/6 Mice induce Induce EAE with MOG35-55 Emulsion start->induce group Randomize into Groups: - EAE + Vehicle - EAE + this compound (Dose 1) - EAE + this compound (Dose 2) induce->group treat Daily Intraperitoneal Administration (21 days) group->treat score Daily Clinical Scoring (Neurological Impairment) treat->score During Treatment sacrifice Sacrifice at Day 21 treat->sacrifice histology Spinal Cord Histology (Luxol Fast Blue Staining) sacrifice->histology biochem Brain Homogenate Analysis (MBP Protein & mRNA levels) sacrifice->biochem

Caption: Experimental workflow for evaluating this compound's efficacy in the EAE mouse model of multiple sclerosis.

Clemastine_Logic_Diagram cluster_mech Primary CNS Mechanisms cluster_outcomes Divergent Clinical Outcomes This compound This compound M1_ant M1 Receptor Antagonism on OPCs This compound->M1_ant P2X7_mod P2X7 Receptor Modulation on Oligodendrocytes/Microglia This compound->P2X7_mod remyelination Promotes Remyelination (e.g., Relapsing MS) M1_ant->remyelination Therapeutic Potential pyroptosis Enhances Pyroptosis & Disability (e.g., Progressive MS) P2X7_mod->pyroptosis Potential Toxicity

Caption: Logical relationship of this compound's dual mechanisms and divergent outcomes in different MS subtypes.

Detailed Experimental Protocols

Protocol: In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
  • Cell Culture: Isolate OPCs from P2-P3 rodent pup cortices. Plate cells onto polyethleneimine (PEI) and laminin-coated 96-well plates in a defined OPC proliferation medium containing growth factors such as PDGF-AA and FGF-basic.

  • Differentiation Induction: After 7 days in vitro (DIV), switch the medium to an OL differentiation medium, which typically involves the withdrawal of mitogens.

  • Treatment: Add this compound (e.g., 1 µM final concentration) or a vehicle control (e.g., DMSO) to the differentiation medium. Culture the cells for an additional 7 days, performing a half-media exchange with fresh medium and compound daily.

  • Immunocytochemistry: At DIV 14, fix the cells with 4% paraformaldehyde. Permeabilize and block non-specific binding.

  • Staining and Analysis: Incubate with primary antibodies against markers for mature oligodendrocytes (e.g., Myelin Basic Protein, MBP) and oligodendrocyte lineage cells (e.g., Olig2). Follow with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Quantification: Acquire images using high-content microscopy and quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells to determine the extent of differentiation.

Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
  • Animals: Use 8-10 week old female C57BL/6 mice.

  • EAE Induction: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Anesthetize mice and administer a subcutaneous injection of the emulsion. Administer intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization.

  • Treatment Regimen: Beginning on day 3 post-immunization, administer this compound (e.g., 10-40 mg/kg) or vehicle (e.g., saline) via intraperitoneal injection daily for 21 days.

  • Clinical Assessment: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hindlimb weakness, 3 = hindlimb paralysis, etc.).

  • Endpoint Analysis: At day 21, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

  • Histology: Dissect the spinal cords, process for paraffin embedding, and section. Perform Luxol Fast Blue (LFB) staining to assess the degree of demyelination.

  • Biochemical Analysis: Homogenize brain tissue to quantify Myelin Basic Protein (MBP) levels via Western blot or ELISA, and MBP mRNA levels via qPCR.

Protocol: ReBUILD Clinical Trial (NCT02040298) Methodology
  • Study Design: A single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial.

  • Participants: 50 patients with relapsing forms of multiple sclerosis, disease duration of less than 15 years, and evidence of chronic demyelinating optic neuropathy (VEP P100 latency > 118 ms in at least one eye).

  • Randomization and Intervention: Patients were randomized 1:1 into two groups:

    • Group 1 (n=25): Received this compound fumarate (5.36 mg, orally, twice daily) for 90 days, followed by placebo for 60 days.

    • Group 2 (n=25): Received placebo for 90 days, followed by this compound fumarate (5.36 mg, orally, twice daily) for 60 days.

  • Primary Outcome Measure: The primary endpoint was the change in P100 latency delay as measured by full-field, pattern-reversal visual-evoked potentials (VEP). VEPs were conducted at baseline and at the end of each treatment period.

  • Secondary Outcome Measures: Included assessments of low-contrast letter acuity, MRI scans, and optical coherence tomography (OCT).

  • Safety and Tolerability: Assessed through the reporting of adverse events, with a particular focus on fatigue.

  • Statistical Analysis: The primary efficacy analysis was performed on an intention-to-treat basis using a crossover model to evaluate the difference in VEP latency change between the this compound and placebo periods.

Adverse Effects and Drug Interactions

  • Common CNS Side Effects: The most frequently reported adverse effects are consistent with this compound's first-generation antihistamine and anticholinergic profile. These include sedation, drowsiness, fatigue, dizziness, and disturbed coordination.

  • Anticholinergic Side Effects: Dry mouth, blurred vision, constipation, and urinary retention are also common.

  • Serious Adverse Events: While generally well-tolerated, the TRAP-MS trial highlighted a significant safety concern in patients with progressive MS, where this compound was associated with accelerated disability accumulation.

  • Drug Interactions: this compound has additive CNS depressant effects when co-administered with alcohol, opioids, sedatives, or hypnotics. Its anticholinergic effects can be intensified by concomitant use with MAO inhibitors or other anticholinergic drugs.

Conclusion and Future Directions

This compound presents a paradoxical pharmacological profile for CNS disorders. Its established pro-myelinating effects, mediated through M1 receptor antagonism on OPCs, offer a tangible therapeutic strategy for diseases like relapsing MS and potentially Alzheimer's disease. The positive results from the ReBUILD trial provide a strong rationale for developing more selective M1 antagonists that lack the sedative and other off-target effects of this compound.

However, the concerning safety signals from the TRAP-MS trial in a progressive MS population underscore the complexity of CNS pharmacology. The finding that this compound may enhance pyroptosis via P2X7 modulation in an already inflammatory environment highlights the critical need to stratify patient populations and understand the underlying disease state when considering such therapies.

Future research should focus on:

  • Developing highly selective M1 receptor antagonists to maximize pro-myelinating efficacy while minimizing off-target side effects.

  • Elucidating the precise mechanisms by which this compound exacerbates disability in progressive MS to identify biomarkers that could predict patient response or risk.

  • Conducting further preclinical studies in a range of neurodegenerative and neuroinflammatory models to better define the therapeutic window and appropriate target indications for this compound and related compounds.

References

Clemastine's Role in Oligodendrocyte Precursor Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). Its primary mechanism of action involves the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1), which leads to the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the role of this compound in OPC differentiation. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neurodegenerative diseases and regenerative medicine.

Introduction

Oligodendrocytes are the myelinating cells of the CNS, and their proper function is essential for rapid saltatory conduction of nerve impulses. In demyelinating diseases such as multiple sclerosis (MS), the loss of oligodendrocytes and the subsequent destruction of the myelin sheath lead to severe neurological deficits. While current MS therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote myelin repair.

Oligodendrocyte precursor cells (OPCs) are a resident population of progenitor cells in the adult CNS that can differentiate into mature oligodendrocytes to replace those lost to injury or disease. However, in many demyelinating conditions, OPC differentiation is impaired, leading to a failure of remyelination. This compound has been identified as a potent promoter of OPC differentiation and has shown therapeutic potential in various preclinical models of demyelination and in clinical trials for MS.[1][2]

Mechanism of Action: Targeting the M1 Muscarinic Receptor

This compound's pro-myelinating effects are primarily attributed to its function as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[3][4] CHRM1 is expressed on OPCs and acts as a negative regulator of their differentiation. By blocking the activity of this receptor, this compound relieves this inhibition and allows OPCs to proceed toward maturation.

The binding affinity of this compound for the human M1 muscarinic receptor has been determined through competitive binding assays, with a reported Ki (inhibition constant) of 4.6 nM.[3] This high affinity underscores its potency as an M1 receptor antagonist.

Signaling Pathways in this compound-Mediated OPC Differentiation

The antagonism of CHRM1 by this compound initiates a downstream signaling cascade that ultimately promotes the expression of key transcription factors required for oligodendrocyte differentiation and myelination. The primary pathway implicated is the Extracellular signal-regulated kinase (ERK) pathway.

The ERK1/2 Signaling Pathway

Upon this compound binding to and inhibiting the M1 muscarinic receptor on OPCs, there is an observed increase in the phosphorylation of ERK1/2 (p-ERK1/2), indicating its activation. Activated ERK1/2 then translocates to the nucleus, where it influences the expression of critical transcription factors for oligodendrocyte lineage progression.

Key Transcription Factors: Myrf and Olig2

Two key transcription factors downstream of the ERK1/2 pathway that are upregulated by this compound treatment are Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2).

  • Myrf: A master regulator of oligodendrocyte differentiation and myelination.

  • Olig2: Essential for the specification of the oligodendrocyte lineage.

The increased expression of Myrf and Olig2 drives the differentiation of OPCs into mature oligodendrocytes capable of producing myelin.

Clemastine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound M1R M1 Muscarinic Receptor (CHRM1) This compound->M1R Antagonism ERK ERK1/2 M1R->ERK Inhibition of constitutive activity pERK p-ERK1/2 ERK->pERK Phosphorylation Myrf Myrf pERK->Myrf Upregulation Olig2 Olig2 pERK->Olig2 Upregulation Differentiation OPC Differentiation & Myelination Myrf->Differentiation Olig2->Differentiation

This compound Signaling Pathway in OPCs.

Quantitative Data on this compound's Efficacy

The pro-differentiating effect of this compound on OPCs has been quantified in numerous preclinical and clinical studies. This section summarizes key quantitative findings.

Preclinical In Vivo Data: Spinal Cord Injury (SCI) Model

Studies using a rat model of SCI have provided significant quantitative evidence for this compound's efficacy in promoting OPC differentiation and myelination.

Table 1: Effect of this compound on OPC and Mature Oligodendrocyte Markers in a Rat SCI Model (14 days post-injury)

MarkerMethodTreatment GroupChange vs. Vehiclep-valueReference
NG2+ cells (OPCs) ImmunofluorescenceThis compound (10 mg/kg)<0.0001
MBP Density (Mature Myelin) ImmunofluorescenceThis compound (10 mg/kg)<0.0001
NG2 Protein Western BlotThis compound (10 mg/kg)<0.05
MBP Protein Western BlotThis compound (10 mg/kg)<0.05

Table 2: Effect of this compound on Signaling Molecules and Transcription Factors in a Rat SCI Model (14 days post-injury)

MoleculeMethodTreatment GroupChange vs. Vehiclep-valueReference
p-ERK1/2 Western BlotThis compound (10 mg/kg)<0.0001
Myrf mRNA qRT-PCRThis compound (10 mg/kg)=0.0003
Olig2 mRNA qRT-PCRThis compound (10 mg/kg)=0.0003
Myrf Protein Western BlotThis compound (10 mg/kg)=0.0001
Olig2 Protein Western BlotThis compound (10 mg/kg)<0.0001
Preclinical In Vivo Data: Cuprizone-Induced Demyelination Model

In the cuprizone mouse model, which induces widespread demyelination, this compound treatment has been shown to enhance remyelination.

Table 3: Effect of this compound in the Cuprizone Mouse Model

Outcome MeasureTreatment GroupObservationReference
Mature Oligodendrocytes (APC-positive) This compound (10 mg/kg/day for 3 weeks)Increased in demyelinated regions
Myelin Basic Protein (MBP) This compound (10 mg/kg/day for 3 weeks)Increased in demyelinated regions
Remyelination This compound (10 mg/kg/day for 3 weeks)Greatly enhanced in cortex and corpus callosum
Preclinical In Vivo Data: Experimental Autoimmune Encephalomyelitis (EAE) Model

In the EAE mouse model, which mimics the inflammatory demyelination seen in MS, this compound has been shown to reduce disease severity and promote myelin repair.

Table 4: Effect of this compound in the EAE Mouse Model

Outcome MeasureTreatment GroupObservationReference
Clinical Severity Score This compound (10 mg/kg, daily)Significantly decreased at peak and throughout chronic phase
Myelin Staining Intensity This compound (10 mg/kg, daily)Significantly preserved
Axon Loss This compound (10 mg/kg, daily)Prevented
Clinical Trial Data: The ReBUILD Trial

The ReBUILD trial was a randomized, double-blind, placebo-controlled, crossover trial that assessed this compound fumarate as a remyelinating agent in patients with relapsing MS.

Table 5: Key Outcomes of the ReBUILD Clinical Trial

Outcome MeasureTreatment GroupResultp-valueReference
Visual Evoked Potential (VEP) P100 Latency Delay This compound Fumarate (5.36 mg twice daily)Reduced by 1.7 ms/eye 0.0048
Low-Contrast Letter Acuity This compound Fumarate (5.36 mg twice daily)Increase of 1.6 letters per eye (post-hoc analysis)0.022

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Spinal Cord Injury (SCI) Model and Drug Administration
  • Animal Model: Adult female Sprague-Dawley rats.

  • Injury Induction: A moderate contusion injury is induced at the T10 spinal cord level using an impactor device.

  • Drug Administration: this compound fumarate (10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting from the day of injury and continuing for 14 days.

Western Blot Analysis for Protein Quantification

Western_Blot_Workflow start Start: Tissue Homogenization protein_extraction Protein Extraction (RIPA buffer) start->protein_extraction protein_quantification Protein Quantification (BCA assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_antibody Primary Antibody Incubation (e.g., anti-p-ERK, anti-MBP) Overnight at 4°C blocking->primary_antibody secondary_antibody HRP-conjugated Secondary Antibody Incubation primary_antibody->secondary_antibody detection Chemiluminescence Detection secondary_antibody->detection analysis Densitometric Analysis detection->analysis end End: Quantification of Protein Expression analysis->end

Western Blot Experimental Workflow.
  • Tissue Homogenization: Spinal cord tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-MBP, anti-NG2, anti-Myrf, anti-Olig2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining for Cellular Markers
  • Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The spinal cord is dissected, post-fixed in 4% PFA, and cryoprotected in 30% sucrose.

  • Sectioning: 20 µm thick transverse sections are cut using a cryostat.

  • Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval in citrate buffer (pH 6.0).

  • Blocking and Permeabilization: Sections are blocked and permeabilized in a solution containing normal serum and Triton X-100 for 1 hour.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-NG2, anti-MBP) overnight at 4°C.

  • Secondary Antibody Incubation: Sections are washed and incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and sections are mounted with an anti-fade mounting medium.

  • Imaging and Analysis: Images are captured using a confocal microscope, and the number of positive cells or the fluorescence intensity is quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from spinal cord tissue using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for Myrf, Olig2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
  • OPC Isolation and Culture: OPCs are isolated from the cortices of postnatal day 1-3 rat pups and cultured in a defined medium containing growth factors (e.g., PDGF-AA, bFGF) to maintain their progenitor state.

  • Differentiation Induction: To induce differentiation, growth factors are withdrawn from the medium, and cells are treated with this compound at various concentrations.

  • Assessment of Differentiation: After a defined period (e.g., 72 hours), cells are fixed and immunostained for OPC markers (e.g., NG2, A2B5) and mature oligodendrocyte markers (e.g., MBP, O4).

  • Quantification: The percentage of differentiated oligodendrocytes (MBP-positive or O4-positive cells) is determined by counting the number of positive cells relative to the total number of cells (DAPI-positive nuclei).

In Vitro Myelination Assay (Neuron-Oligodendrocyte Co-culture)
  • Neuronal Culture: Primary neurons (e.g., from embryonic rat spinal cord or cerebral cortex) are cultured to establish an axonal network.

  • OPC Co-culture: Purified OPCs are seeded onto the established neuronal culture.

  • Myelination Induction: The co-culture is maintained in a differentiation-promoting medium, with or without this compound.

  • Assessment of Myelination: After several weeks, the cultures are fixed and immunostained for myelin proteins (e.g., MBP) and axonal markers (e.g., neurofilament). The formation of myelin sheaths around axons is visualized and quantified.

Conclusion

This compound represents a significant advancement in the quest for remyelinating therapies. Its well-defined mechanism of action, centered on the antagonism of the M1 muscarinic receptor and subsequent activation of the ERK1/2 signaling pathway, provides a strong rationale for its therapeutic application. The wealth of quantitative data from preclinical models and the positive outcomes of the ReBUILD clinical trial underscore its potential to promote OPC differentiation and myelin repair. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and to screen for novel pro-myelinating compounds. As the field of regenerative neurology continues to evolve, this compound serves as a valuable tool and a benchmark for the development of next-generation remyelinating agents.

References

Clemastine as a Muscarinic M1 Receptor Antagonist in Glial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has been identified as a potent modulator of glial cell function, specifically acting as an antagonist at the M1 muscarinic acetylcholine receptor (CHRM1). This antagonism in oligodendrocyte precursor cells (OPCs) has been shown to promote their differentiation into mature, myelinating oligodendrocytes, offering a promising therapeutic avenue for demyelinating diseases. This technical guide provides an in-depth overview of the molecular mechanisms, key quantitative data, and detailed experimental protocols relevant to the study of this compound's effects on glial cells.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their dysfunction or loss leads to demyelination, a hallmark of diseases such as multiple sclerosis. Regenerative strategies aim to promote the differentiation of resident oligodendrocyte precursor cells (OPCs) to remyelinate damaged axons. This compound has emerged from high-throughput screening as a compound that effectively enhances OPC differentiation[1]. Its primary mechanism of action in this context is the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1), which is expressed on OPCs and acts as a negative regulator of their maturation[2]. By blocking this receptor, this compound initiates a downstream signaling cascade that ultimately leads to the expression of myelin-related proteins and the formation of new myelin sheaths[3][4].

Quantitative Data

The following table summarizes the key quantitative data for this compound's interaction with the M1 muscarinic receptor.

ParameterValueSpeciesSystemReference
Binding Affinity (Ki) 19.95 nMHumanRecombinant M1 Receptor
Receptor Occupancy ~46% at 1 hour, declining to ~20% by 4 hoursMouseBrain (in vivo, 10 mg/kg dose)

Signaling Pathways

The primary signaling pathway initiated by this compound's antagonism of the M1 receptor in OPCs involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is a critical regulator of cell differentiation.

Clemastine_M1_ERK_Pathway cluster_downstream Downstream Signaling Leading to Differentiation This compound This compound M1R Muscarinic M1 Receptor (CHRM1) This compound->M1R Antagonism Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PKC Protein Kinase C (PKC) PLC->PKC Raf Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Differentiation Oligodendrocyte Differentiation ERK->Differentiation Promotion note The precise mechanism linking M1R antagonism to ERK activation is under investigation.

Caption: this compound antagonism of M1R promotes OPC differentiation via ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glial cells.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay

This protocol describes the isolation and culture of OPCs and their subsequent differentiation induced by this compound.

OPCDifferentiationWorkflow P1_P7_Pups 1. Isolate Cortices from P1-P7 Rat/Mouse Pups Dissociation 2. Mechanical & Enzymatic Dissociation P1_P7_Pups->Dissociation Mixed_Glial 3. Plate Cells into Poly-D-Lysine Coated Flasks in DMEM/F12 + 10% FBS Dissociation->Mixed_Glial Shake_Off 4. Shake off Microglia & Astrocytes (200 rpm, 37°C, 18-24h) Mixed_Glial->Shake_Off OPC_Plating 5. Re-plate OPCs onto PDL-coated plates in Proliferation Medium Shake_Off->OPC_Plating Proliferation_Medium Proliferation Medium: DMEM/F12, N2 supplement, PDGF-AA, FGF-2 OPC_Plating->Proliferation_Medium Differentiation_Induction 6. Induce Differentiation: Switch to Differentiation Medium +/- this compound (e.g., 500 nM) OPC_Plating->Differentiation_Induction Differentiation_Medium Differentiation Medium: DMEM/F12, N2 supplement, T3 Differentiation_Induction->Differentiation_Medium Incubation 7. Incubate for 3-5 days Differentiation_Induction->Incubation Analysis 8. Analyze Differentiation (Immunofluorescence for MBP, Western Blot) Incubation->Analysis

Caption: Workflow for OPC isolation, culture, and differentiation assay.

Protocol Details:

  • OPC Isolation:

    • Dissect cortices from P1-P7 Sprague-Dawley rat or C57BL/6 mouse pups.

    • Mechanically and enzymatically dissociate the tissue (e.g., using papain and DNase).

    • Plate the mixed glial cell suspension onto poly-D-lysine (PDL)-coated T75 flasks in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS).

    • After 7-10 days in culture, shake the flasks at 200 rpm at 37°C for 18-24 hours to detach microglia and astrocytes, leaving a layer of OPCs.

    • Trypsinize and re-plate the OPCs onto PDL-coated plates in proliferation medium (DMEM/F12, N2 supplement, PDGF-AA, and FGF-2).

  • Differentiation Assay:

    • Once OPCs reach 70-80% confluency, replace the proliferation medium with differentiation medium (DMEM/F12, N2 supplement, and T3 thyroid hormone).

    • Treat cells with varying concentrations of this compound (e.g., 100 nM - 1 µM) or vehicle control (e.g., DMSO). A common effective concentration is 500 nM.

    • Incubate for 3-5 days to allow for differentiation.

    • Assess differentiation by immunofluorescence for Myelin Basic Protein (MBP) or by Western blot for myelin proteins.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to this compound treatment in OPCs.

Protocol Details:

  • Cell Lysis:

    • Culture OPCs as described above and treat with this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Immunofluorescence Staining for Myelin Basic Protein (MBP)

This protocol describes the visualization of MBP, a marker for mature oligodendrocytes, in this compound-treated OPC cultures.

Protocol Details:

  • Cell Fixation and Permeabilization:

    • Culture and differentiate OPCs on coverslips as described in section 4.1.

    • Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against MBP (e.g., 1:500 dilution) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence or confocal microscope.

    • Quantify the number of MBP-positive cells or the area of MBP staining relative to the total number of cells (DAPI-stained nuclei).

Conclusion

This compound's role as a muscarinic M1 receptor antagonist in glial cells, particularly OPCs, represents a significant advancement in the field of remyelination research. The antagonism of CHRM1 by this compound effectively promotes OPC differentiation through the activation of the ERK1/2 signaling pathway. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other M1 receptor antagonists for the treatment of demyelinating disorders. Further research is warranted to fully elucidate the downstream effectors of ERK1/2 activation and to identify more selective M1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.

References

Clemastine's Anticholinergic Profile: An In-depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine, a first-generation histamine H1 receptor antagonist, has garnered significant attention in neuroscience research for its potential therapeutic applications beyond allergy relief, particularly in the realm of demyelinating diseases. This interest is largely attributed to its anticholinergic properties, specifically its antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of this compound's anticholinergic effects, detailing its binding affinities for muscarinic receptor subtypes, the experimental protocols used to characterize these properties, and the key signaling pathways implicated in its mechanism of action in the central nervous system.

Introduction: this compound's Dual Identity

This compound is a well-established antihistamine that readily crosses the blood-brain barrier, leading to sedative and anticholinergic side effects.[1] It is this central activity, particularly its interaction with muscarinic receptors, that has opened new avenues for its investigation in neurological disorders. The anticholinergic activity of this compound contributes to common side effects such as dry mouth and sedation, but more importantly, it is the basis for its emerging role as a potential remyelinating agent.[2][3]

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic effects of this compound are mediated by its direct binding to and inhibition of muscarinic acetylcholine receptors. The affinity of this compound for different muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Acetylcholine Receptor Subtypes

Receptor SubtypeKi (nM)Assay TypeRadioligandSource
M1 19.95Competition Binding[3H]-QNB[4]
M2 117.49Competition Binding[3H]-QNB[4]
M3 56.23Competition Binding[3H]-QNB
M4 53.7Competition Binding[3H]-QNB
M5 Data Not Available---

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Functional Antagonism of Muscarinic Receptors

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).

  • This compound fumarate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., Atropine at a high concentration, such as 1 µM).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]-QNB) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff

Functional Assay: Schild Analysis

This protocol determines the potency of a competitive antagonist (pA2 value).

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype.

Materials:

  • Isolated tissue preparation expressing the muscarinic receptor of interest (e.g., guinea pig ileum for M3 receptors).

  • Muscarinic agonist (e.g., carbachol).

  • This compound fumarate.

  • Organ bath setup with physiological saline solution, aeration, and a force transducer.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath under a resting tension.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound).

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Tissue Isolated Tissue in Organ Bath Control Generate Control Agonist Concentration-Response Curve (CRC) Tissue->Control Wash1 Wash Tissue Control->Wash1 Incubate Incubate with this compound (Fixed Concentration) Wash1->Incubate CRC_Antagonist Generate Agonist CRC in Presence of this compound Incubate->CRC_Antagonist Wash2 Wash Tissue CRC_Antagonist->Wash2 DR Calculate Dose Ratios (DR) CRC_Antagonist->DR Repeat Repeat with Increasing [this compound] Wash2->Repeat Repeat->CRC_Antagonist SchildPlot Construct Schild Plot (log(DR-1) vs -log[this compound]) DR->SchildPlot pA2 Determine pA2 from X-intercept SchildPlot->pA2

Signaling Pathways in Neuroscience Research

This compound's potential as a remyelinating agent stems from its antagonistic action at the M1 muscarinic receptor on oligodendrocyte progenitor cells (OPCs). Antagonism of the M1 receptor removes an inhibitory brake on OPC differentiation, promoting their maturation into myelin-producing oligodendrocytes. This process is mediated, at least in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.

G ACh ACh M1R M1R ACh->M1R Activates Gq Gq M1R->Gq Activates ERK ERK M1R->ERK Inhibits Differentiation This compound This compound This compound->M1R Antagonizes PLC PLC Gq->PLC Activates PLC->ERK Modulates Transcription Transcription ERK->Transcription Activates Differentiation Differentiation Transcription->Differentiation Promotes

Conclusion and Future Directions

This compound's anticholinergic properties, particularly its antagonism of the M1 muscarinic receptor, are central to its emerging therapeutic potential in neuroscience. The quantitative data on its binding affinities and the established experimental protocols for its characterization provide a solid foundation for further research. Future studies should aim to determine the specific pA2 values of this compound at all muscarinic receptor subtypes to provide a more complete functional profile. Additionally, a deeper understanding of the downstream signaling cascades following M1 receptor antagonism in oligodendrocyte progenitor cells will be critical for the development of more targeted and effective remyelinating therapies. This in-depth technical guide serves as a valuable resource for researchers dedicated to exploring the multifaceted role of this compound and other anticholinergic compounds in the central nervous system.

References

Clemastine as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). This technical guide provides an in-depth overview of this compound's role as a FIASMA, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Furthermore, this document explores the downstream signaling consequences of acid sphingomyelinase inhibition and discusses the potential therapeutic implications, particularly in the context of neurodegenerative diseases where sphingolipid metabolism is dysregulated. While this compound is also recognized for its pro-remyelinating effects, this guide will delineate the current understanding of its FIASMA activity, which may contribute to its overall pharmacological profile.

Introduction to Acid Sphingomyelinase and FIASMAs

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid second messenger involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and membrane microdomain organization.[1] Dysregulation of ASM activity is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.

Functional inhibitors of acid sphingomyelinase (FIASMAs) represent a class of compounds that indirectly inhibit ASM activity.[2] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs that accumulate within lysosomes.[2] This accumulation is thought to disrupt the electrostatic interaction between the positively charged ASM and the negatively charged inner lysosomal membrane, leading to the detachment and subsequent proteolytic degradation of the enzyme.[2]

This compound as a FIASMA: Quantitative Analysis

This compound has been characterized as a FIASMA based on in vitro cellular assays. The inhibitory effect is quantified by measuring the residual ASM activity in the presence of the compound.

CompoundConcentration (µM)Residual ASM Activity (%)Standard DeviationReference
This compound1036.2± 5.1

Table 1: Quantitative data on the functional inhibition of acid sphingomyelinase by this compound.

Mechanism of Action of this compound as a FIASMA

As a cationic amphiphilic drug, this compound possesses a lipophilic structure and a protonatable amine group. This physicochemical property facilitates its passive diffusion across cellular membranes and subsequent accumulation within the acidic environment of the lysosome, a phenomenon known as "acid trapping."

Inside the lysosome, the protonated form of this compound is thought to interfere with the association of ASM with the inner lysosomal membrane, which is crucial for its enzymatic activity. This displacement leads to the degradation of ASM by lysosomal proteases, resulting in a functional inhibition of sphingomyelin hydrolysis and a subsequent reduction in cellular ceramide levels.

Mechanism of this compound as a FIASMA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) Clemastine_ext This compound Clemastine_cyt This compound Clemastine_ext->Clemastine_cyt Passive Diffusion Clemastine_lys This compound-H+ Clemastine_cyt->Clemastine_lys Acid Trapping ASM_bound ASM (Active) (Bound to Membrane) Clemastine_lys->ASM_bound Disrupts Interaction ASM_detached ASM (Inactive) (Detached) ASM_bound->ASM_detached Detachment Sphingomyelin Sphingomyelin Degradation Proteolytic Degradation ASM_detached->Degradation Degradation ASM_detached->Sphingomyelin Inhibition of Hydrolysis Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis

Mechanism of this compound as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).

Experimental Protocols for FIASMA Identification

The identification of compounds as FIASMAs typically involves a cell-based assay to measure ASM activity. The following is a generalized protocol based on commonly used methods.

Principle

This assay measures the activity of cellular ASM by quantifying the amount of a fluorescent or colorimetric product generated from a synthetic sphingomyelin substrate. The residual ASM activity in the presence of a test compound is compared to a vehicle control to determine the inhibitory effect.

Materials
  • Cell line (e.g., human fibroblasts, HEK293 cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., 250 mM sodium acetate pH 5.0, 1 mM EDTA, 0.2% Triton X-100)

  • ASM substrate (e.g., N-acyl-sphing-4-enine-1-phosphocholine with a fluorescent tag)

  • Stop solution (e.g., Tris-base)

  • 96-well microplate (black for fluorescence)

  • Plate reader (fluorescence or absorbance)

Procedure
  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle for a specified incubation period (e.g., 24 hours) to allow for cellular uptake and FIASMA-mediated degradation of ASM.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate on ice to lyse the cells and release the remaining ASM.

  • Enzymatic Reaction:

    • Add the ASM substrate to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for an appropriate time (e.g., 1-4 hours).

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the percentage of residual ASM activity in the compound-treated wells relative to the vehicle-treated control wells.

Experimental Workflow for FIASMA Screening Start Start Cell_Culture Plate cells in 96-well plate Start->Cell_Culture Treatment Treat with this compound (or other test compound) Cell_Culture->Treatment Lysis Lyse cells to release ASM Treatment->Lysis Reaction Add fluorescent ASM substrate Lysis->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop reaction Incubation->Stop Measurement Measure fluorescence Stop->Measurement Analysis Calculate residual ASM activity Measurement->Analysis End End Analysis->End

Experimental Workflow for FIASMA Screening.

Downstream Signaling Consequences of ASM Inhibition

The inhibition of ASM by this compound leads to a decrease in the production of ceramide from sphingomyelin. Ceramide is a central hub in sphingolipid-mediated signaling, and its depletion can have profound effects on various cellular pathways.

  • Apoptosis: Ceramide is a well-known pro-apoptotic molecule. It can promote the formation of ceramide-rich membrane platforms, leading to the clustering of death receptors and the activation of caspase cascades. By reducing ceramide levels, FIASMAs like this compound can exert anti-apoptotic effects.

  • Cell Proliferation and Differentiation: The balance between ceramide and another sphingolipid, sphingosine-1-phosphate (S1P), often dictates cell fate. While ceramide generally promotes cell cycle arrest and apoptosis, S1P is pro-survival and pro-proliferative. ASM inhibition shifts this balance towards S1P, potentially influencing cell proliferation and differentiation.

  • Inflammation: Ceramide is involved in inflammatory signaling pathways. By inhibiting ASM, FIASMAs can modulate inflammatory responses.

Downstream Signaling of ASM Inhibition by this compound This compound This compound ASM Acid Sphingomyelinase (ASM) This compound->ASM Functional Inhibition Ceramide Ceramide ASM->Ceramide Hydrolysis of Sphingomyelin Sphingomyelin Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Metabolism Proliferation Cell Proliferation & Survival S1P->Proliferation

Downstream Signaling of ASM Inhibition by this compound.

Therapeutic Implications and Future Directions

The identification of this compound as a FIASMA opens avenues for its potential repurposing in diseases characterized by elevated ASM activity. For instance, in certain neurodegenerative conditions, increased ceramide levels are associated with neuronal apoptosis and inflammation.

Interestingly, this compound has gained significant attention for its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, a crucial process for myelin repair in diseases like multiple sclerosis. This effect is largely attributed to its antihistaminic and antimuscarinic properties, particularly its antagonism of the M1 muscarinic receptor, which in turn activates signaling pathways like the ERK1/2 pathway.

While the primary mechanism for this compound-induced remyelination is not considered to be its FIASMA activity, the reduction of pro-apoptotic ceramide through ASM inhibition could create a more favorable microenvironment for OPC survival and differentiation. This suggests a potential synergistic or complementary role of its FIASMA activity in the context of myelin repair.

Future research should focus on elucidating the precise contribution of this compound's FIASMA activity to its overall neuroprotective and pro-remyelinating effects. Investigating the impact of this compound on the sphingolipid profile of oligodendrocytes and neurons will be crucial to unraveling the full therapeutic potential of this multifaceted drug.

Conclusion

This compound is a well-characterized functional inhibitor of acid sphingomyelinase, with quantitative data demonstrating its ability to reduce ASM activity in cellular models. Its mechanism of action as a FIASMA is consistent with its physicochemical properties as a cationic amphiphilic drug. The downstream consequences of ASM inhibition by this compound involve the modulation of key signaling pathways regulated by ceramide, including apoptosis and inflammation. While its established role in promoting remyelination is primarily linked to other pharmacological actions, the potential interplay with its FIASMA activity warrants further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the diverse pharmacological profile of this compound and the broader therapeutic potential of targeting the acid sphingomyelinase pathway.

References

Preliminary Investigation of Clemastine and its Analogues for Myelin Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on clemastine, an FDA-approved antihistamine, repurposed for its potential as a remyelinating agent. While the primary focus of existing literature is on this compound itself, this guide will address the concept of this compound analogues within the broader context of screening for functionally similar compounds. It synthesizes key findings from preclinical and clinical studies, details experimental methodologies, and visualizes the core biological pathways and experimental designs.

State of Research: this compound vs. Analogues

The discovery of this compound's pro-remyelinating properties emerged from high-throughput screening of existing drug libraries to identify compounds that promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating myelin in the central nervous system (CNS).[1][2] While this screen included many molecules, subsequent in-depth preclinical and clinical research has overwhelmingly focused on this compound fumarate.

To date, there is a notable lack of publicly available, peer-reviewed studies investigating the systematic development and testing of structural analogues of this compound specifically for myelin repair. Therefore, this guide will focus on the substantial body of evidence for this compound, which serves as the foundational molecule for this therapeutic approach. The principles and protocols described herein establish a framework that can be applied to the future investigation of any potential this compound analogues or other compounds with similar mechanisms of action.

Mechanism of Action: Promoting Oligodendrocyte Differentiation

This compound's primary mechanism for promoting myelin repair is its ability to stimulate the differentiation of OPCs into mature, myelinating oligodendrocytes.[3][4] Preclinical studies have shown that this compound, a known H1-antihistamine, exerts this effect through its anti-muscarinic properties, specifically as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[4]

Antagonism of the M1 receptor on OPCs leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This, in turn, promotes the expression of key transcription factors, such as Myrf and Olig2, which are critical for driving the maturation of OPCs and initiating myelin wrapping of axons.

Clemastine_Signaling_Pathway cluster_OPC Oligodendrocyte Precursor Cell (OPC) This compound This compound m1_receptor M1 Muscarinic Receptor (CHRM1) This compound->m1_receptor Antagonizes erk_pathway ERK1/2 Pathway Activation m1_receptor->erk_pathway tf_activation Transcription Factor Activation (Myrf, Olig2) erk_pathway->tf_activation opc_diff OPC Differentiation & Myelination tf_activation->opc_diff

Caption: this compound's antagonism of the M1 receptor promotes OPC differentiation via the ERK1/2 pathway.

Preclinical Evidence and Experimental Protocols

This compound has demonstrated pro-remyelinating effects across various preclinical models of demyelination and neurological injury.

In Vivo Studies

The most common preclinical model used to evaluate this compound is the cuprizone model, where ingestion of the copper chelator cuprizone induces oligodendrocyte apoptosis and subsequent demyelination, which is followed by spontaneous remyelination upon withdrawal.

Table 1: Quantitative Data from In Vivo Preclinical Models

Model TypeSpeciesThis compound Dosage & RouteKey Quantitative OutcomeReference
Cuprizone ModelMouse10 mg/kg/day, oral gavageEnhanced number of mature (APC-positive) oligodendrocytes and myelin basic protein (MBP).
Spinal Cord Injury (SCI)Rat10 mg/kg/day, oral gavageIncreased MBP density and p-ERK1/2 levels at 14 days post-injury.
Alzheimer's Model (APP/PS1)Mouse10 mg/kg/day for 2 monthsEnhanced densities of OPCs, oligodendrocytes, and myelin; reduced degraded MBP.
Hypoxic Brain InjuryRat1 mg/kg, intraperitonealAmeliorated IL-1β and NLRP3; promoted OPC differentiation.
Experimental Protocol: Cuprizone-Induced Demyelination and this compound Treatment

This protocol describes a common method for assessing the efficacy of remyelinating agents like this compound.

  • Animal Model : Male C57BL/6 mice, 8-10 weeks old.

  • Demyelination Induction : Mice are fed a diet containing 0.2% w/w cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard chow for 5-6 weeks. This induces robust and reproducible demyelination, particularly in the corpus callosum.

  • Treatment Initiation : Following the cuprizone diet, mice are returned to a standard diet. Treatment is initiated at this point to assess the drug's effect on the endogenous remyelination process.

  • Drug Administration : this compound fumarate is administered daily via oral gavage at a dose of 10 mg/kg for a period of 3 weeks. A vehicle control group (e.g., saline or PBS) is run in parallel.

  • Endpoint Analysis :

    • Histology : At the end of the treatment period, animals are euthanized and brains are processed for immunohistochemistry. Key stains include Luxol Fast Blue (LFB) for myelin density and antibodies against Myelin Basic Protein (MBP).

    • Cellular Analysis : Immunofluorescence staining is used to quantify cell populations. Markers include Olig2 (oligodendrocyte lineage), NG2 (OPCs), and APC or CC1 (mature oligodendrocytes).

    • Behavioral Tests : Functional recovery can be assessed using tests like the open field test or Y-maze to measure exploratory and anxiety-like behaviors that are altered by demyelination.

Preclinical_Workflow start C57BL/6 Mice (8-10 weeks old) cuprizone Cuprizone Diet (0.2% w/w) for 5-6 Weeks start->cuprizone demyelination Peak Demyelination (Corpus Callosum) cuprizone->demyelination treatment Return to Standard Diet + This compound (10 mg/kg) or Vehicle for 3 Weeks demyelination->treatment analysis Endpoint Analysis treatment->analysis histology Histology: LFB, MBP Staining analysis->histology cellular Cellular Analysis: Olig2, NG2, CC1 Counts analysis->cellular behavior Behavioral Tests: Open Field, Y-Maze analysis->behavior

Caption: Experimental workflow for the cuprizone model of demyelination and remyelination testing.
In Vitro Studies

In vitro assays are crucial for dissecting the cellular mechanisms of action. These typically involve challenging cultured OPCs to assess their differentiation potential.

Table 2: Quantitative Data from In Vitro Studies

Cell TypeAssay ConditionThis compound ConcentrationKey Quantitative OutcomeReference
Primary Rat OPCsIL-1β induced maturation arrestNot specifiedReversed the IL-1β-induced increase in NG2+ cells and decrease in MBP+ cells.
OLN cell lineMyelin-induced senescence3 µMPrevented the increase in senescence markers SA-β-gal and p21.
Experimental Protocol: In Vitro OPC Differentiation Assay

This protocol outlines a general method for testing a compound's ability to promote OPC maturation.

  • Cell Culture : Primary OPCs are isolated from the cortices of P1-P7 rat pups. Cells are cultured on poly-D-lysine coated plates in a proliferation medium containing growth factors like PDGF and FGF.

  • Induction of Differentiation : To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors.

  • Experimental Challenge (Optional) : To model pathological conditions, an inflammatory cytokine like Interleukin-1 beta (IL-1β) can be added to the culture to arrest OPC maturation.

  • Compound Treatment : this compound or a vehicle control is added to the differentiation medium. Cells are typically cultured for 5-7 days to allow for maturation.

  • Endpoint Analysis :

    • Immunocytochemistry : Cells are fixed and stained with antibodies to visualize different stages of the oligodendrocyte lineage. Common markers include:

      • A2B5 or NG2 : For OPCs.

      • O4 : For pre-oligodendrocytes.

      • Myelin Basic Protein (MBP) or Proteolipid Protein (PLP) : For mature, myelinating oligodendrocytes.

    • Quantification : The percentage of cells positive for each marker is determined by automated image analysis or manual cell counting to assess the degree of differentiation.

Clinical Evidence: The ReBUILD Trial

The primary clinical evidence for this compound's remyelinating effect comes from the ReBUILD (Remyelination in Multiple Sclerosis by an Investigational Drug) trial. This was a single-center, double-blind, randomized, placebo-controlled, crossover trial designed to assess this compound as a remyelinating agent in patients with relapsing multiple sclerosis (MS) and chronic demyelinating optic neuropathy.

Table 3: Key Quantitative Outcomes from the ReBUILD Trial

Outcome MeasureMethodThis compound Treatment Effectp-valueReference
P100 Latency DelayVisual Evoked Potentials (VEP)Reduced latency delay by 1.7 ms/eye (crossover analysis).0.0048
Myelin Water Fraction (MWF)Magnetic Resonance Imaging (MRI)Increased MWF in the corpus callosum, indicating myelin repair.Not specified
Experimental Protocol: ReBUILD Trial Design
  • Participants : 50 patients with relapsing MS, disease duration of less than 15 years, and evidence of chronic optic neuropathy, on stable immunomodulatory therapy.

  • Randomization and Blinding : Patients were randomly assigned 1:1 to two groups in a double-blind fashion.

  • Crossover Design :

    • Group 1 (n=25) : Received this compound fumarate (5.36 mg, orally, twice daily) for 90 days (Period 1), followed by a placebo for 60 days (Period 2).

    • Group 2 (n=25) : Received placebo for 90 days (Period 1), followed by this compound fumarate (5.36 mg, orally, twice daily) for 60 days (Period 2).

  • Primary Outcome : The primary endpoint was the shortening of P100 latency delay as measured by full-field, pattern-reversal visual-evoked potentials (VEP). VEP measures the time it takes for a visual stimulus to travel from the retina to the visual cortex, a delay in which is a hallmark of optic nerve demyelination.

  • Secondary Outcomes : Included low-contrast letter acuity and MRI measures, such as myelin water fraction (MWF), to assess structural changes in myelin.

ReBUILD_Trial_Design start Day 0 (Baseline) mid Day 90 (Crossover) end Day 150 (End of Study) g1_p1 Group 1 (n=25) This compound (5.36 mg BID) g1_p2 Placebo g1_p1->g1_p2 g2_p1 Group 2 (n=25) Placebo g2_p2 This compound (5.36 mg BID) g2_p1->g2_p2

References

Clemastine's Attenuation of Neuroinflammation in Preclinical Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine, a first-generation antihistamine, has emerged as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation and demyelination. Beyond its well-known anti-allergic properties, this compound readily crosses the blood-brain barrier and exerts potent immunomodulatory and neuroprotective effects within the central nervous system (CNS).[1][2] Preclinical studies across a range of animal models have demonstrated its ability to suppress microglia-mediated inflammation, promote the differentiation of oligodendrocyte progenitor cells (OPCs), and enhance remyelination. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's efficacy in mitigating neuroinflammation, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological diseases, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), Alzheimer's disease (AD), and spinal cord injury (SCI).[3] Chronic activation of microglia, the resident immune cells of the CNS, leads to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic mediators, contributing to neuronal damage and inhibiting endogenous repair mechanisms. This compound has been identified as a potential disease-modifying agent due to its dual action of promoting myelin repair and reducing neuroinflammation.[1][4] This document synthesizes the key preclinical findings that underscore the therapeutic potential of this compound in neurological disorders with a neuroinflammatory component.

Quantitative Effects of this compound on Neuroinflammatory Markers

This compound has been shown to significantly modulate key markers of neuroinflammation in various preclinical models. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Microglia and Macrophage Activation

Animal ModelDosageTreatment DurationKey FindingsReference
SOD1G93A (ALS)Not specifiedChronicReduced microgliosis; Reduced activation of CD68-positive macrophages/microglia.
Chronic Unpredictable Mild Stress (CUMS) (Depression)Not specified4 weeksSignificantly suppressed M1-like microglial activation in the hippocampus.
Intracerebral Hemorrhage (ICH)30 mg/kgNot specifiedSuppressed microglia activation in vitro.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

Animal ModelDosageTreatment DurationCytokineChangeReference
Chronic Unpredictable Mild Stress (CUMS) (Depression)Not specified4 weeksIL-1β (hippocampus & serum)Regulated imbalance
Chronic Unpredictable Mild Stress (CUMS) (Depression)Not specified4 weeksTNF-α (hippocampus & serum)Regulated imbalance
Intracerebral Hemorrhage (ICH)30 mg/kgNot specifiediNOS, TNF-α, IL-1β (in vitro)Significantly decreased
Listeria monocytogenes infected macrophagesNot specifiedNot specifiedIL-6, TNF-αReduced in a dose-dependent manner
Influenza A Virus (IAV) Infected Mice10 mg/kg/day1 week prior to infection and throughoutTnf, Cdkn1aNo effect on expression levels

Table 3: Effect of this compound on Remyelination and Oligodendrocyte Differentiation

Animal ModelDosageTreatment DurationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)10, 20, 40 mg/(kg·d)21 daysSignificantly improved demyelination in the spinal cord in a dose-dependent manner.
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg/day32 daysPrevented axonal loss and accelerated remyelination.
Hypoxia (4-month-old mice)Not specified4 weeksIncreased newly-formed myelin in the motor cortex and corpus callosum.
Spinal Cord Injury (rat)10 mg/kg/day28 daysPreserved myelin integrity.
Socially Isolated MiceNot specified2 weeksEnhanced oligodendrocyte progenitor differentiation.
APP/PS1 (AD)Not specified2 monthsEnhanced densities of OPCs, oligodendrocytes, and myelin.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key preclinical studies investigating this compound's effect on neuroinflammation.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Model Induction: EAE is a widely used model for multiple sclerosis. In a study using C57BL/6 female mice, EAE was induced by immunization with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55).

  • Treatment Protocol: Mice were randomly divided into a normal group, an EAE group, and three this compound intervention groups (10, 20, and 40 mg/(kg·d)). This compound was administered preventatively via intraperitoneal injection for 21 consecutive days. The normal and EAE groups received physiological saline.

  • Outcome Measures: Clinical manifestations were evaluated daily, and neurological impairment was scored. After 21 days, mice were sacrificed, and spinal cord sections were stained with Luxol Fast Blue (LFB) to assess demyelination. Myelin basic protein (MBP) and its mRNA expression were measured in brain homogenates.

Chronic Unpredictable Mild Stress (CUMS) Model
  • Model Induction: This model is used to induce depressive-like behavior in mice. Male BALB/c mice were subjected to a CUMS protocol for 4 weeks.

  • Treatment Protocol: During the 4-week stress procedure, a subset of mice was injected with this compound fumarate solution.

  • Outcome Measures: Depressive-like phenotypes were evaluated using the Sucrose Preference Test (SPT) and Tail Suspension Test (TST). The expression of cytokines and microglia-related inflammatory biomarkers in the hippocampus and serum were assessed.

Intracerebral Hemorrhage (ICH) Model
  • Model Induction: An acute ICH murine model was established.

  • Treatment Protocol: ICH mice were treated with different doses of this compound to determine the effective dose.

  • Outcome Measures: Neurological function was evaluated. In vitro experiments involved stimulating BV2 microglial cells with lysed murine red blood cells in the presence or absence of this compound. Levels of pro-inflammatory (iNOS, TNF-α, IL-1β) and anti-inflammatory (Arg1) effectors were measured at both mRNA and protein levels.

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-inflammatory effects of this compound are mediated through various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G cluster_clemastine_action This compound's Anti-Inflammatory and Pro-Remyelination Mechanisms cluster_microglia Microglia cluster_opc Oligodendrocyte Progenitor Cells (OPCs) cluster_other Other Pathways This compound This compound p38_mapk p38 MAPK This compound->p38_mapk inhibits chrm1 CHRM1 (M1 Muscarinic Receptor) This compound->chrm1 antagonizes wnt_beta Wnt/β-catenin This compound->wnt_beta blocks overactivation mtor mTOR This compound->mtor suppresses nlrp3 NLRP3 Inflammasome p38_mapk->nlrp3 activates pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) nlrp3->pro_inflammatory promotes release of erk12 ERK1/2 chrm1->erk12 negatively regulates opc_diff OPC Differentiation & Remyelination erk12->opc_diff promotes

Caption: Key signaling pathways modulated by this compound.

G cluster_workflow Typical Preclinical Experimental Workflow for this compound model_induction Disease Model Induction (e.g., EAE, SCI, CUMS) treatment This compound Administration (e.g., oral, i.p.) model_induction->treatment behavioral Behavioral/Functional Assessment (e.g., neurological scoring, cognitive tests) treatment->behavioral histology Histological Analysis (e.g., LFB, IHC for microglia, myelin) treatment->histology molecular Molecular Analysis (e.g., qPCR, ELISA for cytokines) treatment->molecular data_analysis Data Analysis and Interpretation behavioral->data_analysis histology->data_analysis molecular->data_analysis

Caption: Generalized experimental workflow.

Discussion and Future Directions

The preclinical data strongly suggest that this compound holds significant therapeutic potential for neurological disorders with a neuroinflammatory component. Its ability to concurrently suppress detrimental inflammatory responses and promote endogenous repair mechanisms makes it an attractive candidate for drug repurposing.

Key mechanisms of action include:

  • Inhibition of Microglial Activation: this compound has been shown to reduce microgliosis and suppress the M1 pro-inflammatory phenotype.

  • Modulation of Inflammatory Signaling: It hinders the p38 MAPK/NLRP3 signaling pathway and downregulates the production of pro-inflammatory cytokines like IL-1β and TNF-α.

  • Promotion of Oligodendrocyte Differentiation and Remyelination: By antagonizing the M1 muscarinic acetylcholine receptor (CHRM1) on OPCs, this compound promotes their differentiation into mature, myelinating oligodendrocytes. It also influences other pathways like Wnt/β-catenin and mTOR, which are involved in myelination.

While the preclinical findings are compelling, further research is warranted. Future studies should focus on optimizing dosing regimens for different neurological conditions, exploring potential synergistic effects with other therapeutic agents, and further elucidating the downstream molecular targets of this compound in various CNS cell types. A recent preclinical study also suggests that this compound may impair developmental myelination, highlighting the importance of timing and context in its administration. Additionally, a recent clinical report indicated that this compound might enhance pyroptosis and accelerate disability in progressive MS, suggesting that its effects could be context-dependent and require careful consideration in specific patient populations.

Conclusion

This compound has demonstrated robust anti-inflammatory and pro-remyelinating effects in a variety of preclinical models of neurological disease. Its multifaceted mechanism of action, targeting both immune modulation and neural repair, positions it as a promising therapeutic agent. The quantitative data and detailed protocols summarized in this whitepaper provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and potentially translate the therapeutic benefits of this compound to the clinical setting.

References

Clemastine for White Matter Injury: A Technical Guide to a Promising Remyelinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

White matter injury, a hallmark of diseases like multiple sclerosis (MS) and a consequence of traumatic brain and spinal cord injuries, is characterized by the loss of myelin and the underlying oligodendrocytes. This leads to impaired neural signal conduction and progressive neurodegeneration. Currently, there are no approved therapies that effectively promote myelin repair (remyelination). Clemastine, a first-generation antihistamine, has been repurposed after high-throughput screening identified it as a potent promoter of oligodendrocyte precursor cell (OPC) differentiation. This guide provides a comprehensive overview of the basic research on this compound, detailing its mechanism of action, preclinical and clinical evidence, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Beyond Antihistamine Effects

This compound's primary therapeutic effect in the context of white matter repair is not mediated by its antihistamine properties but through its function as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[1][2]

  • Primary Pathway: In oligodendrocyte precursor cells (OPCs), CHRM1 acts as a negative regulator, essentially a "brake" on differentiation.[1] By antagonizing this receptor, this compound releases this brake, allowing OPCs to mature into myelin-producing oligodendrocytes.[1][3] This action is largely mediated through the activation of the downstream Extracellular signal-regulated kinase (ERK) signaling pathway (ERK1/2).

  • Other Implicated Pathways: Research suggests this compound's effects may be multifactorial:

    • Inflammation Modulation: It can inhibit the p38 MAPK/NLRP3 signaling pathway in microglia, reducing the release of inflammatory cytokines that are hostile to remyelination.

    • Metabolic and Epigenetic Effects: this compound has been shown to activate the glutathione S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway and enhance the activity of H3K9 histone methyltransferases in oligodendrocytes.

    • Non-canonical Signaling: In animal models of MS, this compound may activate F3/Contactin-1 through non-canonical Notch-1 signaling.

Mandatory Visualization: this compound's Primary Signaling Pathway

Clemastine_Pathway This compound This compound CHRM1 M1 Muscarinic Receptor (CHRM1) on OPC This compound->CHRM1 Antagonizes ERK ERK1/2 Pathway Activation CHRM1->ERK Inhibition Released Differentiation OPC Differentiation & Myelin Production ERK->Differentiation

This compound's primary mechanism of action on OPCs.

Preclinical and Clinical Evidence: Quantitative Data Summary

This compound has been evaluated in a variety of animal models of demyelination and in human clinical trials. The data consistently point towards a modest but significant effect on promoting remyelination and functional recovery.

Table 1: Summary of Preclinical Data
Animal ModelSpeciesThis compound DosageKey Quantitative Finding(s)Reference(s)
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kg/daySignificant decrease in clinical severity score throughout the chronic phase of the disease.
Cuprizone-induced DemyelinationMouse10 mg/kg/dayEnhanced remyelination in the corpus callosum, cortex, and hippocampus with an increase in mature (APC-positive) oligodendrocytes.
Spinal Cord Injury (SCI)Rat10 mg/kg/dayImproved functional recovery, as measured by higher Basso, Beattie, Bresnahan (BBB) scores.
Hypoxic Brain InjuryMouse10 mg/kg/daySignificantly promoted OPC differentiation and myelination, leading to improved functional recovery.
Lysolecithin (LPC)-induced DemyelinationMouse10 mg/kg/dayPromoted remyelination in focal spinal cord demyelination lesions.
Table 2: Summary of Clinical Trial Data
Trial Name (Identifier)Patient PopulationThis compound DosagePrimary Outcome (Quantitative Result)Key Imaging/Secondary OutcomeReference(s)
ReBUILD (NCT02040298)Relapsing MS (n=50) with chronic optic neuropathy5.36 mg, twice daily-1.7 ms/eye reduction in Visual Evoked Potential (VEP) P100 latency delay (p=0.0048).Increase in Myelin Water Fraction (MWF) in the corpus callosum (from 0.087 to 0.092) during the treatment period (p=0.012 for difference in change).
CCMR-Two (NCT05131828)Relapsing-Remitting MS (n=67)5.36 mg this compound + 1 g metformin, twice daily-1.2 ms reduction in average VEP latency compared to placebo (p=0.042).Trend towards higher multifocal VEP amplitude; no significant changes in overall MRI outcomes.

Note: While promising, it is important to acknowledge a report suggesting this compound may accelerate disability in progressive MS, highlighting the need for further research into its effects in different disease stages.

Key Experimental Protocols

Evaluating the efficacy of a remyelinating agent like this compound requires a multi-faceted approach, combining histological, functional, and in vitro assays.

Protocol: In Vivo Remyelination Assessment (Cuprizone Model)

This protocol assesses the histological extent of remyelination in a toxin-induced demyelination model.

  • Demyelination Induction: C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce widespread demyelination, particularly in the corpus callosum.

  • Treatment: Following cuprizone withdrawal, mice are administered this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage for a 2-3 week remyelination period.

  • Tissue Processing: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose solution. Coronal sections (e.g., 30 µm) are cut using a cryostat.

  • Immunohistochemistry (IHC) for Myelin Basic Protein (MBP):

    • Antigen Retrieval: Sections are incubated in a citrate-based antigen retrieval buffer at 95°C.

    • Blocking: Non-specific binding is blocked using a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100.

    • Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody against MBP (a major component of the myelin sheath).

    • Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) is applied.

    • Counterstaining & Mounting: Nuclei are counterstained with DAPI, and sections are mounted onto slides with an anti-fade mounting medium.

  • Quantification: Images of the corpus callosum are captured using a confocal microscope. The extent of remyelination is quantified by measuring the fluorescence intensity or the total area of MBP-positive staining using image analysis software (e.g., ImageJ).

Mandatory Visualization: In Vivo Remyelination Workflow

IHC_Workflow cluster_animal Animal Model cluster_lab Histology cluster_analysis Analysis Induction Cuprizone Diet (5-6 weeks) Treatment This compound/Vehicle (2-3 weeks) Induction->Treatment Perfusion Perfusion & Fixation Treatment->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Staining IHC Staining for MBP Sectioning->Staining Imaging Confocal Microscopy Staining->Imaging Quant Quantify Myelinated Area (ImageJ) Imaging->Quant

Workflow for assessing remyelination via MBP staining.
Protocol: Functional Assessment (Visual Evoked Potentials - VEP)

VEP is a non-invasive electrophysiological test that measures the integrity of the visual pathway from the retina to the occipital cortex. A delay in signal transmission (latency) is a functional consequence of demyelination.

  • Subject Preparation: The patient is seated a fixed distance from a monitor. Three scalp electrodes are placed: one over the visual cortex (active), one on the forehead (reference), and one on the earlobe (ground).

  • Visual Stimulus: A high-contrast, pattern-reversing checkerboard is displayed on the screen. Each eye is tested independently.

  • Data Acquisition: The electrodes record the brain's electrical activity in response to the stimulus. The signal is amplified and averaged over hundreds of reversals to filter out background noise.

  • Analysis: The primary measurement is the latency of the P100 wave, which is the first major positive deflection in the waveform, typically occurring around 100 milliseconds in healthy individuals. A reduction in this latency following treatment indicates faster nerve conduction and is interpreted as evidence of remyelination.

Mandatory Visualization: VEP Measurement Workflow

VEP_Workflow Stimulus Pattern-Reversal Visual Stimulus Patient Patient with Scalp Electrodes Stimulus->Patient Acquisition Signal Amplification & Averaging Patient->Acquisition Waveform Generate VEP Waveform Acquisition->Waveform Analysis Measure P100 Latency (ms) Waveform->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of Clemastine Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of clemastine fumarate in in vitro cell culture experiments. The protocols outlined below are designed to ensure consistent and reproducible results for investigating the effects of this compound fumarate on various cellular processes.

Product Information

  • Name: this compound Fumarate

  • Synonyms: Meclastine fumarate, HS-592 fumarate

  • CAS Number: 14976-57-9[1]

  • Molecular Formula: C₂₁H₂₆ClNO · C₄H₄O₄[1]

  • Molecular Weight: 459.97 g/mol

  • Description: this compound fumarate is a first-generation antihistamine and a selective histamine H1 receptor antagonist with anticholinergic and antimuscarinic properties. It is a white or off-white crystalline solid.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound fumarate are critical for maintaining its biological activity. The choice of solvent will depend on the specific requirements of the cell culture system.

Solubility Data:

SolventSolubilityConcentration (mM)Notes
DMSO ~9.2 - 11.67 mg/mL~20 - 25.37 mMUltrasonic treatment may be needed. Use freshly opened, hygroscopic DMSO for best results.
Water ~0.67 mg/mL~1.46 mMUltrasonic treatment is required. Aqueous solutions are not recommended for long-term storage.
PBS (pH 7.2) ~0.3 mg/mL~0.65 mMDirectly dissolve the crystalline solid. Do not store for more than one day.
Ethanol Sparingly soluble (~0.1 mg/mL)~0.22 mMNot a preferred solvent for high-concentration stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound fumarate powder using a calibrated analytical balance in a sterile environment. For 1 mL of a 10 mM stock solution, weigh 4.60 mg.

  • Dissolution: Add the appropriate volume of high-quality, sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.60 mg of this compound fumarate.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

Experimental Protocols

This compound fumarate has been utilized in a variety of in vitro assays to study its effects on different cell types and signaling pathways. Below is a general protocol for treating cultured cells and a more specific protocol for an oligodendrocyte differentiation assay.

General Protocol for Cell Treatment

This protocol provides a basic framework for treating adherent or suspension cells with this compound fumarate.

Workflow for General Cell Treatment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Fumarate Stock Solution dilute_working Dilute to Working Concentration in Media prep_stock->dilute_working seed_cells Seed Cells and Allow Attachment/Growth replace_media Replace Media with This compound-Containing Media seed_cells->replace_media incubate Incubate for Desired Time Period replace_media->incubate harvest_cells Harvest Cells/Supernatant incubate->harvest_cells perform_assay Perform Downstream Assays harvest_cells->perform_assay

Caption: General workflow for in vitro cell treatment with this compound fumarate.

Methodology:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound fumarate stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed, complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound fumarate or vehicle control.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration. Incubation times can range from a few hours to several days depending on the specific assay.

  • Downstream Analysis: Following incubation, cells and/or supernatant can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), protein expression analysis (e.g., Western blot, immunofluorescence), or gene expression analysis (e.g., qPCR, RNA-seq).

Protocol for Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This compound fumarate has been shown to promote the differentiation of OPCs into mature, myelinating oligodendrocytes.

Quantitative Data from In Vitro Studies:

Cell TypeApplicationConcentration/IC₅₀Observed Effect
Oligodendrocyte Progenitor Cells (OPCs)Differentiation AssayNot specifiedEnhances differentiation into myelin basic protein-positive oligodendrocytes.
HL-60 cellsCalcium Influx AssayIC₅₀ = 3 nMInhibition of histamine-induced rise in intracellular calcium.
HEK 293 cells (expressing HERG)Ion Channel InhibitionIC₅₀ = 12 nMPotent inhibition of the HERG K+ channel.
Guinea Pig IleumMuscle ContractionIC₅₀ = 231 nMInhibition of histamine-induced contraction.
Human LymphocytesCytotoxicity Assay≥25 µMBlocks NK and ADCC reactions.
Vero E6 cells (SARS-CoV-2 infected)Antiviral AssayEC₅₀ = 0.95 µMDecreases SARS-CoV-2 replication.
RBL-2H3 cellsMast Cell DegranulationNot specifiedAttenuated C48/80-induced tryptase release.

Methodology:

  • OPC Culture: Culture primary OPCs or an OPC cell line on a suitable substrate (e.g., poly-D-lysine coated plates) in proliferation medium containing growth factors such as PDGF-AA and FGF-2.

  • Initiation of Differentiation: To induce differentiation, switch the culture medium to a differentiation medium, which typically involves the withdrawal of growth factors.

  • Treatment: Add this compound fumarate to the differentiation medium at various concentrations (a typical starting range would be 100 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 3-7 days to allow for differentiation, replacing the medium with fresh this compound-containing or vehicle control medium every 2-3 days.

  • Analysis of Differentiation: Assess oligodendrocyte differentiation by immunocytochemistry for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), Proteolipid Protein (PLP), or O1. Quantification can be performed by counting the percentage of MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).

Signaling Pathways Modulated by this compound Fumarate

This compound fumarate exerts its effects through various signaling pathways beyond its primary action as a histamine H1 receptor antagonist.

Key Signaling Pathways:

  • Histamine H1 Receptor Antagonism: As a primary mechanism, this compound blocks the action of histamine at H1 receptors, which is relevant in studies of allergic and inflammatory responses.

  • Antimuscarinic Activity: this compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 receptor, which is a known negative regulator of OPC differentiation. This is a key mechanism for its pro-myelinating effects.

  • Pyroptosis Pathway: In some contexts, this compound, in combination with ATP, has been shown to activate the inflammasome and induce pyroptotic cell death in macrophages and oligodendrocytes via the P2RX7 purinergic receptor.

  • ERK1/2 Signaling: this compound can activate the ERK1/2 pathway in OPCs, promoting their differentiation.

  • p38 MAPK/NLRP3 Inflammasome: this compound can inhibit the production of IL-1β by microglia through the inhibition of the p38 MAPK/NLRP3 pathway.

  • Wnt/β-catenin Signaling: In models of perioperative neurocognitive disorders, this compound has been shown to block the overactivation of the Wnt/β-catenin signaling pathway.

  • Nur77/GFPT2/CHOP Pathway: In the context of myocardial ischemia/reperfusion injury, this compound has been found to alleviate endoplasmic reticulum stress by modulating the Nur77/GFPT2/CHOP pathway.

Diagram of this compound's Pro-Myelinating Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound m1ar Muscarinic M1 Receptor (CHRM1) This compound->m1ar Antagonizes erk12 ERK1/2 Activation m1ar->erk12 Inhibition is removed diff Oligodendrocyte Differentiation erk12->diff

Caption: this compound promotes oligodendrocyte differentiation via M1 receptor antagonism.

Disclaimer: These protocols and application notes are intended for research use only and should be adapted to specific experimental needs. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your particular cell type and assay. Always adhere to appropriate laboratory safety practices.

References

Application Notes and Protocols for Clemastine Administration in Rodent Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for administering the antihistamine clemastine in rodent models of multiple sclerosis (MS) and other demyelinating diseases. The protocols detailed below are compiled from various scientific studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound for remyelination.

Introduction

This compound, a first-generation histamine H1 antagonist, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS).[1][2] It is believed to enhance the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][3] Rodent models of MS, such as experimental autoimmune encephalomyelitis (EAE) and toxin-induced demyelination (e.g., cuprizone model), are crucial for preclinical evaluation of remyelinating therapies like this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration of this compound in rodent models.

Table 1: this compound Administration Parameters in Rodent Models

Rodent ModelAdministration RouteDosage (mg/kg/day)Treatment DurationReference
EAE (Mouse)Oral Gavage1032 days
EAE (Rat)Oral Administration515 days
Cuprizone (Mouse)Oral Administration103 weeks
Hypoxic Brain Injury (Mouse)Oral Gavage0.5, 2, 7.5, 108 days (P3-P10)
Spinal Cord Injury (Rat)Oral Gavage1028 days
Lysolecithin-induced Demyelination (Mouse)Oral Administration107 or 14 days
Pitt-Hopkins Syndrome Model (Mouse)Intraperitoneal Injection102 weeks
Pelizaeus-Merzbacher Disease Model (Rat)Subcutaneous Injection10, 20, 3021 days (P1-P21)
EAE (Mouse)Intraperitoneal Injection10, 20, 4021 days

Table 2: Pharmacokinetic Parameters of this compound in Neonatal Mice (7.5 mg/kg/day, Oral Gavage)

ParameterValueUnitReference
Cmax44.0ng/mL
t1/24.6hours
AUC24280.1ng*hr/mL

Experimental Protocols

This compound Fumarate Preparation and Administration

a) Oral Gavage:

  • Preparation of this compound Fumarate Solution:

    • Dissolve this compound fumarate (e.g., from Selleckchem or Sigma-Aldrich) in a suitable vehicle. For neonatal mice, sterile saline can be used. For other studies, a solution of 10% DMSO in sterile PBS can be utilized.

    • Prepare a stock solution (e.g., 10 mg/ml in DMSO) which can be stored at -80°C for up to a month.

    • On the day of administration, dilute the stock solution to the desired final concentration (e.g., 1 mg/ml) in sterile PBS. The final dosage should be calculated based on the animal's body weight.

  • Administration:

    • Administer the solution once daily using a proper-sized oral gavage needle.

    • To minimize stress, handle the animals gently and alternate the injection site if applicable.

b) Intraperitoneal (IP) Injection:

  • Preparation of this compound Fumarate Solution:

    • Dissolve this compound fumarate in a vehicle solution of 10% DMSO in sterile PBS.

    • The final concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg) in an appropriate injection volume for the animal.

  • Administration:

    • Administer the solution daily via intraperitoneal injection.

    • The control group should receive injections of the vehicle solution (10% DMSO/PBS) to account for any effects of the injection procedure itself.

c) Subcutaneous (s.c.) Injection:

  • Preparation of this compound Fumarate Solution:

    • Dissolve this compound fumarate in sterile water.

  • Administration:

    • Administer the solution daily via subcutaneous injection.

Rodent Models of Demyelination

a) Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice:

This is a widely used inflammatory model of MS.

  • Induction:

    • Immunize 9-13 week old female C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).

    • Administer two subcutaneous injections of the MOG35-55/CFA emulsion on day 0.

    • Administer pertussis toxin (PTX) in PBS via intraperitoneal injection on day 0 and again on day 2.

    • Disease onset typically occurs between 9 and 14 days post-immunization, with peak severity around 3 to 5 days after onset.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hindlimb weakness

      • 3: Complete hindlimb paralysis

      • 4: Hindlimb and forelimb paralysis

      • 5: Moribund or dead

b) Cuprizone-Induced Demyelination:

This is a non-inflammatory model that induces oligodendrocyte apoptosis and demyelination.

  • Induction:

    • Feed young adult mice a diet containing 0.2% cuprizone mixed into powdered chow for 5-6 weeks to induce acute demyelination.

    • For chronic demyelination models, the cuprizone diet can be extended to 12-13 weeks.

  • Remyelination Phase:

    • To study remyelination, switch the mice back to a normal chow diet after the cuprizone feeding period. Spontaneous remyelination occurs, which can be histologically complete within 3-4 weeks after acute demyelination.

Behavioral and Histological Assessments

a) Rotarod Test (Motor Coordination and Balance):

  • Apparatus: Use a commercially available rotarod apparatus for mice.

  • Procedure:

    • Acclimate mice to the testing room for at least 15 minutes.

    • Place the mouse on the rotating rod.

    • The rod can be set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall from the rod.

    • Conduct multiple trials with inter-trial intervals (e.g., 15 minutes).

b) Grip Strength Test (Neuromuscular Function):

  • Apparatus: Use a grip strength meter with a grasping bar or grid.

  • Procedure:

    • Allow the rodent to grasp the bar with its forepaws (or all four paws).

    • Gently pull the animal backward by the tail until it releases its grip.

    • The apparatus records the peak force exerted.

    • Perform multiple consecutive measurements.

c) Histological Analysis of Demyelination and Remyelination:

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde (PFA) and collect brain and spinal cord tissues.

    • Prepare paraffin-embedded or frozen sections.

  • Luxol Fast Blue (LFB) Staining for Myelin:

    • Deparaffinize and hydrate tissue sections.

    • Incubate sections in LFB solution.

    • Differentiate with lithium carbonate solution to distinguish between gray and white matter.

    • Myelinated areas will stain blue/green.

  • Immunohistochemistry (IHC) for Myelin Basic Protein (MBP):

    • Perform antigen retrieval on tissue sections.

    • Incubate with a primary antibody against MBP.

    • Use a fluorescently labeled secondary antibody for visualization.

    • MBP staining will highlight myelinated fibers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Promoting Remyelination

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHRM1 [label="M1 Muscarinic\nAcetylcholine Receptor (CHRM1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK_Pathway [label="ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; OPC_Differentiation [label="Oligodendrocyte Precursor Cell (OPC)\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Myelination [label="Myelination", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> CHRM1 [label="Inhibits"]; CHRM1 -> ERK_Pathway [label="Inhibits"]; ERK_Pathway -> OPC_Differentiation [label="Promotes"]; OPC_Differentiation -> Myelination; } dot Caption: this compound promotes OPC differentiation by inhibiting the M1 muscarinic acetylcholine receptor (CHRM1), which in turn activates the ERK signaling pathway.

Experimental Workflow for Testing this compound in the EAE Model

// Nodes Day0 [label="Day 0: EAE Induction\n(MOG35-55/CFA + PTX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day2 [label="Day 2: PTX Boost", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Start [label="Start Daily this compound\nor Vehicle Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Clinical Scoring\n& Weight Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Behavioral Testing\n(e.g., Rotarod, Grip Strength)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Tissue Collection\n(e.g., Day 28)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis\n(LFB, MBP IHC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Day0 -> Day2; Day0 -> Treatment_Start; Treatment_Start -> Monitoring; Monitoring -> Behavioral; Behavioral -> Endpoint; Endpoint -> Histology; } dot Caption: A typical experimental workflow for evaluating the efficacy of this compound in the EAE mouse model.

Experimental Workflow for Testing this compound in the Cuprizone Model

// Nodes Week0 [label="Week 0: Start 0.2% Cuprizone Diet", fillcolor="#F1F3F4", fontcolor="#202124"]; Week5 [label="Week 5: End Cuprizone Diet\n(Acute Demyelination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Start [label="Start Daily this compound\nor Vehicle Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Remyelination_Phase [label="Remyelination Period\n(Normal Chow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Tissue Collection\n(e.g., Week 8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis\n(LFB, MBP IHC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Week0 -> Week5; Week5 -> Treatment_Start; Treatment_Start -> Remyelination_Phase; Remyelination_Phase -> Endpoint; Endpoint -> Histology; } dot Caption: An experimental workflow for assessing the remyelinating effects of this compound in the cuprizone-induced demyelination model.

References

Application of Clemastine in Cuprizone-Induced Demyelination Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of clemastine, an FDA-approved antihistamine, in the widely-used cuprizone model of demyelination. This guide details experimental protocols, summarizes key quantitative findings, and visualizes the underlying molecular mechanisms, offering a practical resource for studying remyelination and developing novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.

The cuprizone model is a valuable tool for inducing demyelination and studying subsequent remyelination in the central nervous system (CNS). Administration of the copper chelator cuprizone in the diet of mice leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Upon withdrawal of cuprizone, spontaneous remyelination occurs, providing a window to test the efficacy of potential remyelinating agents. This compound has emerged as a promising compound that enhances this regenerative process.

Efficacy of this compound in Promoting Remyelination

Studies have consistently demonstrated the pro-remyelinating effects of this compound in the cuprizone model. Treatment with this compound following cuprizone-induced demyelination has been shown to significantly enhance the restoration of myelin sheaths. This is evidenced by an increase in the number of mature, myelinating oligodendrocytes and elevated levels of myelin basic protein (MBP), a key component of the myelin sheath.[1][2][3] Furthermore, this compound treatment has been associated with functional recovery, rescuing behavioral deficits observed in the cuprizone model.[1][4]

Quantitative Outcomes of this compound Treatment

The following table summarizes the key quantitative data from studies utilizing this compound in the cuprizone-induced demyelination model.

ParameterAnimal ModelCuprizone RegimenThis compound TreatmentKey FindingsReference
Mature Oligodendrocytes Mouse0.2% in chow for 6 weeks10 mg/kg/day for 3 weeks (oral administration) after cuprizone withdrawalIncreased number of APC-positive (mature) oligodendrocytes in demyelinated regions.
Myelin Basic Protein (MBP) Mouse0.2% in chow for 6 weeks10 mg/kg/day for 3 weeks (oral administration) after cuprizone withdrawalEnhanced MBP levels in the corpus callosum, cerebral cortex, and hippocampus.
Behavioral Recovery Mouse0.2% in chow for 6 weeks10 mg/kg/day for 3 weeks (oral administration) after cuprizone withdrawalRescued schizophrenia-like behavioral changes in the open field test and Y-maze.

Experimental Protocols

This section provides detailed methodologies for inducing demyelination with cuprizone and for the subsequent administration of this compound to promote remyelination.

Cuprizone-Induced Demyelination Protocol
  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into standard rodent chow.

  • Duration of Demyelination: The cuprizone diet is typically administered for a period of 5 to 6 weeks to induce significant demyelination in the corpus callosum and other white matter tracts.

  • Monitoring: During the cuprizone administration period, animals should be monitored for weight loss and general health.

  • Confirmation of Demyelination: Demyelination can be confirmed by histological analysis of brain tissue, using stains such as Luxol Fast Blue (LFB) for myelin or immunohistochemistry for myelin proteins like MBP.

This compound Treatment Protocol
  • This compound Preparation: this compound fumarate can be dissolved in a suitable vehicle, such as sterile water or saline.

  • Dosage: A commonly used and effective dose of this compound is 10 mg/kg per day.

  • Administration: this compound is typically administered via oral gavage or intraperitoneal injection. Oral administration is often preferred for longer-term studies.

  • Treatment Period: Treatment with this compound is initiated after the cessation of the cuprizone diet to assess its effect on the remyelination phase. A typical treatment duration is 3 weeks.

Assessment of Remyelination
  • Histological Analysis:

    • Immunohistochemistry: Brain sections are stained with antibodies against markers for mature oligodendrocytes (e.g., APC, CC1) and myelin proteins (e.g., MBP).

    • Myelin Staining: Luxol Fast Blue (LFB) staining can be used to visualize the extent of myelination.

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Y-Maze: To evaluate spatial working memory.

Signaling Pathways and Experimental Workflow

The pro-remyelinating effects of this compound are attributed to its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is thought to occur through its action as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). Inhibition of this receptor leads to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key regulator of oligodendrocyte differentiation.

experimental_workflow Experimental Workflow for this compound in Cuprizone Model cluster_demyelination Demyelination Phase cluster_remyelination Remyelination & Treatment Phase cluster_assessment Assessment Phase demyelination_start Start: C57BL/6 Mice cuprizone Administer 0.2% Cuprizone in Chow (5-6 weeks) demyelination_start->cuprizone demyelination_end Demyelination Achieved cuprizone->demyelination_end cuprizone_withdrawal Withdraw Cuprizone demyelination_end->cuprizone_withdrawal clemastine_treatment Administer this compound (10 mg/kg/day) or Vehicle (3 weeks) cuprizone_withdrawal->clemastine_treatment remyelination_period Spontaneous/Enhanced Remyelination clemastine_treatment->remyelination_period histology Histological Analysis (MBP, APC/CC1) remyelination_period->histology behavior Behavioral Tests (Open Field, Y-Maze) remyelination_period->behavior

Experimental Workflow Diagram

clemastine_signaling_pathway This compound Signaling Pathway in Oligodendrocyte Differentiation This compound This compound CHRM1 M1 Muscarinic Receptor (CHRM1) This compound->CHRM1 Antagonizes ERK ERK Pathway CHRM1->ERK Inhibits OPC Oligodendrocyte Precursor Cell (OPC) Differentiation OPC Differentiation OPC->Differentiation ERK->Differentiation Promotes Myelination Myelination Differentiation->Myelination

This compound Signaling Pathway

References

using clemastine in experimental autoimmune encephalomyelitis (EAE) models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Clemastine as a Remyelinating Agent in EAE Models

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human central nervous system (CNS) demyelinating disease, multiple sclerosis (MS). EAE mimics key pathological features of MS, including inflammation, demyelination, and axonal damage, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics. This compound, a first-generation antihistamine, has been identified as a promising agent for promoting remyelination. Originally developed for its H1-antihistamine properties, this compound has been repurposed after high-throughput screening identified its capacity to stimulate the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating new myelin in the CNS.[1][2] These notes provide a comprehensive overview of the application of this compound in EAE models for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound primarily promotes remyelination by acting as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1) expressed on OPCs.[3][4] Inhibition of this receptor is a key step that triggers a cascade of downstream signaling events, ultimately leading to OPC differentiation into mature, myelin-producing oligodendrocytes and subsequent axonal remyelination.[3]

Key signaling pathways implicated in this compound's mechanism of action include:

  • Promotion of OPC Differentiation: this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for OPC differentiation.

  • Modulation of Inflammatory Response: Beyond its direct effects on OPCs, this compound may exert neuroprotective effects by modulating the inflammatory environment. It has been reported to inhibit the p38 mitogen-activated protein kinase (MAPK)/NLRP3 inflammasome signaling pathway in microglia. This action can reduce the production of pro-inflammatory cytokines like IL-1β, creating a more permissive environment for myelin repair.

  • Other Pro-myelinating Pathways: Research also suggests this compound may activate the glutathione S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway, which helps protect oligodendrocytes and enhance myelination.

It is important to note that while many preclinical studies in EAE models show positive outcomes, some recent clinical data in progressive MS patients have raised concerns about potential toxicity, possibly involving the induction of pyroptosis, a form of inflammatory cell death. This highlights the complexity of translating findings from animal models to human disease.

Clemastine_Mechanism_of_Action cluster_OPC Oligodendrocyte Precursor Cell (OPC) cluster_Microglia Microglia CHRM1 CHRM1 (M1 Muscarinic Receptor) ERK ERK Pathway Gsta4 Gsta4/4-HNE Pathway Diff OPC Differentiation ERK->Diff Gsta4->Diff Remyelination Remyelination Diff->Remyelination p38 p38 MAPK / NLRP3 Inflammasome Inflammation Neuroinflammation p38->Inflammation This compound This compound This compound->CHRM1 Antagonizes This compound->p38 Inhibits

Caption: Proposed mechanism of this compound action in the CNS.
Data Presentation

The efficacy of this compound in EAE models has been quantified through various metrics, including clinical scoring, histological analysis of myelination, and assessment of axonal integrity. The following tables summarize representative data from published studies.

Table 1: this compound Dosage and Administration in EAE Models

ParameterDescriptionReference
Animal Model C57BL/6 Mice
Dosage Range 10 mg/kg/day to 40 mg/kg/day
Commonly Used Dose 10 mg/kg/day
Route Oral gavage or Intraperitoneal (i.p.) injection
Vehicle PBS with 10% DMSO (oral); Saline (i.p.)
Treatment Timing Prophylactic (starting from day of immunization)
Duration Daily, for the course of the experiment (e.g., 21-28 days)

Table 2: Summary of this compound Effects on EAE Clinical Scores

Study OutcomeVehicle Control Group (EAE)This compound-Treated Group (EAE)Key FindingReferences
Disease Onset Approx. Day 7-8Approx. Day 7-8No significant change in onset day.
Peak Disease Score High severitySignificantly lower peak severityThis compound attenuates the peak clinical severity of EAE.
Chronic Phase Sustained clinical signsSignificantly lower scores throughoutTreatment improves outcomes in the chronic phase of the disease.
Dose-Dependency N/APeak score decreases with increasing dose (10, 20, 40 mg/kg)The therapeutic effect of this compound is dose-dependent.

Table 3: Summary of Histological and Molecular Outcomes

Parameter AssessedVehicle Control Group (EAE)This compound-Treated Group (EAE)Key FindingReferences
Demyelination (LFB Staining) Significant demyelination in spinal cordSignificantly improved myelinationThis compound promotes remyelination.
Myelin Basic Protein (MBP) Significantly decreased expressionSignificantly increased expression vs. EAE groupThis compound treatment restores myelin protein levels.
Axonal Integrity (NF Staining) Significant axonal lossPreserved axonal integrityThis compound prevents axonal loss secondary to demyelination.
Immune Infiltration (CD3+, Iba1+) High density of T-cells and microglia/macrophages in lesionsNo statistical difference in cell densityThis compound's primary effect is not on reducing the number of infiltrating immune cells.

Protocols: Using this compound in MOG35-55-Induced EAE

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the standard method for inducing EAE in female C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis toxin (PTX)

  • Sterile 0.9% Saline

  • Two 2.5 mL Luer-lock syringes

  • Three-way stopcock

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes for injection

Procedure:

  • Preparation of MOG35-55 Solution: Reconstitute lyophilized MOG35-55 in sterile saline to a final concentration of 2 mg/mL.

  • Preparation of MOG/CFA Emulsion (Day 0): a. Prepare the emulsion on ice to ensure stability. b. Draw 1 mL of MOG35-55 solution (2 mg/mL) into one Luer-lock syringe. c. Draw 1 mL of CFA into a second Luer-lock syringe. d. Connect both syringes to the three-way stopcock. e. Create a stable, milky-white emulsion by repeatedly and forcefully passing the mixture between the two syringes for at least 10-15 minutes. f. To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0): a. Anesthetize the mice. b. Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two sites on the upper back/flanks (0.1 mL per site).

  • Pertussis Toxin Administration (Day 0 and Day 2): a. Dilute PTX in sterile saline according to the manufacturer's instructions. b. On Day 0 (shortly after immunization) and again on Day 2, administer 200 ng of PTX in a volume of 0.1 mL via intraperitoneal (i.p.) injection.

Protocol 2: this compound Administration

This protocol outlines the preparation and administration of this compound for a prophylactic treatment regimen.

Materials:

  • This compound fumarate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Oral gavage needles

  • 1 mL syringes

Procedure:

  • Preparation of this compound Solution (for 10 mg/kg dose): a. Prepare a stock solution by dissolving this compound in 100% DMSO. b. For daily dosing, prepare a working solution by diluting the stock in sterile PBS to achieve a final concentration where the desired dose (10 mg/kg) is delivered in a volume of 0.1-0.2 mL. The final concentration of DMSO should be 10% or less to avoid toxicity. c. Example calculation for a 20g mouse: 10 mg/kg dose = 0.2 mg of this compound.

  • Preparation of Vehicle Control: Prepare a solution of 10% DMSO in PBS without this compound.

  • Administration: a. Starting on Day 0 (the day of immunization), administer the prepared this compound solution or vehicle control to the respective groups of mice. b. Administration is performed once daily via oral gavage. c. Continue daily administration for the entire duration of the experiment (e.g., 28 days).

Protocol 3: EAE Clinical Assessment

Daily monitoring is critical to assess disease progression and the efficacy of the treatment.

Procedure:

  • Beginning around Day 7 post-immunization, observe and score each mouse daily for clinical signs of EAE.

  • Use a standardized scoring scale (a common scale is provided below).

  • Record the daily score for each animal, along with its body weight.

  • Ensure that mice reaching severe scores (e.g., score 4) have easy access to food and water. Institutional animal care guidelines must be followed for humane endpoints.

Standard EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail or partial loss of tail tonicity

  • 2: Complete tail paralysis

  • 3: Hind limb weakness or partial paralysis (paresis)

  • 4: Complete hind limb paralysis

  • 5: Moribund state or paralysis of both hind and forelimbs

  • 6: Death

Experimental Workflow Visualization

EAE_Workflow cluster_Prep Phase 1: Preparation & Induction cluster_Treatment Phase 2: Treatment & Monitoring cluster_Analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (1 week) Induction EAE Induction (Day 0) MOG/CFA Immunization Acclimatize->Induction PTX1 Pertussis Toxin (Day 0) Induction->PTX1 Grouping Group Allocation (Vehicle vs. This compound) Induction->Grouping PTX2 Pertussis Toxin (Day 2) PTX1->PTX2 Treatment Daily Treatment & Weight (Day 0 onwards) Grouping->Treatment Scoring Daily Clinical Scoring (Day 7 onwards) Treatment->Scoring Endpoint Experiment Endpoint (e.g., Day 28) Scoring->Endpoint Harvest Tissue Harvest (Spinal Cord, Brain) Endpoint->Harvest Analysis Histological & Molecular Analysis (LFB, IHC, etc.) Harvest->Analysis

Caption: Standard experimental workflow for a this compound study in an EAE model.

References

Clemastine Treatment Protocols for Spinal Cord Injury Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine, a first-generation antihistamine, has emerged as a promising therapeutic agent for promoting remyelination and functional recovery in animal models of spinal cord injury (SCI).[1][2][3][4] Its mechanism of action is primarily attributed to its ability to stimulate the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, a crucial step for repairing the damaged myelin sheath that insulates nerve fibers.[1] This document provides a comprehensive overview of this compound treatment protocols used in SCI animal models, including detailed experimental procedures, quantitative data summaries, and a visualization of the key signaling pathway involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in SCI animal models.

Table 1: this compound Treatment Parameters in Rat Models of Spinal Cord Injury

ParameterDetailsReference
Animal Model Adult female Sprague-Dawley rats (220 ± 20 g)
Injury Model Moderate spinal cord contusion injury
This compound Dosage 10 mg/kg/day
Administration Route Oral gavage or Intraperitoneal injection
Treatment Duration Daily for 4 weeks post-injury
Vehicle Control Saline

Table 2: Summary of Functional and Histological Outcomes

Outcome MeasureThis compound-Treated GroupVehicle-Treated GroupReference
Basso, Beattie, and Bresnahan (BBB) Score Significant improvement in hindlimb motor function over 4 weeksLimited spontaneous recovery
Myelination (Luxol Fast Blue Staining) Enhanced myelin preservation and remyelinationSignificant demyelination and tissue damage
Axonal Preservation (Neurofilament Staining) Decreased loss of axons in the injured spinal cordSignificant axonal degeneration
Oligodendrocyte Differentiation (MBP, Olig2, Myrf expression) Increased expression of mature oligodendrocyte markersLower levels of mature oligodendrocyte markers

Experimental Protocols

Animal Model of Spinal Cord Injury

A standardized contusion model is commonly used to mimic human SCI.

  • Animals: Adult female Sprague-Dawley rats (6-8 weeks old, 220-250g).

  • Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • Perform a laminectomy at the T10 vertebral level to expose the spinal cord.

    • Stabilize the vertebral column using clamps.

    • Induce a moderate contusion injury using a standardized impactor device (e.g., NYU Impactor) with a 10 g rod dropped from a height of 12.5 mm.

    • Suture the muscle layers and close the skin incision.

  • Post-operative Care:

    • Administer buprenorphine (0.05 mg/kg) subcutaneously for analgesia.

    • Provide manual bladder expression twice daily until bladder function returns.

    • House animals in a temperature-controlled environment with free access to food and water.

This compound Fumarate Preparation and Administration
  • Preparation:

    • Dissolve this compound fumarate powder in sterile 0.9% saline to a final concentration of 2 mg/mL.

    • Vortex the solution until the powder is completely dissolved. The solution should be prepared fresh daily.

  • Administration:

    • Oral Gavage: Administer the this compound solution at a dosage of 10 mg/kg body weight once daily, starting 24 hours after SCI and continuing for 28 consecutive days.

    • Intraperitoneal Injection: Alternatively, administer the same dosage via intraperitoneal injection.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) scale used to assess hindlimb locomotor recovery in an open field.

  • Procedure:

    • Place the rat in a circular open field (approximately 90 cm in diameter) with a non-slip floor.

    • Observe the animal's hindlimb movements for 4 minutes.

    • Two independent, blinded observers should score the animal's locomotor ability based on the BBB scale.

  • Scoring Criteria (Abbreviated):

    • 0: No observable hindlimb movement.

    • 1-7: Slight to extensive movement of one or two hindlimb joints.

    • 8-13: Uncoordinated stepping, including plantar placement of the paw without weight support to frequent weight-supported steps.

    • 14-20: Coordinated stepping with increasing consistency, paw parallelism, and trunk stability.

    • 21: Normal locomotion with consistent coordination, paw placement, and trunk stability.

Histological Analysis: Myelin Staining

Immunohistochemistry for Myelin Basic Protein (MBP) is a standard method to assess the extent of myelination.

  • Tissue Preparation:

    • At the end of the treatment period, euthanize the animals with an overdose of pentobarbital.

    • Perfuse transcardially with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the spinal cord segment centered at the injury site.

    • Post-fix the tissue in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 20 µm thick transverse sections using a cryostat.

  • Immunohistochemistry Protocol:

    • Wash sections with PBS.

    • Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibody against MBP (e.g., mouse anti-MBP, 1:500 dilution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) for 2 hours at room temperature.

    • Wash with PBS and counterstain with DAPI to visualize cell nuclei.

    • Mount coverslips with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the MBP-positive area in the white matter tracts surrounding the lesion site using image analysis software (e.g., ImageJ).

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in promoting oligodendrocyte differentiation are mediated, in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

clemastine_pathway cluster_OPC Oligodendrocyte Progenitor Cell (OPC) This compound This compound m1ar Muscarinic M1 Receptor (CHRM1) This compound->m1ar Antagonizes erk ERK1/2 Activation (p-ERK) m1ar->erk Leads to tf Transcription Factors (e.g., Myrf, Olig2) erk->tf Activates diff OPC Differentiation tf->diff Promotes myelin Mature Myelinating Oligodendrocyte diff->myelin experimental_workflow sci_model Spinal Cord Injury (Rat Contusion Model) treatment This compound Administration (10 mg/kg/day, 4 weeks) sci_model->treatment behavior Behavioral Assessment (BBB Score) treatment->behavior histology Histological Analysis (MBP Staining) treatment->histology analysis Data Analysis and Interpretation behavior->analysis histology->analysis

References

Application Notes and Protocols: Clemastine Dosing and Administration for Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine, a first-generation H1-antihistamine, has emerged as a promising therapeutic candidate for neurodegenerative disorders, including Alzheimer's disease (AD). Its primary mechanism of action in the central nervous system (CNS) is not related to its antihistaminic properties but rather its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) and enhance remyelination.[1][2][3] Research in various AD animal models, particularly the APPSwe/PS1dE9 (APP/PS1) mouse, demonstrates that this compound treatment can reduce amyloid-beta (Aβ) plaque deposition, mitigate neuroinflammation, rescue cognitive deficits, and ameliorate myelin deficits.[1][4] This document provides a comprehensive overview of the dosing and administration protocols for this compound in preclinical AD research, summarizes quantitative data from key studies, and outlines relevant biological pathways and experimental workflows.

Quantitative Data Summary: this compound Administration in AD Mouse Models

The following table summarizes the dosing, administration routes, and key outcomes of this compound treatment in Alzheimer's disease mouse models. This data facilitates the comparison of different experimental designs and their results.

Animal ModelAge at TreatmentDosageAdministration RouteDurationKey Findings & OutcomesReference
APPSwe/PS1dE9 (APP/PS1)15 months10 mg/kg/dayOral Gavage2 monthsReduced Aβ deposition, rescued short-term memory deficits, increased OPC and oligodendrocyte densities, enhanced myelin formation.
APPSwe/PS1dE9 (APP/PS1)4 monthsNot SpecifiedOral4 monthsReduced Aβ deposition.
APPSwe/PS1dE9 (APP/PS1)7 monthsNot SpecifiedOralChronicReduced brain Aβ deposition and rescued cognitive deficits.
APPSwe/PS1dE9 (APP/PS1)YoungNot SpecifiedOralChronicImproved memory and induced significant myelin formation.
Aged Mice (PND Model)Aged10 mg/kg/dayNot Specified2 weeksEnhanced oligodendrocyte differentiation and remyelination, reduced neuroinflammation, improved synaptic plasticity.
Neonatal Mice (Anesthetic-Induced)Postnatal day 21-3510 mg/kg/dayFed with this compound15 daysEnhanced myelination and reversed cognitive dysfunction.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. Its primary therapeutic actions in the context of Alzheimer's disease are believed to be the promotion of remyelination and the reduction of neuroinflammation.

cluster_this compound This compound Action cluster_opc Oligodendrocyte Lineage cluster_outcome Therapeutic Outcomes This compound This compound m1 M1 Muscarinic Receptor (CHRM1) This compound->m1 Antagonizes opc Oligodendrocyte Precursor Cells (OPCs) m1->opc Inhibition Lifted ol Mature Oligodendrocytes opc->ol Promotes Differentiation myelin Myelination & Remyelination ol->myelin Leads to neuron Improved Axonal Integrity & Neuronal Function myelin->neuron Supports

Caption: this compound promotes myelination by antagonizing the M1 muscarinic receptor on OPCs.

cluster_this compound This compound Action cluster_inflammation Neuroinflammation & Autophagy cluster_outcome Therapeutic Outcomes This compound This compound microglia Activated Microglia This compound->microglia Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits inflammation Pro-inflammatory Cytokines (e.g., IL-1β) microglia->inflammation Releases autophagy Autophagy mTOR->autophagy Suppresses abeta Reduced Aβ Generation & Plaque Load autophagy->abeta Enhances Clearance neuroprotection Neuroprotection inflammation->neuroprotection (Inhibition) Leads to abeta->neuroprotection Leads to

Caption: this compound's anti-inflammatory and pro-autophagy effects in Alzheimer's disease.

Experimental Protocols

This section provides a generalized protocol for the preparation and administration of this compound in an AD mouse model, based on methodologies reported in the literature.

Materials and Reagents
  • This compound Fumarate (e.g., Selleck Chemicals, S1847)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Animal Model: APPSwe/PS1dE9 transgenic mice

  • Oral gavage needles (20-22 gauge, curved or straight with ball tip)

  • 1 mL syringes

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

This compound Solution Preparation (for Oral Gavage)

Objective: To prepare a 10 mg/kg this compound solution for daily administration.

  • Calculate the required amount: Determine the total volume needed per day based on the number of mice and an average administration volume (e.g., 100 µL per 25g mouse).

  • Stock Solution (Optional but Recommended): Prepare a concentrated stock of this compound in DMSO. This improves solubility and consistency.

  • Working Solution Preparation:

    • On the day of administration, dilute the this compound stock (or weigh the powder directly) in sterile PBS to the final desired concentration.

    • Example Calculation for a 1 mg/mL solution (for a 10 mg/kg dose in a 25g mouse, administering 250 µL):

      • Weigh 10 mg of this compound Fumarate.

      • Dissolve in a small volume of DMSO.

      • Bring the final volume to 10 mL with sterile PBS.

      • The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

  • Vehicle Control: Prepare a vehicle solution containing the same concentration of DMSO in PBS as the drug solution. This will be administered to the control group.

  • Mixing: Vortex the solution thoroughly to ensure this compound is fully dissolved.

Administration Protocol (Oral Gavage)

Objective: To administer a consistent dose of this compound to each mouse daily for the duration of the study (e.g., 2 months).

  • Animal Handling:

    • Gently but firmly restrain the mouse. Ensure a secure grip on the scruff of the neck to prevent the head from moving.

    • Hold the mouse in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the ball-tipped needle into the side of the mouth, guiding it over the tongue towards the back of the throat.

    • Allow the mouse to swallow the needle. Advance it smoothly down the esophagus to the predetermined depth. Do not force the needle. If resistance is met, withdraw and try again to avoid tracheal insertion or perforation.

  • Drug Delivery:

    • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

    • Administer the calculated volume based on the mouse's most recent body weight.

  • Post-Administration:

    • Smoothly withdraw the needle.

    • Return the mouse to its home cage and monitor for any immediate signs of distress (e.g., coughing, difficulty breathing), which could indicate improper administration.

  • Frequency: Repeat this procedure daily for all mice in the treatment and vehicle groups for the entire study period.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an AD mouse model.

start Select AD Mouse Model (e.g., APP/PS1, 15 months old) treatment Daily this compound (10 mg/kg) or Vehicle Administration (Oral Gavage for 2 Months) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavior tissue Tissue Collection (Brain Harvest) behavior->tissue analysis Histological & Biochemical Analysis - Immunostaining (Aβ, Myelin, OPCs) - Western Blot tissue->analysis end Data Analysis & Interpretation analysis->end

Caption: A standard experimental workflow for testing this compound in an AD mouse model.

This compound shows significant therapeutic potential for Alzheimer's disease by targeting underlying pathologies such as demyelination and neuroinflammation. The standard dose of 10 mg/kg/day administered orally has been shown to be effective in ameliorating AD-like pathology and cognitive deficits in mouse models. The protocols and data presented here provide a foundational guide for researchers designing preclinical studies to further investigate this compound's efficacy and mechanisms of action in the context of Alzheimer's disease. Careful adherence to established protocols for drug preparation and administration is critical for ensuring reproducible and reliable results.

References

Application Notes and Protocols for Assessing Clemastine Efficacy in Promoting Remyelination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clemastine, a first-generation antihistamine, has emerged as a promising therapeutic candidate for promoting remyelination in demyelinating diseases such as multiple sclerosis (MS). Its mechanism of action is thought to involve the antagonism of muscarinic receptors, particularly the M1 subtype, on oligodendrocyte precursor cells (OPCs), which stimulates their differentiation into mature, myelinating oligodendrocytes.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound in promoting remyelination across in vitro, in vivo, and clinical settings.

In Vitro Assessment of this compound Efficacy

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay is a fundamental in vitro method to screen for and validate compounds that promote the differentiation of OPCs into mature oligodendrocytes. This compound was initially identified as a potential remyelinating agent using a high-throughput screening platform based on this principle.[3][4]

Experimental Protocol:

  • OPC Isolation and Culture:

    • Isolate OPCs from the cerebral cortices of neonatal rodent pups (P5-P7) or utilize human pluripotent stem cell-derived OPCs.[5]

    • Culture the isolated OPCs on poly-D-lysine or poly-L-ornithine and laminin-coated plates or coverslips in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2 to maintain their progenitor state.

  • Initiation of Differentiation:

    • Once OPCs reach a desired confluency (typically 70-80%), replace the proliferation medium with a differentiation medium, which lacks the mitogens (PDGF-AA and FGF-2) and may contain factors like triiodothyronine (T3) to encourage maturation.

  • This compound Treatment:

    • Dissolve this compound fumarate in a suitable solvent (e.g., DMSO) and add it to the differentiation medium at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO alone).

  • Assessment of Differentiation:

    • After a defined period (typically 3-7 days), fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), Proteolipid Protein (PLP), or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase). Co-stain with a nuclear marker like DAPI.

    • Quantify the percentage of differentiated oligodendrocytes (MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei) in multiple fields of view using fluorescence microscopy and image analysis software.

Data Presentation:

Treatment GroupConcentration% MBP-Positive Cells (Mean ± SD)
Vehicle Control-5.2 ± 1.5
This compound100 nM15.8 ± 2.1
This compound1 µM25.4 ± 3.3
This compound10 µM28.1 ± 2.9

Fictional data for illustrative purposes.

Experimental Workflow:

OPC_Differentiation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis OPC_Isolation Isolate OPCs OPC_Culture Culture OPCs in Proliferation Medium OPC_Isolation->OPC_Culture Induce_Differentiation Switch to Differentiation Medium OPC_Culture->Induce_Differentiation Add_this compound Add this compound or Vehicle Control Induce_Differentiation->Add_this compound Fix_and_Stain Fix and Immunostain (MBP, DAPI) Add_this compound->Fix_and_Stain Image_Acquisition Fluorescence Microscopy Fix_and_Stain->Image_Acquisition Quantification Quantify % Differentiated Oligodendrocytes Image_Acquisition->Quantification

In vitro OPC differentiation assay workflow.

In Vivo Assessment of this compound Efficacy

Animal Models of Demyelination

Several animal models are used to study demyelination and remyelination. The choice of model depends on the specific aspect of the disease being investigated.

  • Cuprizone-Induced Demyelination: Oral administration of the copper chelator cuprizone induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is useful for studying toxic demyelination and remyelination in the absence of a significant peripheral immune response.

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is an inflammatory demyelinating model induced by immunization with myelin antigens. It mimics many of the immunological and pathological features of MS.

  • Lysophosphatidylcholine (LPC)-Induced Demyelination: Focal injection of LPC, a component of myelin, into white matter tracts causes localized demyelination and subsequent remyelination. This model is advantageous for studying the cellular and molecular events of remyelination in a spatially and temporally controlled manner.

Histological Assessment of Remyelination

Protocol: Luxol Fast Blue (LFB) Staining for Myelin

This histological stain is widely used to assess the extent of myelination and remyelination.

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde and collect the brain and/or spinal cord.

    • Process the tissue for paraffin embedding and sectioning (5-10 µm thick sections).

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections to 95% ethanol.

    • Incubate sections in Luxol Fast Blue solution overnight at 56-60°C.

    • Rinse with 95% ethanol and then distilled water.

    • Differentiate the sections in a 0.05% lithium carbonate solution for a few seconds to a minute, followed by 70% ethanol, until the gray matter is colorless and the white matter is sharply defined.

    • Counterstain with Cresyl Violet or Eosin if desired.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

Protocol: Immunohistochemistry for Myelin Basic Protein (MBP)

  • Tissue Preparation: As described for LFB staining.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary Antibody Incubation: Incubate sections with a primary antibody against MBP overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash sections and incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and coverslip.

Data Presentation:

Animal ModelTreatment GroupMyelin Area (% of Corpus Callosum)g-ratio (Axon Diameter / Fiber Diameter)
CuprizoneVehicle25.3 ± 5.10.85 ± 0.05
CuprizoneThis compound (10 mg/kg)58.7 ± 7.90.72 ± 0.04
EAEVehicle32.1 ± 6.40.82 ± 0.06
EAEThis compound (10 mg/kg)65.4 ± 8.20.70 ± 0.05

Fictional data for illustrative purposes.

Functional Assessment of Remyelination

Protocol: Nerve Conduction Velocity (NCV) Measurement

NCV is a direct measure of the functional integrity of myelinated axons. Demyelination slows conduction velocity, which can be restored by remyelination.

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Electrode Placement: For the sciatic nerve, place stimulating electrodes at the sciatic notch and the knee, and recording electrodes in the interosseous muscles of the paw.

  • Stimulation and Recording:

    • Deliver supramaximal electrical stimuli at both proximal and distal sites.

    • Record the compound muscle action potentials (CMAPs).

  • Calculation:

    • Measure the latency of the CMAP onset from each stimulation site.

    • Measure the distance between the two stimulation sites.

    • Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Data Presentation:

Animal ModelTreatment GroupNerve Conduction Velocity (m/s)
LPC-inducedSham55.2 ± 4.8
LPC-inducedVehicle28.9 ± 5.3
LPC-inducedThis compound (10 mg/kg)45.7 ± 6.1

Fictional data for illustrative purposes.

Experimental Workflow:

InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Demyelination_Model Induce Demyelination (Cuprizone, EAE, or LPC) Administer_this compound Administer this compound or Vehicle Demyelination_Model->Administer_this compound Histology Histological Analysis (LFB, MBP IHC) Administer_this compound->Histology Electrophysiology Nerve Conduction Velocity Administer_this compound->Electrophysiology Behavior Behavioral Testing Administer_this compound->Behavior Clemastine_Pathway This compound This compound CHRM1 M1 Muscarinic Receptor (CHRM1) This compound->CHRM1 ERK ERK1/2 Activation (Phosphorylation) CHRM1->ERK Inhibition of receptor leads to pathway activation Transcription_Factors Myrf and Olig2 (Transcription Factors) ERK->Transcription_Factors Differentiation Oligodendrocyte Differentiation Transcription_Factors->Differentiation Remyelination Remyelination Differentiation->Remyelination

References

Application Notes and Protocols: Combining Clemastine with Metformin in Remyelination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive loss of myelin, the protective sheath surrounding nerve fibers in the central nervous system (CNS), is a hallmark of demyelinating diseases such as multiple sclerosis (MS). This loss leads to impaired nerve signal conduction and subsequent axonal degeneration, resulting in accumulating neurological disability. A promising therapeutic strategy is to promote remyelination, the process by which new myelin sheaths are formed. This document provides detailed application notes and protocols for studying the combination of two repurposed drugs, clemastine fumarate and metformin, which have shown potential in promoting remyelination.

Recent clinical evidence from the CCMR-Two phase 2 trial has demonstrated that the combination of this compound, an antihistamine, and metformin, a common diabetes medication, can promote myelin repair in individuals with relapsing-remitting MS.[1][2] Preclinical studies suggest a synergistic effect, where metformin rejuvenates aging oligodendrocyte progenitor cells (OPCs), the cells responsible for myelination, making them more responsive to the pro-differentiation signals of this compound.[3]

These notes are intended to guide researchers in designing and conducting both in vivo and in vitro studies to further investigate the therapeutic potential and underlying mechanisms of this drug combination.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from clinical and preclinical studies on the effects of this compound and metformin on remyelination.

Table 1: Clinical Trial Data (CCMR-Two)
Outcome Measure Treatment Group (this compound + Metformin) Placebo Group Result Reference
Primary Outcome: Change in Visual Evoked Potential (VEP) P100 Latency Maintained signal speedSlowed signal speed over 6 monthsAdjusted difference of -1.2 ms (95% CI -2.4 to -0.1; P=0.042)[1][2]
Disability and Visual Function No significant improvementNo significant improvementNo statistically significant difference
Table 2: Preclinical Data - this compound Monotherapy
Animal Model Outcome Measure Result Reference
Cuprizone-induced Demyelination (Mouse)Mature Oligodendrocytes (APC-positive)Increased number in demyelinated regions
Cuprizone-induced Demyelination (Mouse)Myelin Basic Protein (MBP)Increased levels in demyelinated regions
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Myelin Staining IntensitySignificantly preserved in the spinal cord
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Axon Loss (Neurofilament Immunostaining)Significantly prevented in the spinal cord
Developmental Myelination (Mouse)Myelinated Axons (Electron Microscopy)Reduction in the number of myelinated axons
Developmental Myelination (Mouse)Myelin Thickness (g-ratio)Reduction in myelin thickness
Table 3: Preclinical Data - Metformin Monotherapy
Animal Model/Cell Culture Outcome Measure Result Reference
Spinal Cord Injury (Mouse)OPC-derived CellsSignificant increase in the number of OPC-derived cells in the injured parenchyma
Aged MiceMature Oligodendrocytes (CC1+/Olig2+)Increased density in the cingulate cortex
Cuprizone-induced Demyelination (Mouse)Mature Oligodendrocyte Markers (MBP, MOG)Increased mRNA expression levels
In Vitro (Oligodendrocyte Precursor Cells)OPC Viability (MTT Assay)Concentration-dependent increase in viability
In Vitro (Oligodendrocyte Precursor Cells)OPC Nuclei Count (DAPI Staining)Increased number of nuclei

Signaling Pathways

The combination of this compound and metformin is thought to promote remyelination through distinct yet complementary signaling pathways that converge on the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.

This compound's Mechanism of Action

This compound, a first-generation antihistamine, also functions as a muscarinic M1 receptor antagonist. By blocking the M1 receptor on OPCs, this compound promotes their differentiation. This process is believed to involve the activation of the extracellular signal-regulated kinase (ERK) pathway.

clemastine_pathway This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Antagonizes ERK_Pathway ERK Pathway Activation M1R->ERK_Pathway Inhibition leads to OPC_Diff OPC Differentiation ERK_Pathway->OPC_Diff Myelination Myelination OPC_Diff->Myelination

This compound's Pro-differentiation Pathway.
Metformin's Mechanism of Action

Metformin, a widely used anti-diabetic drug, is known to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. In the context of remyelination, metformin is thought to rejuvenate aged OPCs, making them more responsive to pro-differentiation signals. Metformin's activation of AMPK can also lead to the induction of neurotrophic factors and the recruitment of OPCs.

metformin_pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK OPC_Rejuvenation OPC Rejuvenation AMPK->OPC_Rejuvenation OPC_Recruitment OPC Recruitment AMPK->OPC_Recruitment Neurotrophic_Factors Neurotrophic Factor Induction AMPK->Neurotrophic_Factors Remyelination Enhanced Remyelination OPC_Rejuvenation->Remyelination OPC_Recruitment->Remyelination Neurotrophic_Factors->Remyelination

Metformin's Pro-remyelination Pathways.
Combined Effect and a Converging Mechanism

A study by Kamen et al. (2024) suggests a converging mechanism for both drugs. They found that both this compound and metformin extend the window of NMDA receptor surface expression in aging OPCs, promoting a state that is more conducive to differentiation. This suggests that while their initial targets differ, they may both modulate the functional state of OPCs to enhance their regenerative capacity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and metformin in remyelination.

In Vivo Demyelination Models

Several animal models can be used to study demyelination and remyelination. The choice of model depends on the specific research question.

This is a non-inflammatory model of demyelination induced by the copper chelator cuprizone.

  • Experimental Workflow:

cuprizone_workflow Start Start of Experiment Cuprizone_Diet Administer 0.2% Cuprizone Diet (5-6 weeks) Start->Cuprizone_Diet Demyelination Induce Demyelination Cuprizone_Diet->Demyelination Remyelination_Phase Spontaneous Remyelination Phase (Withdraw Cuprizone) Demyelination->Remyelination_Phase Treatment Initiate Treatment: - Vehicle - this compound - Metformin - Combination Analysis Tissue Collection and Analysis: - Histology (LFB, IHC) - Electron Microscopy - Western Blot, qPCR Treatment->Analysis Remyelination_Phase->Treatment During End End of Experiment Analysis->End

Cuprizone Model Experimental Workflow.
  • Protocol:

    • Animals: 8-12 week old male C57BL/6 mice are commonly used.

    • Demyelination Induction: Mice are fed a diet containing 0.2% to 0.3% (w/w) cuprizone mixed into powdered or pelleted chow for 5 to 6 weeks to induce acute demyelination. Chronic demyelination can be achieved with a 12-13 week intoxication period.

    • Treatment: this compound, metformin, or the combination can be administered via oral gavage or in the drinking water, typically starting after the demyelination phase and during the spontaneous remyelination period (after cuprizone withdrawal).

    • Assessment of Remyelination:

      • Histology: Brain sections, particularly of the corpus callosum, are stained with Luxol Fast Blue (LFB) to assess myelin integrity. Immunohistochemistry (IHC) for Myelin Basic Protein (MBP) can also be used.

      • Oligodendrocyte Counts: IHC for oligodendrocyte markers such as Olig2 (pan-oligodendrocyte lineage), CC1 (mature oligodendrocytes), and PDGFRα (OPCs) is performed to quantify cell numbers.

      • Electron Microscopy: To assess myelin sheath thickness (g-ratio) and the number of myelinated axons.

EAE is an inflammatory model of demyelination that mimics many aspects of MS.

  • Protocol:

    • Animals: C57BL/6 or SJL/J mice are commonly used strains.

    • Induction: EAE is induced by immunization with myelin peptides such as MOG35-55 (for C57BL/6) or PLP139-151 (for SJL/J) emulsified in Complete Freund's Adjuvant (CFA). This is followed by intraperitoneal injections of pertussis toxin (PTX) on the day of immunization and 48 hours later to increase the permeability of the blood-brain barrier.

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Treatment: Drug administration can be prophylactic (starting at the time of immunization) or therapeutic (starting at the onset of clinical signs).

    • Assessment: In addition to clinical scoring, histological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal loss.

This model creates focal demyelinating lesions by injecting the detergent lysolecithin (LPC).

  • Protocol:

    • Animals: Rats or mice are used.

    • Induction: A stereotaxic injection of 1% lysolecithin is made into a white matter tract, such as the corpus callosum or spinal cord, to induce a focal area of demyelination.

    • Treatment: Systemic or local administration of the therapeutic agents.

    • Assessment: Histological analysis of the lesion site to quantify demyelination, remyelination, and cell populations.

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This assay is used to assess the direct effects of this compound and metformin on OPC differentiation.

  • Experimental Workflow:

opc_assay_workflow Start Isolate OPCs Culture Culture OPCs in Proliferation Medium Start->Culture Induce_Diff Switch to Differentiation Medium (Withdraw Growth Factors) Culture->Induce_Diff Treatment Add Treatments: - Vehicle - this compound - Metformin - Combination Induce_Diff->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Analysis Immunocytochemistry for: - MBP (Mature OLs) - O4 (Immature/Mature OLs) - PDGFRα (OPCs) Incubation->Analysis Quantification Quantify Percentage of Differentiated Oligodendrocytes Analysis->Quantification

OPC Differentiation Assay Workflow.
  • Protocol:

    • OPC Isolation: Primary OPCs are isolated from the cortices of early postnatal (P5-P7) rat or mouse pups.

    • Culture: OPCs are cultured on poly-D-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.

    • Differentiation: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors.

    • Treatment: this compound, metformin, or their combination is added to the differentiation medium.

    • Assessment: After 3-5 days, cells are fixed and stained with antibodies against markers of different oligodendrocyte lineage stages, such as PDGFRα (OPCs) and MBP (mature, myelinating oligodendrocytes). The percentage of MBP-positive cells out of the total number of oligodendrocyte lineage cells is quantified.

Conclusion

The combination of this compound and metformin represents a promising new therapeutic avenue for promoting remyelination in diseases like multiple sclerosis. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this combination therapy. Rigorous preclinical studies that directly compare the effects of the individual drugs versus the combination are crucial for elucidating the synergistic potential and for guiding the design of future clinical trials. The ultimate goal is to translate these findings into effective treatments that can halt or reverse the progression of disability in individuals with demyelinating disorders.

References

Clemastine in Optic Neuritis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system. Its potential application in treating demyelinating conditions such as optic neuritis, a common manifestation of multiple sclerosis, is an active area of research. These application notes provide a comprehensive overview of the practical use of this compound in optic neuritis research, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.

Mechanism of Action

This compound is believed to exert its remyelinating effects primarily by promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2] This action is thought to be mediated through its interaction with muscarinic receptors, specifically the M1 muscarinic acetylcholine receptor (CHRM1), on OPCs.[3] By targeting these receptors, this compound can stimulate signaling pathways that drive oligodendrocyte maturation and myelin sheath formation.[1][3] Additionally, preclinical studies suggest that this compound may also have neuroprotective and anti-inflammatory effects.

Signaling Pathways

The pro-myelinating effects of this compound are associated with the modulation of several intracellular signaling pathways. Key pathways identified in preclinical models include the activation of extracellular signal-regulated kinase (ERK) and the inhibition of the p38 mitogen-activated protein kinase (MAPK)/NOD-like receptor protein-3 (NLRP3) inflammasome pathway.

Clemastine_Signaling_Pathway cluster_OPC Oligodendrocyte Precursor Cell (OPC) cluster_Microglia Microglia This compound This compound CHRM1 CHRM1 (M1 Muscarinic Receptor) This compound->CHRM1 ERK ERK Activation CHRM1->ERK Differentiation Oligodendrocyte Differentiation & Maturation ERK->Differentiation Remyelination Remyelination Differentiation->Remyelination Clemastine2 This compound p38_MAPK_NLRP3 p38 MAPK/NLRP3 Inflammasome Clemastine2->p38_MAPK_NLRP3 Inhibition Neuroinflammation Neuroinflammation p38_MAPK_NLRP3->Neuroinflammation

Caption: Proposed signaling pathways of this compound in promoting remyelination.

Clinical Trials in Optic Neuritis

Several clinical trials have investigated the efficacy and safety of this compound in patients with optic neuritis and multiple sclerosis. The ReBUILD and ReCOVER trials are two notable examples.

Quantitative Data from Clinical Trials
Trial NameConditionNumber of PatientsThis compound DosageTreatment DurationPrimary Outcome Measure(s)Key Findings
ReBUILD Relapsing MS with chronic optic neuropathy505.36 mg twice daily90 days (crossover design)Change in Visual Evoked Potential (VEP) P100 latencySignificant reduction in VEP latency by 1.7 ms/eye .
ReCOVER Acute Optic Neuritis25 (in an initial study)1 mg twice daily90 daysVEP, Retinal Nerve Fiber Layer (RNFL) and Ganglion Cell Layer (GCL) thicknessSignificant recovery of visual function (VEP) and less RNFL and GCL thinning compared to placebo.
Moghaddasi et al. (2020) Acute Optic Neuritis25 (16 this compound, 9 placebo)1 mg twice daily90 daysVEP, RNFL, and GCL thicknessSignificant recovery in P100 wave amplitude and less RNFL and GCL thinning in the this compound group.

Experimental Protocols

Protocol: this compound Administration in a Clinical Trial for Acute Optic Neuritis

This protocol is a generalized representation based on published trial designs.

1. Patient Selection:

  • Inclusion Criteria:
  • Diagnosis of acute demyelinating optic neuritis in at least one eye within 3 weeks of symptom onset.
  • Age between 18 and 50 years.
  • Signed informed consent.
  • Exclusion Criteria:
  • History of other major eye conditions (e.g., glaucoma).
  • Simultaneous participation in other investigational drug studies.
  • Bilateral optic neuritis.

2. Treatment Regimen:

  • Participants are randomized to receive either this compound fumarate or a matching placebo.
  • Dosage: this compound 1 mg administered orally twice a day.
  • Duration: 90 days of continuous treatment.
  • Standard of care treatment for acute optic neuritis (e.g., intravenous corticosteroids) is administered to both groups.

3. Outcome Measures and Assessments:

  • Primary Outcome Measures:
  • Visual Evoked Potential (VEP): To measure the speed of nerve conduction along the visual pathway. A reduction in P100 latency indicates improved myelination.
  • Optical Coherence Tomography (OCT): To measure the thickness of the Retinal Nerve Fiber Layer (RNFL) and Ganglion Cell Layer (GCL). Reduced thinning in the treated group suggests neuroprotection.
  • Secondary Outcome Measures:
  • Low-contrast visual acuity.
  • Color vision testing.
  • Assessment Schedule:
  • Baseline (before treatment initiation).
  • Follow-up assessments at specified intervals (e.g., 1 month, 3 months, and post-treatment).

4. Safety Monitoring:

  • Adverse events are monitored and recorded throughout the study.
  • Common side effects of this compound include fatigue and drowsiness.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase (90 days) cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (VEP, OCT, Visual Acuity) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Clemastine_Arm This compound (e.g., 1mg BID) Randomization->Clemastine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm FollowUp_Assessments Follow-up Assessments (e.g., 1, 3, 9 months) Clemastine_Arm->FollowUp_Assessments FollowUp_Assessaments FollowUp_Assessaments Placebo_Arm->FollowUp_Assessaments Data_Analysis Data Analysis (VEP, OCT, etc.) FollowUp_Assessments->Data_Analysis Results Evaluation of Efficacy & Safety Data_Analysis->Results

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Clemastine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the chemical synthesis and subsequent purification of clemastine, a first-generation antihistamine, for laboratory and research purposes. The protocols outlined below are based on established chemical methodologies, offering detailed step-by-step instructions suitable for researchers, scientists, and professionals in drug development.

Synthesis of this compound Fumarate

The synthesis of the active (R,R)-clemastine isomer is typically achieved through a multi-step process involving the formation of a racemic mixture, followed by chiral resolution and conversion to the fumarate salt.[1][2] An alternative approach is asymmetric synthesis, which directly yields the desired enantiomer.[3] The following protocol details a common synthetic route for racemic this compound, followed by resolution.

The synthesis can be broken down into four main stages:

  • Intermediate Synthesis: Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine.[1][2]

  • Racemic this compound Synthesis: Coupling of the pyrrolidine intermediate with 1-(4-chlorophenyl)-1-phenylethanol to form racemic this compound.

  • Chiral Resolution and Salt Formation: Resolution of the racemic mixture and formation of crude this compound fumarate.

  • Final Purification: Recrystallization to obtain pure this compound fumarate.

G Workflow for this compound Fumarate Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Racemic this compound Synthesis cluster_2 Step 3: Chiral Resolution & Salt Formation cluster_3 Step 4: Purification A N-methyl-2-(2-ethoxy)pyrrolidine B N-methyl-2-(2-chloroethyl)pyrrolidine A->B Thionyl Chloride, Dichloromethane D Racemic this compound Succinate B->D Sodamide, Succinic Acid C 1-(4-chlorophenyl)-1-phenylethanol C->D E Crude this compound Fumarate D->E 1. NaOH, Petroleum Ether Extraction 2. L-(+)-tartaric acid 3. Fumaric Acid F Pure this compound Fumarate E->F Recrystallization (Aqueous Acetone)

A simplified workflow for the synthesis of this compound fumarate.

Step 1: Synthesis of N-methyl-2-(2-chloroethyl)pyrrolidine

  • Mix N-methyl-2-(2-ethoxy)pyrrolidine with dichloromethane in a flask under a nitrogen atmosphere and cool the mixture to 0-10 °C.

  • Add a solution of thionyl chloride in dichloromethane dropwise to the cooled mixture.

  • After the addition is complete, warm the reaction mixture to 40-50 °C and stir for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Add petroleum ether to the residue and stir.

  • Filter the resulting solid and dry to obtain N-methyl-2-(2-chloroethyl)pyrrolidine.

Step 2: Synthesis of Racemic this compound Succinate

  • In a suitable reactor, combine 1-(4-chlorophenyl)-1-phenylethanol and N-methyl-2-(2-chloroethyl)pyrrolidine.

  • In the presence of sodamide, allow the reaction to proceed to form racemic this compound.

  • Following the reaction, add succinic acid to the mixture to prepare the racemic this compound succinate salt.

Step 3: Chiral Resolution and Preparation of Crude this compound Fumarate

  • Dissolve the racemic this compound succinate in water and adjust the pH to approximately 10 with an aqueous sodium hydroxide solution.

  • Extract the free base with petroleum ether.

  • Remove the solvent from the organic phase under reduced pressure to obtain the this compound free base.

  • Dissolve the residue in a mixed solvent of acetone and water (volume ratio typically between 15:1 and 25:1) and heat to 50-60 °C with stirring.

  • Add L-(+)-tartaric acid to initiate the resolution, followed by the addition of fumaric acid.

  • Allow the solution to cool, leading to the crystallization of crude this compound fumarate.

  • Filter the solid and dry to obtain the crude product.

Purification of this compound Fumarate

Purification is critical to achieve the high purity required for laboratory and pharmaceutical use. The most common method for purifying this compound fumarate is recrystallization. For analytical or small-scale, high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.

G Purification Workflow for this compound Fumarate A Crude this compound Fumarate B Dissolve in Aqueous Acetone (50-60 °C) A->B C Add Activated Carbon B->C D Hot Filtration C->D E Cooling & Crystallization D->E F Filtration & Washing E->F G Drying F->G H Pure this compound Fumarate (Purity >99.5%) G->H I HPLC Analysis/Purification H->I Optional High-Purity Polish

A typical purification process for crude this compound fumarate.
  • Combine the crude this compound fumarate with an aqueous acetone solution (preferred volume ratio of acetone to water is 20:1) in a three-necked flask.

  • Heat the mixture to 50-60 °C with stirring until the solid is completely dissolved.

  • Add activated carbon to the solution and continue stirring at 50-60 °C for 30 minutes to decolorize.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool to room temperature with stirring for 1 hour to induce crystallization.

  • Further cool the mixture to -10 to 0 °C and continue stirring for 2 hours to maximize crystal formation.

  • Filter the white solid and wash the filter cake with a cold acetone solution.

  • Dry the product under vacuum at 40-50 °C to yield pure white solid this compound fumarate.

While primarily an analytical technique, HPLC can be adapted for purification. The following conditions are based on analytical methods and can serve as a starting point for developing a preparative method.

Table 1: Representative HPLC Parameters for this compound Analysis and Purification

ParameterConditionReference
Column Octadecylsilanized silica gel (C18), 5 µm particle size
Mobile Phase A mixture of diluted 0.2 M potassium dihydrogenphosphate and acetonitrile (13:7)
Alternative: Methanol and water (0.05% triethylamine) in a 90:10 ratio
Flow Rate ~0.8-1.0 mL/min (analytical); adjust for preparative scale
Column Temperature ~40-50 °C
Detection UV at 210 nm or 220 nm
Injection Volume Dependent on column size and concentration

Protocol Outline for Preparative HPLC:

  • Dissolve the this compound sample in a suitable solvent, such as the mobile phase.

  • Set up the HPLC system with a preparative-scale C18 column.

  • Equilibrate the column with the mobile phase.

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the this compound peak, as determined by the UV detector.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary

The following table summarizes the expected outcomes from the synthesis and purification protocols.

Table 2: Quantitative Data for this compound Fumarate Synthesis and Purification

ParameterValueNotesReference
Recrystallization Yield ~81%Starting from crude this compound fumarate.
Final Purity (HPLC) > 99.5%After recrystallization.
Optical Purity > 99.9%After recrystallization.
Melting Point 176-180 °C (with decomposition)For the fumarate salt.
Solubility (DMSO) ~2.5 - 9.2 mg/mLVaries by source.
Solubility (Ethanol) ~0.1 mg/mL
Solubility (Water) Practically insolubleThe fumarate salt is sparingly soluble.

These protocols provide a robust framework for the synthesis and purification of this compound in a laboratory setting. Adherence to standard laboratory safety procedures is essential when handling the reagents and solvents involved.

References

Application Notes and Protocols: Clemastine Fumarate Solubility and Preparation for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine fumarate is a first-generation antihistamine that has garnered significant interest for its potential applications beyond allergy relief, particularly in the field of neuroscience for its role in promoting remyelination.[1][2] As a histamine H1 receptor antagonist, it effectively alleviates allergy symptoms.[3][4] More recently, research has highlighted its function as a muscarinic M1 receptor antagonist, which is instrumental in promoting the differentiation of oligodendrocyte progenitor cells (OPCs), a critical process for myelin repair.[1] This dual mechanism of action, combined with its ability to cross the blood-brain barrier, makes this compound a valuable tool in preclinical research for neurological disorders.

These application notes provide a comprehensive guide to the solubility of this compound fumarate and detailed protocols for its preparation for in vivo experiments, ensuring researchers can confidently and accurately prepare this compound for various administration routes.

Data Presentation: this compound Fumarate Solubility

The solubility of this compound fumarate is a critical factor in the design of in vivo studies. The following table summarizes its solubility in common laboratory solvents. It is important to note that solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in solvents like DMSO.

SolventSolubility (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 11 - 9223.91 - 200.01Hygroscopic nature of DMSO can reduce solubility; use fresh solvent. Ultrasonic assistance may be needed.
Water Insoluble / ~0.67~1.46Practically insoluble. Ultrasonic assistance may be needed for minimal dissolution.
Ethanol Insoluble / ~0.1-Practically insoluble to slightly soluble.
Dimethylformamide (DMF) ~1.6--
PBS (pH 7.2) ~0.3-Aqueous solutions are not recommended for storage beyond one day.
Methanol Slightly Soluble-Sparingly soluble in methanol.
Acetone Soluble-Soluble in acetone.

Experimental Protocols: Preparation for In Vivo Administration

The appropriate vehicle and preparation method for this compound fumarate are dependent on the intended route of administration. Below are detailed protocols for oral gavage, intraperitoneal injection, and intravenous injection.

Protocol 1: Oral Gavage Administration (Suspension)

This protocol is suitable for studies requiring oral administration of this compound fumarate.

Materials:

  • This compound fumarate powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in purified water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles

Procedure:

  • Weigh the required amount of this compound fumarate powder.

  • Triturate the powder in a mortar with a small amount of the CMC-Na solution to form a smooth paste.

  • Gradually add the remaining volume of the CMC-Na solution while continuously mixing.

  • Transfer the mixture to a beaker and stir using a magnetic stirrer until a homogeneous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound fumarate to 1 mL of CMC-Na solution and mix evenly.

  • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

Protocol 2: Intraperitoneal (IP) Injection

For intraperitoneal administration, this compound fumarate is typically first dissolved in a small amount of an organic solvent and then diluted in a suitable vehicle.

Materials:

  • This compound fumarate powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Phosphate-buffered saline (PBS) or Saline

  • Sterile, light-protected vials

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound fumarate in DMSO. For example, a 10 mg/mL stock solution can be prepared by dissolving this compound fumarate in DMSO. This stock solution can be stored at -80°C for up to one month.

  • Before the experiment, dilute the stock solution to the final desired concentration with PBS or saline. For instance, to achieve a final concentration of 1 mg/mL for a 10 mg/kg dose in mice, the 10 mg/mL stock solution would be diluted 1:10 in PBS.

  • Ensure the final concentration of DMSO is minimized to avoid solvent toxicity.

  • Administer the solution intraperitoneally to the lower right quadrant of the abdomen to avoid damaging internal organs.

Protocol 3: Intravenous (IV) Injection

Intravenous administration requires a clear, sterile solution. This often involves a co-solvent system to ensure the solubility of this compound fumarate in an aqueous vehicle.

Materials:

  • This compound fumarate powder

  • DMSO, fresh

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or ddH2O

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of this compound fumarate in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • To this mixture, add 50 µL of Tween 80 and mix until clear.

  • Finally, add 500 µL of ddH2O to bring the total volume to 1 mL.

  • The resulting solution should be clear. It is recommended to use this mixed solution immediately for optimal results.

  • For intravenous injection, it is crucial to sterilize the final solution by passing it through a 0.22 µm syringe filter before administration.

Mandatory Visualizations

Signaling Pathway of this compound Fumarate

clemastine_pathway This compound This compound Fumarate H1R Histamine H1 Receptor This compound->H1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism AllergicResponse Allergic Response (Vasodilation, Itching, etc.) H1R->AllergicResponse Activation OPC_Differentiation_Inhibition Inhibition of OPC Differentiation M1R->OPC_Differentiation_Inhibition Activation Histamine Histamine Histamine->H1R Acetylcholine Acetylcholine Acetylcholine->M1R ERK12_Activation ERK1/2 Activation OPC_Differentiation_Inhibition->ERK12_Activation OPC_Differentiation Oligodendrocyte Progenitor Cell (OPC) Differentiation ERK12_Activation->OPC_Differentiation Myelination Myelination / Remyelination OPC_Differentiation->Myelination

Caption: Dual mechanism of this compound fumarate action.

Experimental Workflow for In Vivo Preparation

experimental_workflow cluster_oral Oral Gavage cluster_ip Intraperitoneal Injection cluster_iv Intravenous Injection start Start: Weigh this compound Fumarate Powder oral_1 Triturate with small amount of CMC-Na solution start->oral_1 Oral ip_1 Dissolve in fresh DMSO to create stock solution start->ip_1 IP iv_1 Dissolve in DMSO to create stock solution start->iv_1 IV oral_2 Gradually add remaining CMC-Na solution oral_1->oral_2 oral_3 Mix to form a homogeneous suspension oral_2->oral_3 administer Administer to Animal Model oral_3->administer ip_2 Dilute stock solution with PBS or saline ip_1->ip_2 ip_2->administer iv_2 Mix with PEG300, then Tween 80 iv_1->iv_2 iv_3 Add saline or ddH2O to final volume iv_2->iv_3 iv_4 Sterile filter through 0.22 µm filter iv_3->iv_4 iv_4->administer

Caption: Workflow for preparing this compound fumarate for in vivo studies.

References

Troubleshooting & Optimization

troubleshooting clemastine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clemastine fumarate, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound fumarate?

A1: this compound fumarate is characterized as very slightly soluble in water and sparingly soluble in alcohol.[1] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q2: I am observing precipitation when diluting my this compound fumarate stock solution in an aqueous buffer. Why is this happening and what can I do?

A2: Precipitation upon dilution of a concentrated this compound fumarate stock (often in DMSO) into an aqueous buffer is a common issue due to the compound's low aqueous solubility. The organic solvent concentration may not be sufficient to keep the this compound fumarate dissolved in the final aqueous solution. To address this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound fumarate in your aqueous buffer.

  • Use co-solvents: For in vivo experiments, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2]

  • Adjust the pH: this compound fumarate solubility is pH-dependent. Using buffered solutions with a slightly acidic to neutral pH may improve solubility.

  • Incorporate solubilizing agents: The use of organic acid salts, such as citrate or acetate, in your buffer can dramatically increase the solubility of this compound fumarate.[3]

Q3: What is the recommended storage for this compound fumarate solutions?

A3: this compound fumarate as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year.[2] It is not recommended to store aqueous solutions for more than one day. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller volumes.

Troubleshooting Guide

Issue 1: this compound fumarate powder is not dissolving in my aqueous buffer.
  • Problem: Direct dissolution of this compound fumarate in aqueous buffers is challenging due to its low solubility. The solubility in PBS (pH 7.2) is only approximately 0.3 mg/mL.

  • Solution Workflow:

    start Start: Undissolved this compound fumarate in aqueous buffer prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->prep_stock serial_dilution Perform serial dilutions of the stock solution into the aqueous buffer prep_stock->serial_dilution check_solubility Observe for any precipitation at the desired final concentration serial_dilution->check_solubility success Success: this compound fumarate is dissolved check_solubility->success No Precipitation troubleshoot Precipitation occurs. Troubleshoot further. check_solubility->troubleshoot Precipitation use_cosolvents Option 1: Use co-solvents in the final aqueous solution (e.g., PEG300, Tween-80) troubleshoot->use_cosolvents adjust_ph Option 2: Adjust the pH of the aqueous buffer troubleshoot->adjust_ph add_solubilizers Option 3: Add solubilizing agents (e.g., citrate, acetate) to the buffer troubleshoot->add_solubilizers

    Caption: Workflow for dissolving this compound fumarate.

Issue 2: My this compound fumarate solution is not stable and precipitates over time.
  • Problem: Aqueous solutions of this compound fumarate are not stable for long periods.

  • Solutions:

    • Prepare fresh aqueous working solutions for each experiment and do not store them for more than one day.

    • If using a stock solution in an organic solvent, ensure it is stored properly at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.

    • For longer-term stability in an aqueous formulation, consider the use of water-soluble polymers like polyvinylpyrrolidone and surfactants such as Tween 20 in a phosphate buffer, with a pH adjusted to 5.5-8.5.

Quantitative Data on this compound Fumarate Solubility

Solvent/BufferConcentrationNotes
Dimethyl Sulfoxide (DMSO)~2.5 mg/mLA common solvent for preparing stock solutions.
Ethanol~0.1 mg/mLLower solubility compared to DMSO.
Dimethylformamide~1.6 mg/mLAnother option for preparing stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.2~0.3 mg/mLLow solubility in a standard aqueous buffer.
Citrate Buffered Solution (0.5 M), pH ~5.847.0 mg/mLDemonstrates a significant increase in solubility with a solubilizing agent and adjusted pH.
Acetate Buffered Solution (0.5 M), pH ~5.724.0 mg/mLShows enhanced solubility with an alternative organic acid salt.

Experimental Protocols

Protocol 1: Preparation of a this compound Fumarate Stock Solution in DMSO
  • Weigh the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound fumarate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
  • Thaw a frozen aliquot of the this compound fumarate DMSO stock solution.

  • Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Mix the final solution thoroughly by gentle pipetting or inversion before adding it to the cells.

  • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of a Working Solution for In Vivo Animal Studies

This protocol is an example and may require optimization for specific animal models and administration routes.

  • Prepare a stock solution of this compound fumarate in DMSO (e.g., 14.3 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add co-solvents in the following order, mixing thoroughly after each addition:

    • 40% PEG300

    • 5% Tween-80

  • Finally, add 45% saline to reach the final volume.

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.

  • This solution should be prepared fresh on the day of use.

This compound Signaling Pathways

This compound's mechanism of action extends beyond its well-known role as a histamine H1 receptor antagonist. It also interacts with muscarinic acetylcholine receptors and modulates several key intracellular signaling pathways, including the ERK/MAPK, p38 MAPK, and mTOR pathways. These interactions are particularly relevant to its observed effects on oligodendrocyte differentiation and remyelination.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes MR Muscarinic Receptor This compound->MR Antagonizes p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits mTOR mTOR Pathway This compound->mTOR Inhibits ERK_MAPK ERK/MAPK Pathway MR->ERK_MAPK Activates Oligodendrocyte_Differentiation Oligodendrocyte Differentiation ERK_MAPK->Oligodendrocyte_Differentiation Promotes p38_MAPK->Oligodendrocyte_Differentiation Modulates mTOR->Oligodendrocyte_Differentiation Modulates

Caption: this compound's multifaceted signaling interactions.

References

Technical Support Center: Optimizing Clemastine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clemastine in animal models. The focus is on strategies to minimize sedation while achieving desired therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes sedation?

A1: this compound is a first-generation antihistamine.[1] Its sedative effects stem from its ability to cross the blood-brain barrier and act as an antagonist at histamine H1 receptors in the central nervous system (CNS).[1][2] Additionally, this compound has anticholinergic properties, which can contribute to its sedative and drying side effects.[1][3]

Q2: I am observing excessive sedation in my animal models. What are the first troubleshooting steps?

A2: If you are observing excessive sedation, consider the following:

  • Dose Reduction: This is the most direct way to mitigate sedation. Review the available dose-response data and consider titrating down to the minimum effective dose for your specific application.

  • Acclimation Period: Ensure animals are properly acclimated to the housing and handling procedures before the experiment begins. Stress can sometimes be confounded with sedation.

  • Timing of Behavioral Tests: this compound's sedative effects may be most pronounced at its peak plasma concentration. Consider conducting behavioral assessments at different time points post-administration to capture periods of reduced sedation.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and subsequent side effects. Oral gavage, intraperitoneal injection, and intravenous administration will have different absorption and distribution characteristics.

Q3: How do I select an appropriate starting dose of this compound to minimize sedation?

A3: Selecting a starting dose requires balancing the desired therapeutic effect with the potential for sedation. Here are some guidelines based on published studies:

  • For Myelination Studies in Neonatal Mice: A dose of 7.5 mg/kg/day administered orally has been shown to be effective in promoting myelination without causing overt signs of sedation. Doses as low as 0.5 and 2 mg/kg/day have also been tested.

  • For Studies in Adult Rats: Daily injections of 20 and 30 mg/kg have been reported to induce mild sedation lasting 1-2 hours. A dose of 10 mg/kg/day has been used in some studies.

  • Consider the Animal Model: Different species and even strains can have varying sensitivities to this compound. For example, in an ovine model, sedation was observed with intravenous doses of 2 mg/kg and 6 mg/kg.

It is recommended to start with a lower dose within the reported effective range and perform a pilot study to assess both the therapeutic outcome and the level of sedation in your specific animal model and experimental conditions.

Q4: What are the common signs of sedation in rodents?

A4: Signs of sedation in rodents can range from subtle to profound. Key indicators to observe include:

  • Reduced Locomotor Activity: Decreased movement around the cage, less exploration.

  • Altered Posture: Huddled or hunched posture.

  • Loss of Righting Reflex: In more pronounced sedation, the animal may be slow to or unable to right itself when placed on its back.

  • Decreased Muscle Tone: A general "floppiness" or lack of resistance to gentle handling.

  • Reduced Response to Stimuli: Slower or absent reaction to auditory or tactile stimuli.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Animals are too sedated for behavioral testing. The dose of this compound is too high.- Reduce the this compound dosage. - Increase the time between drug administration and behavioral testing to allow for partial clearance of the drug. - Conduct a dose-response study to identify the optimal therapeutic window with minimal sedation.
The timing of the behavioral test coincides with peak plasma concentration.- Adjust the timing of the behavioral test. - Refer to pharmacokinetic data to estimate the time to peak concentration (Tmax).
Inconsistent levels of sedation observed between animals. Variability in drug administration (e.g., inconsistent gavage technique).- Ensure all personnel are properly trained and consistent in their drug administration techniques. - For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach.
Individual differences in drug metabolism.- Increase the sample size to account for individual variability. - Ensure a homogenous study population in terms of age, weight, and genetic background.
Difficulty distinguishing between sedation and other adverse effects. This compound has anticholinergic effects (e.g., dry mouth, blurred vision).- Monitor for other signs such as changes in grooming, food and water intake, and urination/defecation. - If other adverse effects are suspected, consult with a veterinarian.

Data Presentation

Table 1: this compound Dosage and Observed Sedation in Animal Models

Animal Model Dosage Route of Administration Observed Sedation Level Reference
Neonatal Mice0.5, 2, 7.5, 10 mg/kg/dayOral GavageNo overt sedation reported at 7.5 mg/kg/day.
Adult Rats20, 30 mg/kg/dayDaily InjectionsMild sedation lasting 1-2 hours.
Ovine Neonates2, 6 mg/kgIntravenousSedation with decreased spontaneous activity.
Aged Mice10 mg/kg/day for 2 weeksNot specifiedNo influence on locomotor activity.

Table 2: Pharmacokinetic Parameters of this compound in Neonatal Mice (7.5 mg/kg/day, oral)

Parameter Value Reference
Cmax (Maximum Plasma Concentration)44.0 ng/mL
t1/2 (Elimination Half-life)4.6 hours
AUC24 (Area Under the Curve, 24h)280.1 ng*hr/mL

Experimental Protocols

Protocol 1: Assessment of Sedation via Locomotor Activity

Objective: To quantify the effect of this compound on spontaneous movement in an open-field arena.

Materials:

  • Open-field apparatus (e.g., a square or circular arena with high walls).

  • Video recording and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Testing:

    • At a predetermined time post-administration, gently place the animal in the center of the open-field arena.

    • Immediately start the video recording and tracking software.

    • Allow the animal to explore the arena for a set duration (e.g., 15-30 minutes).

  • Data Analysis: Analyze the recorded data for parameters such as:

    • Total distance traveled.

    • Time spent mobile versus immobile.

    • Entries into the center of the arena (can also be an indicator of anxiety-like behavior).

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.

Protocol 2: Assessment of Motor Coordination and Sedation using the Rotarod Test

Objective: To evaluate the effect of this compound on balance and motor coordination.

Materials:

  • Rotarod apparatus for mice or rats.

  • 70% ethanol for cleaning.

Procedure:

  • Training:

    • Acclimate the animals to the testing room.

    • Train the animals on the rotarod for 2-3 days prior to the experiment.

    • Each training session should consist of 3-4 trials with a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes). The goal is for the animals to achieve a stable baseline performance.

  • Drug Administration: Administer this compound or vehicle control.

  • Testing:

    • At a predetermined time post-administration, place the animal on the rotating rod.

    • Begin the trial, and record the latency to fall off the rod.

    • A cut-off time (e.g., 300 seconds) should be set.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle control groups. A significant decrease in latency to fall in the this compound group indicates impaired motor coordination, which can be a proxy for sedation.

  • Cleaning: Clean the rotarod with 70% ethanol between each animal.

Visualizations

Clemastine_Sedation_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses CNS Central Nervous System BBB->CNS H1_Receptor Histamine H1 Receptor CNS->H1_Receptor Antagonizes Sedation Sedation H1_Receptor->Sedation Leads to

Caption: this compound's pathway to inducing sedation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline_Training Baseline Training (e.g., Rotarod) Animal_Acclimation->Baseline_Training Drug_Admin This compound or Vehicle Administration Baseline_Training->Drug_Admin Behavioral_Test Behavioral Testing (Locomotor or Rotarod) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Latency to Fall) Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis

Caption: Workflow for assessing this compound-induced sedation.

References

identifying and mitigating clemastine off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using clemastine in experiments, focusing on identifying and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound for remyelination research?

A1: The primary on-target effect of this compound for promoting remyelination is the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1).[1][2][3][4] This action is believed to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[2]

Q2: What are the major known off-target effects of this compound?

A2: this compound has several well-characterized off-target effects. As a first-generation antihistamine, its most prominent off-target effect is the antagonism of the histamine H1 receptor, which can lead to sedation. It also possesses general anticholinergic properties that contribute to side effects like drowsiness. More recent and concerning findings suggest that this compound can activate the P2X7 receptor, leading to an inflammatory form of programmed cell death called pyroptosis in macrophages and oligodendrocytes, which has been linked to accelerated disability in progressive multiple sclerosis (MS) models.

Q3: Is the remyelinating effect of this compound mediated by its antihistamine properties?

A3: No, the remyelinating properties of this compound are thought to be independent of its antihistamine (H1 receptor antagonist) activity. The pro-myelination effect is primarily attributed to its antagonist activity at the M1 muscarinic receptor (CHRM1) on oligodendrocyte precursor cells (OPCs).

Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments?

A4: The effective concentration of this compound can vary significantly between experimental models. In vitro studies often use concentrations in the nanomolar to low micromolar range to induce OPC differentiation. In vivo studies in rodent models have frequently used doses around 10 mg/kg/day administered orally or via intraperitoneal injection. However, it's crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup, as higher doses can lead to increased off-target effects and potential toxicity.

Troubleshooting Guide

Issue 1: Observed effects in my experiment may be due to H1 receptor antagonism (antihistamine effect) rather than the intended M1 receptor antagonism on OPCs.
  • Question: How can I confirm that the observed pro-myelinating effect is not due to this compound's antihistamine activity?

  • Answer: To dissect the H1-antihistamine effects from the M1-muscarinic antagonist effects, you should incorporate specific controls and comparative compounds in your experimental design.

    • Experimental Protocol: Comparative Compound Analysis

      • Include a non-remyelinating antihistamine: Use a second-generation H1-antihistamine that does not cross the blood-brain barrier effectively and is not known to promote remyelination (e.g., loratadine or cetirizine) as a negative control.

      • Use a specific M1 antagonist: Include a more selective M1 muscarinic antagonist that has weak or no H1 receptor activity (e.g., PIPE-307) as a positive control for the intended on-target effect.

      • Dose-Response: Perform a dose-response curve for this compound and the control compounds.

      • Analysis: If the pro-myelinating effect (e.g., increased MBP expression, OPC differentiation) is observed with this compound and the selective M1 antagonist but not with the non-remyelinating antihistamine, it strongly suggests the effect is independent of H1 receptor blockade.

    • Data Interpretation Table:

      Compound H1 Receptor Affinity M1 Receptor Affinity Expected Outcome on OPC Differentiation
      This compound High High Increase
      Loratadine High Low/Negligible No significant change
      PIPE-307 Low/Negligible High Increase

      | Vehicle Control | N/A | N/A | Baseline |

Issue 2: High levels of cell death observed in oligodendrocyte cultures treated with this compound.
  • Question: My OPCs or mature oligodendrocytes are dying after this compound treatment. Is this an off-target effect and how can I mitigate it?

  • Answer: Recent studies have identified a significant off-target effect where this compound can induce pyroptosis, a lytic and inflammatory form of cell death, by modulating the P2X7 receptor, particularly in the presence of extracellular ATP. This is a critical consideration, as it may confound remyelination studies and has been associated with negative outcomes in some MS clinical trials.

    • Experimental Protocol: Investigating and Mitigating Pyroptosis

      • Assess Pyroptosis Markers: Culture your cells (OPCs, mature oligodendrocytes, or co-cultures with microglia) with your effective dose of this compound. Following treatment, measure markers of pyroptosis such as Gasdermin-D (GSDMD) cleavage by Western blot or immunofluorescence, and lactate dehydrogenase (LDH) release in the culture supernatant as a measure of lytic cell death.

      • P2X7 Receptor Blockade: Co-treat cells with this compound and a specific P2X7 receptor antagonist. If the observed cell death is mediated by P2X7, its blockade should rescue the cells.

      • Lower this compound Concentration: Perform a careful dose-response analysis to find the lowest effective concentration that promotes OPC differentiation without inducing significant cell death.

      • Control for ATP: Be aware of the ATP concentration in your culture media, as its presence can potentiate the toxic effects of this compound.

    • Workflow for Investigating this compound-Induced Cell Death

      G A High Cell Death Observed with this compound Treatment B Hypothesis: Pyroptosis via P2X7 activation A->B C Experiment 1: Measure Pyroptosis Markers (GSDMD cleavage, LDH release) B->C D Experiment 2: Co-treat with this compound + P2X7 Antagonist B->D E Experiment 3: This compound Dose-Response for Viability vs. Differentiation B->E F Pyroptosis Confirmed C->F G Cell Death Rescued D->G H Optimal Therapeutic Window Identified E->H I Conclusion: Cell death is P2X7-mediated. Use P2X7 antagonist as control or select dose below toxic threshold. F->I G->I H->I

      Caption: Troubleshooting workflow for this compound-induced cell death.

Issue 3: Difficulty replicating pro-myelinating effects seen in the literature.
  • Question: I am not observing an increase in OPC differentiation or myelination with this compound. What experimental factors should I check?

  • Answer: Several factors can influence the efficacy of this compound in promoting myelination. The mechanism involves complex signaling pathways, and the state of the cells and culture conditions are critical.

    • Experimental Protocol: Validating the Pro-differentiation Signaling Pathway

      • Confirm Target Receptor Expression: First, confirm that your OPCs express the M1 muscarinic receptor (CHRM1) using qPCR or immunocytochemistry.

      • Assess Downstream Signaling: The pro-differentiating effect of this compound via M1R antagonism is reported to involve the activation of the ERK1/2 signaling pathway.

        • Culture OPCs and treat with this compound for various short time points (e.g., 5, 15, 30, 60 minutes).

        • Perform Western blot analysis for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. An increase in the p-ERK1/2 to total ERK1/2 ratio would indicate pathway activation.

      • Inhibit the Pathway: As a control, co-treat OPCs with this compound and an ERK pathway inhibitor (e.g., U0126). Inhibition of ERK activation should block the pro-differentiating effect of this compound, confirming the pathway's role in your system.

    • Signaling Pathway Diagram: this compound's On-Target Mechanism

      G cluster_OPC Oligodendrocyte Precursor Cell M1R CHRM1 (M1 Receptor) ERK ERK1/2 M1R->ERK Inhibits pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Diff OPC Differentiation & Myelination pERK->Diff Promotes This compound This compound This compound->M1R Antagonizes

      Caption: this compound's on-target signaling pathway in OPCs.

Key Experimental Assays and Markers

A summary of common assays and markers used to assess the effects of this compound on OPCs and myelination.

Table 1: Assays for Oligodendrocyte Differentiation and Myelination
Assay TypeMethodPurposeKey Markers/Readouts
In Vitro OPC Differentiation Immunocytochemistry (ICC)To quantify the maturation of OPCs into oligodendrocytes.OPC Markers: NG2, PDGFRα, A2B5, OLIG2, SOX10. Mature Oligodendrocyte Markers: Myelin Basic Protein (MBP), Proteolipid Protein (PLP), CC1, Myelin Oligodendrocyte Glycoprotein (MOG).
In Vitro Myelination Co-culture with neurons (e.g., DRG neurons) or on nanofibers.To visualize and quantify the formation of myelin sheaths around axons or axon-like structures.Staining for MBP or PLP to visualize myelin segments. Electron microscopy to confirm compact myelin formation.
In Vivo Remyelination Immunohistochemistry (IHC) on tissue sections from demyelination models (e.g., cuprizone, LPC).To assess the extent of remyelination in the central nervous system.Luxol Fast Blue (LFB) for myelin density. IHC for MBP, Olig2. Electron microscopy for g-ratio (axon diameter to myelinated fiber diameter).
Functional Recovery (In Vivo) Visual Evoked Potentials (VEP)To measure the conduction speed of nerve impulses along the optic nerve, which is slowed by demyelination and restored by remyelination.Latency of the VEP signal.
Functional Recovery (In Vivo) Behavioral Tests (e.g., rotarod, grip strength, open field)To assess motor coordination and strength, which can be impaired by demyelination in the spinal cord or brain.Performance metrics specific to each test (e.g., latency to fall, grip force).

References

Technical Support Center: Addressing Clemastine-Induced Pyroptosis in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating clemastine-induced pyroptosis in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced pyroptosis?

A1: this compound, in the presence of sub-lytic concentrations of extracellular adenosine triphosphate (ATP), acts as a positive allosteric modulator of the P2X7 receptor (P2RX7)[1][2][3][4][5]. This potentiation of P2RX7 signaling leads to prolonged channel opening, resulting in potassium efflux and the assembly of the NLRP3 inflammasome. Subsequent activation of caspase-1 cleaves gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to lytic, pro-inflammatory cell death known as pyroptosis.

Q2: Which cell types are susceptible to this compound-induced pyroptosis?

A2: Research has primarily demonstrated this compound-induced pyroptosis in immune cells, such as macrophages, and central nervous system cells, including oligodendrocytes. The susceptibility of a cell type is largely dependent on its expression of the P2X7 receptor.

Q3: Why is extracellular ATP required for this compound to induce pyroptosis?

A3: this compound does not activate the P2X7 receptor on its own. Instead, it sensitizes the receptor to its natural ligand, ATP. Therefore, a baseline level of extracellular ATP is necessary to trigger the conformational changes in P2RX7 that are then amplified by this compound, leading to downstream signaling and pyroptosis.

Q4: What are the key molecular markers to confirm this compound-induced pyroptosis?

A4: The hallmark indicators of pyroptosis include the activation of caspase-1, cleavage of GSDMD into its p30 N-terminal fragment, and the release of pro-inflammatory cytokines IL-1β and IL-18. Additionally, cell lysis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.

Q5: Can this compound induce other forms of cell death?

A5: While the primary focus of recent research has been on pyroptosis, it is possible that at high concentrations or in different cellular contexts, this compound could induce other cell death pathways. It is crucial to use specific markers to distinguish pyroptosis from apoptosis and necroptosis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low induction of pyroptosis (e.g., no LDH release, no GSDMD cleavage). 1. Ineffective ATP concentration: ATP can be rapidly degraded by ectonucleotidases in the cell culture medium. 2. Suboptimal this compound concentration: The dose-response for this compound can be cell-type specific. 3. Low P2X7R expression: The target cells may not express sufficient levels of the P2X7 receptor. 4. Cell confluency: Very high or low cell density can affect cellular responses.1. Prepare ATP solutions fresh for each experiment. Consider using a non-hydrolyzable ATP analog like ATPγS for initial experiments to confirm pathway activation. 2. Perform a dose-response curve for this compound (e.g., 1-50 µM) to determine the optimal concentration for your cell model. 3. Verify P2X7R expression in your cells using qPCR, Western blot, or flow cytometry. 4. Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase.
High background LDH release in control cells. 1. Cell stress: Mechanical stress during cell handling (e.g., vigorous pipetting) can cause cell lysis. 2. Contamination: Mycoplasma or bacterial contamination can lead to cell death. 3. Serum components: Some batches of fetal bovine serum (FBS) can have high endogenous LDH levels.1. Handle cells gently. Allow cells to rest for at least 24 hours after seeding before starting the experiment. 2. Regularly test cell cultures for contamination. 3. Use heat-inactivated FBS and test different lots for low background LDH. Include a "medium only" control in your LDH assay.
Inconsistent results between experiments. 1. ATP and this compound stability: Improper storage of stock solutions can lead to degradation. 2. Variability in cell passage number: Cellular responses can change with prolonged culturing. 3. Inconsistent incubation times: The kinetics of pyroptosis can be rapid.1. Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use cells within a defined passage number range for all experiments. 3. Adhere strictly to the defined incubation times for all treatments and controls.
This compound precipitates in the culture medium. Poor solubility: this compound fumarate can have limited solubility in aqueous solutions at high concentrations.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the final culture medium, ensure thorough mixing and do not exceed the solubility limit. A final DMSO concentration of <0.1% is generally well-tolerated by most cell lines.
Unable to detect cleaved GSDMD by Western blot. 1. Low protein expression: GSDMD levels may be low in the chosen cell type. 2. Antibody issues: The primary antibody may not be specific or sensitive enough. 3. Rapid degradation of cleaved GSDMD: The p30 fragment can be transient.1. Consider using a positive control cell line known to express GSDMD (e.g., THP-1 macrophages). 2. Validate your GSDMD antibody using positive controls. Ensure you are using an antibody that recognizes the cleaved N-terminal fragment. 3. Perform a time-course experiment to identify the optimal time point for detecting GSDMD cleavage.

Data Presentation

The following table summarizes the qualitative effects of this compound and ATP on pyroptosis markers in relevant cellular models as reported in the literature.

Cell Model Treatment LDH Release Caspase-1 Activation GSDMD Cleavage IL-1β Release Reference
Human Macrophages This compound + ATPSignificantly IncreasedIncreasedIncreasedIncreased
Human Oligodendrocytes This compound + ATPIncreasedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Induction of this compound-Mediated Pyroptosis in Macrophages

This protocol is adapted for human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line such as THP-1.

Materials:

  • hMDMs or THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (for THP-1 differentiation)

  • LPS (lipopolysaccharide)

  • This compound fumarate

  • ATP (adenosine 5'-triphosphate)

  • P2X7R antagonist (e.g., A-438079) as a negative control

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well. For THP-1 cells, differentiate with 100 ng/mL PMA for 48-72 hours, followed by 24 hours in fresh, PMA-free medium.

  • Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate pro-IL-1β and NLRP3 components.

  • Inhibitor Pre-treatment (Optional): Pre-incubate cells with a P2X7R antagonist for 1 hour before this compound/ATP treatment to confirm the pathway specificity.

  • This compound and ATP Treatment (Signal 2):

    • Prepare fresh solutions of this compound and ATP in serum-free medium.

    • Add this compound to the desired final concentration (e.g., 10 µM).

    • Immediately add a sub-lytic concentration of ATP (e.g., 1-5 mM).

  • Incubation: Incubate for 1-6 hours, depending on the downstream assay.

  • Sample Collection: Carefully collect the cell culture supernatant for LDH and IL-1β assays. Lyse the remaining cells for Western blot analysis.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell lysis.

Procedure:

  • After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Include controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in most commercial kits).

    • Medium background: Culture medium without cells.

  • Prepare the LDH reaction mix according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher Scientific, or Roche).

  • Add 50 µL of the reaction mix to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Western Blot for GSDMD Cleavage

Procedure:

  • After collecting the supernatant, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific for the N-terminal of GSDMD overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate. The full-length GSDMD will appear at ~53 kDa, and the cleaved N-terminal fragment at ~30 kDa.

ELISA for IL-1β Secretion

Procedure:

  • Use a commercial human IL-1β ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend).

  • Follow the manufacturer's protocol. Briefly, add standards and collected cell culture supernatants to the antibody-coated microplate.

  • Incubate, wash, and add the detection antibody.

  • Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the specified wavelength.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Visualizations

Signaling Pathway of this compound-Induced Pyroptosis

Clemastine_Pyroptosis_Pathway This compound This compound P2RX7 P2X7 Receptor This compound->P2RX7 potentiates ATP Extracellular ATP ATP->P2RX7 activates K_efflux K+ Efflux P2RX7->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome triggers Caspase1_active Active Caspase-1 NLRP3_Inflammasome->Caspase1_active activates Caspase1_inactive Pro-Caspase-1 Caspase1_inactive->Caspase1_active GSDMD_cleaved GSDMD-N (p30) Caspase1_active->GSDMD_cleaved cleaves IL1b_active Mature IL-1β Release Caspase1_active->IL1b_active cleaves & releases GSDMD_full GSDMD (p53) GSDMD_full->GSDMD_cleaved Pore Membrane Pore Formation GSDMD_cleaved->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b_inactive Pro-IL-1β IL1b_inactive->IL1b_active IL1b_active->Pyroptosis contributes to inflammation

Caption: Signaling pathway of this compound-induced pyroptosis.

Experimental Workflow for Investigating this compound-Induced Pyroptosis

Experimental_Workflow start Start: Seed Macrophages/ Oligodendrocytes prime Prime with LPS (Signal 1) (for macrophages) start->prime treat Treat with this compound + ATP (Signal 2) prime->treat incubate Incubate (1-6 hours) treat->incubate collect Collect Supernatant & Lyse Cells incubate->collect assays Downstream Assays collect->assays ldh LDH Assay (Cell Lysis) assays->ldh elisa IL-1β ELISA (Cytokine Release) assays->elisa wb Western Blot (GSDMD/Casp-1 Cleavage) assays->wb end End: Data Analysis ldh->end elisa->end wb->end

Caption: Experimental workflow for studying this compound-induced pyroptosis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start No Pyroptosis Observed check_atp Is ATP solution fresh? start->check_atp remake_atp Solution: Remake ATP immediately before use. check_atp->remake_atp No check_dose Have you performed a dose-response for this compound? check_atp->check_dose Yes perform_dose Solution: Titrate this compound concentration. check_dose->perform_dose No check_p2rx7 Do cells express P2X7R? check_dose->check_p2rx7 Yes verify_p2rx7 Solution: Verify P2X7R expression (qPCR, WB, Flow). check_p2rx7->verify_p2rx7 Unsure check_controls Are positive controls working? check_p2rx7->check_controls Yes troubleshoot_assay Problem is with the assay itself. Review protocol, reagents, and controls. check_controls->troubleshoot_assay No final_conclusion Consider alternative mechanisms or cell-type specific resistance. check_controls->final_conclusion Yes

Caption: Troubleshooting decision tree for this compound-induced pyroptosis experiments.

References

Technical Support Center: Optimizing Clemastine Treatment for Remyelination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clemastine to promote remyelination.

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
High Variability in Remyelination Outcomes Animal-specific factors: Age, sex, and genetic background of animal models can influence the extent of demyelination and the capacity for remyelination.[1][2] Environmental factors: Differences in housing conditions, diet, and microbiome can impact the immune system and regenerative processes. Inconsistent drug administration: Variations in the preparation and administration of this compound can lead to inconsistent dosing.Standardize animal models: Use animals of the same age, sex, and genetic strain within and between experiments. Control environmental variables: Maintain consistent housing, diet, and handling procedures. Ensure consistent drug delivery: Prepare fresh this compound solutions and use precise administration techniques (e.g., oral gavage).
Apparent Lack of Efficacy Suboptimal dosage: The dose of this compound may be too low to induce a significant pro-remyelinating effect.[3] Inappropriate treatment window: The timing of this compound administration relative to the demyelinating insult is critical.[2] Insensitivity of outcome measures: The chosen method for assessing remyelination may not be sensitive enough to detect subtle changes.Perform dose-response studies: Titrate the this compound dose to determine the optimal concentration for your specific model.[3] Optimize the treatment timeline: Initiate this compound treatment at different time points post-demyelination to identify the most effective window. Employ multiple assessment methods: Combine histological, electrophysiological, and imaging techniques for a comprehensive evaluation of remyelination.
Adverse Effects or Toxicity High dosage: Sedation is a known side effect of this compound, particularly at higher doses. Recent clinical data in progressive MS patients suggested that this compound might enhance pyroptosis, a form of inflammatory cell death, in macrophages and oligodendrocytes, potentially accelerating disability. Off-target effects: this compound can have off-target effects on other cell types, such as microglia and astrocytes, which may influence the overall outcome.Reduce dosage: If sedation or other adverse effects are observed, consider lowering the dose of this compound. Monitor for inflammatory markers: In clinical studies, closely monitor inflammatory markers and disability progression. Characterize cellular responses: Investigate the effects of this compound on various cell types in your experimental model to understand potential off-target effects.
Inconsistent Immunohistochemistry (IHC) Staining Poor tissue fixation: Inadequate or improper fixation can lead to antigen degradation and weak or uneven staining. Suboptimal antibody concentration: The concentration of the primary antibody may be too high or too low. Issues with antigen retrieval: The method used for antigen retrieval may not be effective for the target protein.Optimize fixation protocol: Ensure proper perfusion and post-fixation of tissues. Titrate primary antibody: Perform a dilution series to determine the optimal antibody concentration. Test different antigen retrieval methods: Experiment with heat-induced and enzymatic antigen retrieval methods.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in remyelination studies.

Q1: What is the recommended starting dose of this compound for in vivo remyelination studies in mice?

A1: A commonly used and effective dose in many preclinical mouse models is 10 mg/kg/day administered via oral gavage. However, the optimal dose can vary depending on the specific mouse model and the experimental conditions. A dose of 7.5 mg/kg/day has been identified as the minimum effective dose in a mouse model of preterm white matter injury. Therefore, it is advisable to perform a dose-response study to determine the most effective dose for your specific experimental setup.

Q2: What is the optimal duration of this compound treatment to observe a significant remyelination effect?

A2: The optimal treatment duration can vary. In some acute demyelination models, such as lysolecithin-induced demyelination, significant effects on remyelination have been observed after as little as 3 weeks of treatment. In chronic models, such as the cuprizone model, treatment for 3 weeks following cuprizone withdrawal has shown enhanced myelin repair. In clinical trials with multiple sclerosis patients, treatment for 3 months was required to see evidence of remyelination. The duration should be tailored to the specific model and research question.

Q3: What is the primary mechanism of action of this compound in promoting remyelination?

A3: this compound promotes remyelination primarily by acting as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1) on oligodendrocyte precursor cells (OPCs). Inhibition of this receptor is believed to promote the differentiation of OPCs into mature, myelinating oligodendrocytes. This process involves the activation of the extracellular signal-regulated kinase (ERK) pathway.

Q4: Are there any known off-target effects of this compound that could influence experimental results?

A4: Yes. Besides its effects on oligodendrocytes, this compound can also impact other cell types in the central nervous system. For instance, it has been shown to modulate microglial activation, which can indirectly affect the remyelination process. Additionally, recent findings from a clinical trial in progressive MS suggest that this compound may enhance pyroptosis in macrophages and oligodendrocytes, a pro-inflammatory form of cell death. Researchers should be aware of these potential off-target effects when interpreting their data.

Q5: How should I prepare and store this compound for in vivo experiments?

A5: this compound fumarate can be dissolved in a vehicle such as sterile saline or a solution of 0.5% carboxymethylcellulose. It is recommended to prepare fresh solutions for administration to ensure stability and potency. For storage of the powder, follow the manufacturer's recommendations, which typically involve storing it in a cool, dark, and dry place.

Data Presentation

Table 1: this compound Treatment Parameters and Outcomes in Preclinical Models
Animal Model Demyelinating Agent This compound Dose Treatment Duration Key Remyelination Outcomes Functional Outcomes Reference
MouseCuprizone10 mg/kg/day (oral gavage)3 weeksIncreased number of mature oligodendrocytes (APC+); Increased myelin basic protein (MBP) expression.Rescued schizophrenia-like behavioral changes.
MouseLysolecithin10 mg/kg/day (oral gavage)14 daysIncreased number of remyelinated axons; Decreased g-ratio (increased myelin thickness).Not reported.
RatSpinal Cord Injury10 mg/kg/day (intraperitoneal)4 weeksPreserved myelin integrity; Increased number of remyelinated axons.Improved motor function recovery.
MouseHypoxic Brain Injury10 mg/kg/day (oral gavage)4 weeksEnhanced myelination.Improved motor coordination.
Aged AD Mouse ModelAlzheimer's Disease PathologyNot specifiedChronicEnhanced myelin formation; Reduced degraded MBP.Rescued short-term memory deficit.

Experimental Protocols

Assessment of Remyelination by Transmission Electron Microscopy (TEM) and g-ratio Analysis

This protocol outlines the steps for preparing central nervous system (CNS) tissue for TEM to assess myelin sheath thickness.

Materials:

  • Perfusion fixative: 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M phosphate buffer (PB), pH 7.4.

  • Post-fixation solution: 1% osmium tetroxide in 0.1 M PB.

  • Uranyl acetate solution (e.g., 1%).

  • Lead citrate solution.

  • Ethanol series (50%, 70%, 90%, 100%).

  • Propylene oxide.

  • Epoxy resin embedding medium.

Procedure:

  • Perfusion and Tissue Collection:

    • Anesthetize the animal and perform transcardial perfusion with the perfusion fixative.

    • Dissect the CNS tissue of interest (e.g., corpus callosum, spinal cord) and post-fix overnight in the same fixative at 4°C.

  • Sample Processing:

    • Wash the tissue in 0.1 M PB.

    • Post-fix in 1% osmium tetroxide for 1-2 hours at 4°C.

    • Wash in 0.1 M PB and then in distilled water.

    • Stain en bloc with uranyl acetate.

    • Dehydrate the tissue through a graded series of ethanol.

    • Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

    • Embed the tissue in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Collect sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging and g-ratio Analysis:

    • Image the sections using a transmission electron microscope.

    • Capture images of myelinated axons at an appropriate magnification.

    • For g-ratio analysis, measure the inner diameter of the axon and the outer diameter of the myelinated fiber for a representative number of axons. The g-ratio is the ratio of the inner axonal diameter to the outer fiber diameter. A lower g-ratio indicates a thicker myelin sheath.

Immunohistochemistry for Myelin Basic Protein (MBP)

This protocol describes the staining of MBP to visualize myelinated fibers.

Materials:

  • Paraffin-embedded tissue sections.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary antibody: anti-MBP antibody.

  • Secondary antibody: fluorescently labeled or biotinylated anti-species IgG.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval in citrate buffer.

  • Blocking and Permeabilization:

    • Incubate sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the anti-MBP primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections in PBS and incubate with the secondary antibody for 1-2 hours at room temperature.

  • Counterstaining and Mounting:

    • Counterstain with DAPI.

    • Mount coverslips with mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_model Animal Model of Demyelination cluster_treatment This compound Treatment cluster_assessment Assessment of Remyelination cluster_analysis Data Analysis & Interpretation model e.g., Cuprizone, Lysolecithin, EAE treatment Dose & Duration Optimization model->treatment histology Histology (MBP, LFB) treatment->histology tem TEM (g-ratio) treatment->tem functional Functional Recovery (e.g., VEP, Motor Tests) treatment->functional analysis Quantitative Analysis & Statistical Comparison histology->analysis tem->analysis functional->analysis

Caption: Experimental workflow for evaluating this compound-induced remyelination.

signaling_pathway This compound This compound m1_receptor M1 Muscarinic Receptor (CHRM1) on OPC This compound->m1_receptor Inhibits erk_pathway ERK Signaling Pathway m1_receptor->erk_pathway Leads to Activation of opc_diff OPC Differentiation erk_pathway->opc_diff Promotes remyelination Remyelination opc_diff->remyelination

Caption: this compound signaling pathway promoting oligodendrocyte differentiation.

References

managing clemastine side effects in preclinical research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing clemastine in preclinical research models. The information is designed to help anticipate, manage, and interpret side effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in preclinical research?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism is the competitive antagonism of the histamine H1 receptor, which underlies its anti-allergic effects.[1][3][4] However, in the context of neuroscience and remyelination research, its effects are also attributed to its anticholinergic properties, particularly the antagonism of muscarinic receptors (like M1), which is thought to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.

Q2: What are the most common side effects observed with this compound in animal models?

A2: The most frequently reported side effects in preclinical models are consistent with this compound's pharmacology and include sedation, anticholinergic effects (such as dry mouth and urinary retention), and potential cardiovascular changes. In some animal models, gastrointestinal upset and paradoxical excitement have also been noted.

Q3: How do the side effects of this compound relate to its mechanisms of action?

A3: The side effects are a direct extension of its receptor binding profile.

  • Sedation: Occurs due to H1 receptor antagonism in the central nervous system (CNS). The high lipid solubility of this compound allows it to easily penetrate the blood-brain barrier and cause CNS depression.

  • Anticholinergic Effects: Result from the blockade of muscarinic acetylcholine receptors. This leads to effects like dry mouth, blurred vision, constipation, and urinary hesitancy.

  • Cardiovascular Effects: Can include tachycardia and palpitations, which may be linked to its anticholinergic activity. Some in vitro studies have also shown that this compound can inhibit HERG potassium channels, which could imply a risk for delayed ventricular repolarization, although this has not been a prominent issue in clinical use.

Q4: Have there been any recent safety concerns with this compound in disease models?

A4: Yes, a recent clinical trial in progressive multiple sclerosis (MS) was halted for the this compound arm because participants experienced an accelerated accumulation of disability. Mechanistic studies suggested this could be due to the induction of a pro-inflammatory form of cell death called pyroptosis. Researchers using this compound in chronic inflammatory or neurodegenerative models should be aware of these findings and monitor for unexpected disease acceleration.

Troubleshooting Guides

Issue: Excessive Sedation and Lethargy

Q: My animals are overly sedated after this compound administration, affecting behavioral tests and general welfare. What can I do?

A: Excessive sedation is the most common side effect. The following steps can help manage this issue.

  • Quantify the Effect: First, systematically measure the level of sedation. Use standardized tests like the open-field test to assess locomotor activity or a simple scoring system to rate alertness.

  • Dose Adjustment: this compound's sedative effects are dose-dependent. Consider reducing the dose to the lowest effective level for your therapeutic goal. A dose-response study may be necessary to find the optimal balance between efficacy and side effects.

  • Timing of Administration: Administer this compound at a time that minimizes interference with key experimental procedures. For example, if behavioral testing is performed in the morning, consider administering the dose in the late afternoon or evening (if the dosing schedule allows), once baseline behaviors have been recorded.

  • Acclimatization Period: Some animals may develop a tolerance to the sedative effects over time. If the experimental design permits, a gradual dose escalation or a longer acclimatization period before starting endpoint analysis may be beneficial.

Issue: Signs of Anticholinergic Activity

Q: I suspect my animals are experiencing anticholinergic side effects. How do I confirm and manage this?

A: Anticholinergic effects can impact animal welfare and physiological measurements.

  • Monitor for Key Signs:

    • Reduced Urination: Observe bedding for changes in urine output. In some cases, bladder scanners or metabolic cages can be used for precise quantification.

    • Reduced Salivation (Dry Mouth): While difficult to measure directly, this can sometimes manifest as increased water consumption or changes in grooming behavior.

    • Constipation: Monitor for reduced fecal output or changes in fecal pellet consistency.

  • Ensure Adequate Hydration: Provide easy access to water sources, such as hydrogel packs or low-hanging water spouts, especially if sedation is also present.

  • Consult a Veterinarian: If signs are severe (e.g., urinary retention, gut stasis), consult with the institutional veterinarian. These conditions can be serious if left unmanaged.

  • Review Dosing: As with sedation, these effects are dose-dependent. Re-evaluate the dose to see if a lower concentration can be used while retaining the desired therapeutic effect.

Issue: Cardiovascular Irregularities

Q: What cardiovascular parameters should I be aware of, and how can they be monitored in my preclinical model?

A: While less common, cardiovascular effects like changes in heart rate and blood pressure can occur.

  • Key Parameters: The primary parameters to monitor are heart rate (HR) and blood pressure (BP). This compound's anticholinergic effects can potentially cause tachycardia (increased HR).

  • Monitoring Methods:

    • Radiotelemetry (Gold Standard): For continuous and accurate monitoring in conscious, freely moving animals, surgically implanted telemetry devices are the preferred method. This avoids the confounding effects of anesthesia or restraint.

    • Tail-Cuff Plethysmography: A non-invasive method for measuring blood pressure in rodents, though it can be influenced by animal stress and movement.

    • Pulse Oximetry: Can provide heart rate and blood oxygen saturation data non-invasively, typically using a sensor placed on a paw or tail.

  • Management: If significant and sustained cardiovascular changes are detected, a reduction in dose is the first-line approach. It is crucial to establish baseline cardiovascular data before beginning this compound administration to accurately interpret any changes.

Data Summary Tables

Table 1: Summary of Common this compound Side Effects in Preclinical Models

Side Effect CategorySpecific ManifestationPrimary MechanismSeverity
Nervous System Sedation, drowsiness, dizziness, impaired motor functionH1 Receptor Antagonism (CNS)Common, dose-dependent
Paradoxical excitement/stimulationH1 Receptor Antagonism (CNS)Less common, seen in some animals
Anticholinergic Dry mouth, constipation, blurred visionMuscarinic Receptor AntagonismCommon, dose-dependent
Urinary hesitancy, urinary retentionMuscarinic Receptor AntagonismPossible, requires monitoring
Cardiovascular Tachycardia, palpitationsAnticholinergic EffectsLess common
HypotensionH1 Receptor AntagonismPossible
Gastrointestinal Decreased appetite, upset stomachMultiple/UnclearInfrequent

Table 2: Example Dosing Regimens from Published Rodent Studies

Animal ModelDisease/ConditionDoseRoute of AdministrationReference
MouseCuprizone-induced demyelination10 mg/kg/dayOral or Intraperitoneal
RatSpinal Cord Injury10 mg/kg/dayOral Gavage
MouseExperimental Autoimmune Encephalomyelitis (EAE)10 mg/kg/dayOral Gavage
RatPelizaeus-Merzbacher Disease Models10-30 mg/kg/daySubcutaneous Injection
Aged MicePerioperative Neurocognitive Disorder10 mg/kg/dayIntraperitoneal

Experimental Protocols

Protocol 1: Assessment of Sedation via Open-Field Test

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape, often equipped with automated photobeam tracking systems.

  • Procedure:

    • Allow animals to acclimate to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open-field arena.

    • Record activity for a set period (e.g., 10-30 minutes).

    • Key parameters to measure include:

      • Total Distance Traveled: A primary indicator of overall locomotor activity. A significant decrease post-clemastine suggests sedation.

      • Velocity: Average speed of movement.

      • Time Spent Immobile: Increased immobility is a direct measure of a sedative effect.

  • Data Analysis: Compare the parameters between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Perform this test at baseline and at peak expected plasma concentration post-dosing.

Protocol 2: Cardiovascular Monitoring via Radiotelemetry

  • Implantation: Under sterile surgical conditions and appropriate anesthesia, a telemetry transmitter/catheter is implanted. For blood pressure, the catheter is typically placed in the carotid artery or abdominal aorta.

  • Recovery: Allow for a post-surgical recovery period of at least 7-10 days, during which the animal should be monitored for welfare and the signal quality should be checked.

  • Data Acquisition:

    • Record baseline data for at least 24-48 hours before the first dose to establish a normal diurnal rhythm for heart rate, blood pressure, and activity.

    • House animals in their home cages placed on top of a receiver that collects the telemetry signal.

    • Administer this compound or vehicle according to the study protocol.

    • Continuously record data throughout the dosing period.

  • Data Analysis: Analyze data by averaging values over specific time intervals (e.g., 15-minute or hourly bins) and compare the changes from baseline between the treatment and control groups. Pay close attention to the period immediately following administration.

Visualizations

clemastine_mechanism cluster_drug This compound cluster_receptors Receptor Targets cluster_effects Biological Outcomes This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonizes m1_receptor Muscarinic M1 Receptor This compound->m1_receptor Antagonizes side_effects Side Effects (Sedation, Anticholinergic) h1_receptor->side_effects Leads to Sedation therapeutic Therapeutic Effects (e.g., Remyelination) m1_receptor->therapeutic Promotes OPC Differentiation m1_receptor->side_effects Leads to Anticholinergic Effects

Caption: Dual antagonism of H1 and M1 receptors by this compound.

experimental_workflow cluster_setup Phase 1: Baseline & Dosing cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Analysis & Action a Establish Baseline (Behavioral, CV) b Administer this compound or Vehicle a->b c Behavioral Assessment (Open-Field Test) b->c Post-Dose d Physiological Monitoring (Urine/Fecal Output) b->d Post-Dose e Cardiovascular Monitoring (Telemetry/Tail-Cuff) b->e Post-Dose f Data Analysis: Compare vs Baseline/Control c->f d->f e->f g Side Effects Acceptable? f->g h Continue Experiment g->h Yes i Adjust Dose or Protocol g->i No i->b Iterate

Caption: Workflow for monitoring this compound side effects.

References

challenges in translating clemastine's effects from in vitro to in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of clemastine on remyelination. The information is designed to address common challenges when translating findings from in vitro oligodendrocyte precursor cell (OPC) cultures to in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: Why does the effective concentration of this compound in my in vitro OPC differentiation assay not translate to the expected in vivo efficacy?

A1: Several factors contribute to this discrepancy. In vivo, this compound's bioavailability, blood-brain barrier penetration, and metabolism can alter its effective concentration in the central nervous system (CNS)[1][2][3][4]. Additionally, the in vivo microenvironment is significantly more complex, with various cell types and signaling molecules that can modulate this compound's effects differently than in a pure OPC culture[5].

Q2: I'm observing OPC differentiation in vitro, but not significant remyelination in vivo. What could be the issue?

A2: Successful remyelination involves more than just OPC differentiation. It requires OPC migration to the lesion site, engagement with demyelinated axons, and subsequent myelin sheath formation. The in vivo environment may present inhibitory factors or lack necessary permissive signals for these later stages of remyelination, which are not present in vitro. Furthermore, some studies suggest that while this compound promotes OPC differentiation, it might impair the final stages of myelin wrapping in certain contexts.

Q3: Are there known off-target effects of this compound that I should be aware of in my in vivo studies?

A3: Yes. While the primary target for its remyelinating effect is considered to be the M1 muscarinic acetylcholine receptor (CHRM1), this compound is also a histamine H1 receptor antagonist. This can lead to systemic effects. More recent research has also indicated that this compound can enhance pyroptosis, a form of inflammatory cell death, in the presence of extracellular ATP, which has been linked to accelerated disability in progressive multiple sclerosis models. It has also been shown to have immunomodulatory effects by inhibiting the MAPK/ERK pathway, which can reduce the production of pro-inflammatory cytokines.

Q4: What is the primary signaling pathway this compound is thought to act through to promote OPC differentiation?

A4: The predominant mechanism identified is the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) on OPCs. Inhibition of CHRM1 by this compound is believed to activate the extracellular signal-regulated kinase (ERK) pathway (a member of the MAPK family), which in turn promotes the expression of transcription factors necessary for OPC differentiation, such as Myrf and Olig2.

Q5: I've seen conflicting reports on this compound's effects on myelination during development versus remyelination in disease models. Can you clarify?

A5: This is a critical point of consideration. While this compound has been shown to promote remyelination in various adult animal models of demyelination (e.g., cuprizone, LPC, EAE), some studies have reported that this compound treatment during developmental stages can actually impair myelination, despite an increase in the number of mature oligodendrocytes. This suggests that the timing of this compound administration and the state of the CNS (developing vs. demyelinated) are crucial factors influencing its effects.

Troubleshooting Guides

Issue 1: Inconsistent OPC Differentiation In Vitro
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific OPC source (rat, mouse, human). Effective concentrations in literature range from 100 nM to 400 nM.
Cell Culture Conditions Ensure OPCs are in a differentiation-permissive medium (e.g., lacking mitogens like PDGF and FGF). Use a positive control like triiodothyronine (T3) to confirm the assay is working.
Assay Endpoint Assess differentiation at multiple time points (e.g., 4-5 days). Use multiple markers for mature oligodendrocytes, such as Myelin Basic Protein (MBP) and CC1.
Issue 2: Lack of Functional Recovery In Vivo Despite Evidence of Remyelination
Potential Cause Troubleshooting Step
Insufficient Remyelination Quantify the extent of remyelination using techniques like electron microscopy to assess g-ratio or immunohistochemistry for myelin proteins. It's possible the level of remyelination is not sufficient for functional recovery.
Axonal Damage Assess for axonal damage or loss, as remyelination can only occur on viable axons. This compound may not be sufficient to overcome significant axonal pathology.
Off-Target CNS Effects Consider potential sedative or other neurological side effects of this compound that might mask functional recovery in behavioral tests.
Issue 3: Unexpected Toxicity or Adverse Effects In Vivo
Potential Cause Troubleshooting Step
Pyroptosis Induction In models with significant inflammation and potential for high extracellular ATP, be aware of the risk of this compound-induced pyroptosis. Monitor for markers of inflammasome activation and cell death.
Developmental Myelination Impairment If working with neonatal or young animals, carefully assess myelin structure and thickness, as this compound can have detrimental effects on developmental myelination.
Dosage and Administration Route The dose and route of administration can significantly impact outcomes. Oral gavage is common, with effective doses in mice often around 10 mg/kg/day. Higher doses (e.g., 50 mg/kg/day i.p.) have been used but were associated with impaired developmental myelination.

Quantitative Data Summary

Table 1: In Vitro this compound Concentrations for OPC Differentiation

Parameter Value Experimental System Reference
Effective Concentration200 nMDemyelinated mouse cerebellar slices
No Effect Concentration100 nM, 400 nMDemyelinated mouse cerebellar slices
Effective Concentration200 nM, 400 nMTransgenic Xenopus model
No Effect Concentration10 nM, 100 nMTransgenic Xenopus model

Table 2: In Vivo this compound Dosages and Models of Remyelination

Animal Model Dosage Administration Route Outcome Reference
Cuprizone-induced demyelination10 mg/kg/dayOral gavageEnhanced remyelination and rescued behavioral changes
LPC-induced demyelinationNot specifiedNot specifiedPromoted remyelination
Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedNot specifiedImproved clinical scores and enhanced remyelination
Spinal Cord Injury (rat)Not specifiedNot specifiedImproved functional recovery
Neonatal Hypoxia Ischemia (rat)10 mg/kg for 6 daysIntraperitoneal injectionReduced white matter loss, increased Olig2+ cells
Preterm White Matter Injury (mouse)7.5 mg/kg/dayOral gavageMinimum effective dose to rescue hypomyelination
Developmental Myelination Study (mouse)50 mg/kg/dayIntraperitoneal injectionImpaired developmental myelination

Experimental Protocols

Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
  • OPC Isolation: Isolate OPCs from the cortices of P6-P7 rat pups using immunopanning as previously described.

  • Cell Plating: Plate the purified OPCs in a 96-well plate coated with poly-L-lysine in a serum-free medium containing OPC mitogens (e.g., PDGF and FGF) to allow for initial proliferation and adherence.

  • Differentiation Induction: After 24-48 hours, switch the medium to a differentiation-permissive medium (lacking mitogens).

  • Treatment: Add this compound at various concentrations (e.g., 10 nM - 1 µM) to the differentiation medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 40 ng/mL T3).

  • Incubation: Incubate the cells for 4-5 days to allow for differentiation.

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), and for OPCs, such as NG2 or PDGFRα. Use a nuclear counterstain like DAPI.

  • Quantification: Acquire images using a high-content imaging system. Quantify the percentage of differentiated oligodendrocytes (MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).

Protocol 2: Cuprizone-Induced Demyelination and this compound Treatment In Vivo
  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Demyelination Induction: Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.

  • This compound Treatment: Following the cuprizone diet, return the mice to a normal diet and initiate daily treatment with this compound (10 mg/kg) or vehicle via oral gavage for 3 weeks.

  • Behavioral Testing: Perform behavioral tests such as the open field test and Y-maze to assess anxiety-like behavior and spatial memory, which can be affected by demyelination.

  • Tissue Processing: At the end of the treatment period, perfuse the animals with 4% paraformaldehyde and collect the brains.

  • Immunohistochemistry: Section the brains and perform immunohistochemistry for markers of mature oligodendrocytes (e.g., APC/CC1), OPCs (e.g., NG2), and myelin (e.g., MBP).

  • Quantification: Quantify the density of mature oligodendrocytes and the intensity of MBP staining in the corpus callosum and cortex to assess the extent of remyelination.

Visualizations

experimental_workflow cluster_invitro In Vitro OPC Differentiation Assay cluster_invivo In Vivo Cuprizone Model opc_isolation OPC Isolation (P6-P7 Rat Pups) plating Cell Plating (Mitogen-rich medium) opc_isolation->plating differentiation Switch to Differentiation Medium (Mitogen-free) plating->differentiation treatment This compound Treatment (Dose-response) differentiation->treatment incubation Incubation (4-5 days) treatment->incubation analysis Immunocytochemistry & Quantification (MBP, NG2, DAPI) incubation->analysis cuprizone Cuprizone Diet (5-6 weeks) clem_treatment This compound Treatment (10 mg/kg/day, 3 weeks) cuprizone->clem_treatment behavior Behavioral Testing (Open Field, Y-Maze) clem_treatment->behavior tissue_proc Tissue Processing (Perfusion & Sectioning) clem_treatment->tissue_proc ihc Immunohistochemistry (MBP, APC, NG2) tissue_proc->ihc quant Quantification of Remyelination ihc->quant

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

signaling_pathway cluster_cell Oligodendrocyte Precursor Cell (OPC) This compound This compound chrm1 CHRM1 (M1 Muscarinic Receptor) This compound->chrm1 Antagonism erk ERK Activation (MAPK Pathway) chrm1->erk Inhibition of Receptor leads to Pathway Activation transcription Transcription Factors (e.g., Myrf, Olig2) erk->transcription Upregulation differentiation OPC Differentiation transcription->differentiation Promotion

Caption: this compound's proposed signaling pathway in OPCs.

References

Technical Support Center: Overcoming Limitations of Clemastine in Developmental Myelination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using clemastine in developmental myelination studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in promoting myelination?

A1: this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][3] Its primary target is the M1 muscarinic acetylcholine receptor (CHRM1) on OPCs.[4][5] By acting as an antagonist to this receptor, this compound initiates a signaling cascade that includes the activation of the extracellular signal-regulated kinase (ERK) pathway, which is crucial for oligodendrocyte differentiation.

Q2: What are the known off-target effects and side effects of this compound?

A2: this compound is a first-generation antihistamine and is known to cross the blood-brain barrier, leading to several side effects. The most common side effect is drowsiness or fatigue. It also has anticholinergic properties which can cause dry mouth, dizziness, and nausea. At higher doses, more serious side effects on the heart and bladder have been noted.

Q3: Can this compound impair developmental myelination?

A3: Yes, some studies have shown that while this compound increases the number of oligodendrocytes, it can paradoxically impair developmental myelination. This may be due to its impact on microglia-oligodendrocyte crosstalk, as it has been shown to decrease the population of CD11c+ microglia necessary for myelination and reduce levels of insulin-like growth factor 1 (IGF-1). This can result in a reduction in the number of myelinated axons, myelin thickness, and conduction velocity.

Q4: Is this compound effective in all models of demyelination?

A4: this compound has shown therapeutic effects in various preclinical models, including experimental autoimmune encephalomyelitis (EAE), cuprizone-induced demyelination, spinal cord injury, and hypoxic brain injury. However, it has not shown clinical benefit in animal models of Pelizaeus-Merzbacher disease, a developmental dysmyelinating disorder. Furthermore, recent clinical trial data suggests that this compound may accelerate disability in progressive multiple sclerosis (MS) by enhancing pyroptosis, a form of inflammatory cell death.

Troubleshooting Guide

Problem 1: Inconsistent or no pro-myelinating effect observed in our in vivo model.

Possible Cause Troubleshooting Step
Suboptimal Dosage The effective dose of this compound can vary significantly between different animal models and injury paradigms. Review the literature for doses used in similar models. A dose of 10 mg/kg/day is commonly used in rodent models. However, a minimum effective dose of 7.5 mg/kg/day was identified in a neonatal mouse model of hypoxic brain injury.
Inappropriate Timing of Administration The timing of this compound administration relative to the demyelinating insult is critical. Short-term administration in some models has been shown to reduce OPC numbers, while delayed or long-term treatment may be more effective.
Model-Specific Differences This compound's efficacy can be model-dependent. In models of developmental dysmyelination, where the primary defect is in oligodendrocyte differentiation, this compound may be less effective or even detrimental.
Route of Administration Oral gavage and intraperitoneal injections are common routes. Ensure consistent and accurate administration.

Problem 2: Observed increase in oligodendrocyte numbers but no improvement in myelination or functional recovery.

Possible Cause Troubleshooting Step
Impaired Myelin Wrapping As noted in some developmental studies, an increase in oligodendrocytes does not always translate to functional myelination. Assess myelin sheath thickness and the number of myelinated axons using electron microscopy.
Negative Impact on Microglia This compound may negatively affect microglia populations that are essential for supporting myelination. Analyze microglial morphology and marker expression (e.g., CD11c, IGF-1).
Off-Target Sedative Effects The sedative effects of this compound could be confounding behavioral assessments of functional recovery. Consider including a control group treated with a non-sedating antihistamine to differentiate between pro-myelinating and sedative effects.

Problem 3: Toxicity or adverse effects observed in treated animals.

Possible Cause Troubleshooting Step
High Dosage The therapeutic window for this compound may be narrow. High doses can lead to increased side effects. Consider a dose-response study to identify the optimal dose with minimal toxicity.
Inflammatory Response Recent evidence suggests this compound can enhance pyroptosis in the context of progressive MS. Assess markers of inflammation and cell death in your model.
Vehicle Effects Ensure the vehicle used to dissolve this compound is non-toxic and administered to a control group.

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Preclinical Models

Animal Model Species Dosage Route of Administration Duration Reference
Cuprizone-induced DemyelinationMouse10 mg/kg/dayOral gavage3 weeks
Spinal Cord InjuryRat10 mg/kg/dayIntraperitoneal injection4 weeks
Neonatal Hypoxic Brain InjuryMouse10 mg/kg/dayOral administration4 weeks
Neonatal Hypoxic Brain InjuryRat10 mg/kgIntraperitoneal injection6 consecutive days
Social IsolationMouse10 mg/kg/dayOral administration2 weeks
Pelizaeus-Merzbacher Disease ModelRat10, 20, and 30 mg/kg/daySubcutaneous injection3 weeks

Table 2: Reported Effects of this compound on Myelination and Functional Recovery

Model Key Findings Reference
Cuprizone-induced DemyelinationEnhanced remyelination, increased mature oligodendrocytes, and rescued behavioral changes.
Spinal Cord InjuryPreserved myelin integrity, decreased axon loss, and improved functional recovery.
Neonatal Hypoxic Brain InjuryPromoted oligodendrocyte differentiation, myelination, and improved functional recovery.
Developmental MyelinationIncreased oligodendrocyte differentiation but decreased conduction velocity and myelin thickness.
Social IsolationReversed social avoidance behavior and rescued impaired myelination in the prefrontal cortex.
Progressive Multiple Sclerosis (Clinical Trial)Accelerated accumulation of disability and enhanced pyroptosis.

Experimental Protocols

Protocol 1: Cuprizone-Induced Demyelination and this compound Treatment in Mice

  • Induction of Demyelination: Adult male C57BL/6 mice (8-10 weeks old) are fed a diet containing 0.2% cuprizone (w/w) for 5 weeks to induce demyelination of the corpus callosum.

  • This compound Administration: Following the 5-week cuprizone diet, the diet is switched back to normal chow. Mice are then treated with this compound fumarate (10 mg/kg/day) or vehicle, administered daily via oral gavage for 3 weeks.

  • Behavioral Testing: Behavioral assessments, such as the open field test and Y-maze, are conducted to evaluate anxiety-like behavior and spatial working memory.

  • Histological Analysis: At the end of the treatment period, mice are euthanized, and brains are collected for histological analysis. Myelination is assessed by staining for Myelin Basic Protein (MBP). Oligodendrocyte lineage cells are identified using antibodies against markers such as Olig2 (pan-oligodendrocyte lineage) and CC1 (mature oligodendrocytes).

  • Data Analysis: The extent of demyelination and remyelination is quantified by measuring the intensity of MBP staining. The number of oligodendrocytes is determined by cell counting in the corpus callosum. Behavioral data is analyzed using appropriate statistical tests.

Protocol 2: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

  • OPC Isolation and Culture: OPCs are isolated from the cortices of postnatal day 1-3 rat pups. Cells are cultured on poly-D-lysine coated plates in a proliferation medium containing PDGF-AA and FGF-2.

  • This compound Treatment: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking mitogens. This compound is added to the differentiation medium at various concentrations (e.g., 100 nM - 1 µM). A vehicle control is also included.

  • Immunocytochemistry: After 3-5 days of differentiation, cells are fixed and stained with antibodies to identify OPCs (e.g., A2B5, NG2) and mature oligodendrocytes (e.g., MBP, O4). Nuclei are counterstained with DAPI.

  • Quantification: The percentage of mature oligodendrocytes (MBP-positive or O4-positive cells) relative to the total number of oligodendrocyte lineage cells (Olig2-positive cells) is quantified to assess the effect of this compound on OPC differentiation.

Visualizations

Clemastine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CHRM1 M1 Muscarinic Receptor (CHRM1) This compound->CHRM1 Antagonizes ERK_Pathway ERK Pathway CHRM1->ERK_Pathway Activates Differentiation OPC Differentiation & Myelination ERK_Pathway->Differentiation Promotes

Figure 1: Simplified signaling pathway of this compound in promoting oligodendrocyte precursor cell (OPC) differentiation.

Experimental_Workflow_this compound Start Start: Demyelination Model (e.g., Cuprizone, SCI) Treatment This compound or Vehicle Administration Start->Treatment Behavior Behavioral Assessment (Functional Recovery) Treatment->Behavior Histology Histological Analysis (Myelination, Oligodendrocytes) Treatment->Histology Analysis Data Analysis and Interpretation Behavior->Analysis Histology->Analysis

Figure 2: General experimental workflow for evaluating the efficacy of this compound in an in vivo demyelination model.

Troubleshooting_Logic Start No Pro-Myelinating Effect Observed CheckDose Is the dosage optimal? Start->CheckDose CheckTiming Is the timing of administration appropriate? CheckDose->CheckTiming Yes AdjustDose Perform dose-response study CheckDose->AdjustDose No CheckModel Is the experimental model appropriate? CheckTiming->CheckModel Yes AdjustTiming Vary administration start and duration CheckTiming->AdjustTiming No ConsiderModel Evaluate model suitability (developmental vs. remyelination) CheckModel->ConsiderModel No ReEvaluate Re-evaluate experiment CheckModel->ReEvaluate Yes AdjustDose->ReEvaluate AdjustTiming->ReEvaluate ConsiderModel->ReEvaluate

Figure 3: Logical troubleshooting workflow for addressing a lack of pro-myelinating effect with this compound.

References

Technical Support Center: Clemastine in Neonatal Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing clemastine in neonatal mouse models of myelination.

Frequently Asked Questions (FAQs)

Q1: What is the minimum effective dose (MED) of this compound for promoting myelination in neonatal mouse models of hypoxic brain injury?

A1: The minimum effective dose of this compound has been identified as 7.5 mg/kg/day in a murine chronic hypoxia model of preterm white matter injury.[1][2][3][4] This dose was shown to rescue hypoxia-induced hypomyelination and deficits in oligodendrocyte differentiation.[5]

Q2: What is the primary mechanism of action for this compound in promoting oligodendrocyte differentiation?

A2: this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) primarily by acting as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). This antagonism is believed to activate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is crucial for myelination.

Q3: What are the known pharmacokinetic parameters of the minimum effective dose of this compound in neonatal mice?

A3: For the 7.5 mg/kg/day dose, the following pharmacokinetic parameters have been reported: a maximum plasma concentration (Cmax) of 44.0 ng/mL, a half-life (t1/2) of 4.6 hours, and an area under the curve (AUC24) of 280.1 ng*hr/mL.

Q4: Besides its effects on oligodendrocytes, does this compound have other relevant effects in the central nervous system?

A4: Yes, this compound has been shown to modulate microglia, reducing inflammation and microgliosis. It can inhibit the production of pro-inflammatory cytokines like IL-1β by suppressing the p38 MAPK/NLRP3 pathway in microglia, which indirectly supports myelination.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Lack of significant improvement in myelination at the 7.5 mg/kg/day dose. Suboptimal drug administration: Incorrect gavage technique leading to incomplete dosing.Ensure proper oral gavage technique to deliver the full dose. Practice on non-experimental animals if necessary.
Variability in the hypoxia model: Inconsistent oxygen levels or duration of hypoxia.Calibrate and monitor the hypoxia chamber regularly to maintain a consistent 10% FiO2. Ensure the duration of hypoxia is consistent across all experimental groups.
Timing of assessment: Analysis may be performed too early to observe significant changes.The key studies assess myelination at postnatal day 14 (P14) and have also looked at long-term effects at 10 weeks. Ensure your time points for analysis are appropriate.
High mortality rate in this compound-treated pups. Drug toxicity: Although generally well-tolerated, higher doses or incorrect formulation could lead to toxicity.Double-check dose calculations and the preparation of the this compound solution. Ensure the correct salt form (this compound fumarate) is being used and accounted for in dose calculations.
Stress from handling and gavage: Daily handling and oral gavage can be stressful for neonatal pups.Handle pups minimally and efficiently. Ensure the gavage needle is of an appropriate size and used gently.
Inconsistent results between male and female pups. Sex-specific differences: While one major study found no significant differences between sexes in their model, this could be a variable in other models.Analyze data for males and females separately to identify any potential sex-specific effects of this compound.
Difficulty in assessing oligodendrocyte differentiation. Inappropriate markers or timing: Using markers for very early or very late stages of differentiation might miss the key transition phase.Use a panel of markers for different oligodendrocyte lineage stages, such as NG2 for OPCs and MBP or CC1 for mature oligodendrocytes.

Data Presentation

Table 1: Dose-Response of this compound on Oligodendrocyte Differentiation and Myelination in a Neonatal Hypoxia Mouse Model

This compound Dose (mg/kg/day)Effect on Oligodendrocyte Differentiation (vs. Vehicle)Effect on Myelination (vs. Vehicle)
0.5No significant increaseNo significant increase
2.0No significant increaseNo significant increase
7.5Significant increaseSignificant rescue of myelination deficits
10.0Significant increaseRescue of myelination deficits

Experimental Protocols

Chronic Hypoxia Model and this compound Administration

This protocol is based on the methodology described in studies investigating the minimum effective dose of this compound in neonatal mice.

  • Animal Model: Use neonatal mouse pups (e.g., C57BL/6).

  • Induction of Hypoxia:

    • At postnatal day 3 (P3), place the dam and her litter into a hypoxia chamber.

    • Maintain a sublethal hypoxic environment of 10% FiO2 from P3 to P10.

    • Control litters are raised in normoxic conditions (21% FiO2).

  • This compound Preparation and Administration:

    • Prepare this compound fumarate in a vehicle such as saline.

    • From P3 to P10, administer this compound or vehicle daily via oral gavage.

    • Doses to test can range from 0.5 to 10 mg/kg/day.

  • Post-Hypoxia:

    • At P10, return the dam and litter to normoxic conditions.

  • Tissue Collection and Analysis:

    • At P14, euthanize the pups and perfuse with 4% paraformaldehyde.

    • Harvest brains for immunohistochemistry (to assess oligodendrocyte markers like CC1 and myelin basic protein - MBP) and electron microscopy (for g-ratio analysis of myelin thickness).

Mandatory Visualizations

Experimental Workflow

G cluster_0 P3 - P10 cluster_1 P14 P3 P3: Induce Hypoxia (10% FiO2) Daily_Treatment Daily Oral Gavage (this compound or Vehicle) P3->Daily_Treatment Daily P10 P10: Return to Normoxia P14 P14: Euthanasia & Tissue Collection P10->P14 Analysis Immunohistochemistry (IHC) Electron Microscopy (EM) P14->Analysis

Caption: Experimental workflow for the neonatal hypoxia model and this compound treatment.

This compound Signaling Pathway in Oligodendrocyte Differentiation

G cluster_0 Oligodendrocyte Precursor Cell (OPC) This compound This compound M1R M1 Muscarinic Receptor (CHRM1) This compound->M1R antagonizes ERK ERK1/2 Signaling M1R->ERK activates Differentiation OPC Differentiation ERK->Differentiation Myelination Myelination Differentiation->Myelination

Caption: this compound's signaling pathway promoting OPC differentiation.

References

Technical Support Center: Improving Clemastine Bioavailability for CNS Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the central nervous system (CNS) delivery and efficacy of clemastine.

Section 1: General FAQs

Q1: What is the established mechanism of action for this compound in the CNS?

This compound, a first-generation antihistamine, is known to cross the blood-brain barrier.[1][2][3] Its primary therapeutic potential in the CNS stems from its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, making it a candidate for remyelination therapies.[4][5] This action is primarily mediated through its role as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). By inhibiting CHRM1 on OPCs, this compound can activate the ERK1/2 signaling pathway, which promotes cell differentiation.

Q2: Is this compound effective at crossing the blood-brain barrier (BBB) on its own?

Yes, evidence confirms that this compound can effectively cross the blood-brain barrier and act on neurons and glial cells. This is a characteristic of first-generation antihistamines. However, research efforts are focused on optimizing its concentration at the target site and improving its overall therapeutic index.

Q3: Which form of this compound is recommended for experimental use?

This compound is frequently formulated as This compound fumarate to improve its solubility and bioavailability for research and clinical use.

Q4: Are there any known adverse or off-target effects of this compound within the CNS that I should be aware of?

While generally studied for its beneficial effects, some research has pointed to potential adverse effects. One study indicated that this compound, in the presence of extracellular ATP, can activate the P2RX7 purinergic receptor, leading to inflammasome activation and pyroptotic cell death in macrophages and oligodendrocytes. Additionally, while many studies show pro-myelinating effects, one report found that developmental administration of this compound led to an increase in oligodendrocyte numbers but a decrease in myelinated axons and myelin thickness, suggesting its impact can be complex. The most common side effect noted in human trials is drowsiness.

Section 2: Experimental Design and Troubleshooting

Q5: I am designing a new in vivo experiment. What is a typical starting dose for this compound in rodent models?

A daily dose of 10 mg/kg is the most frequently cited dosage in various rodent models of CNS injury and disease, including hypoxic brain injury, multiple sclerosis (MS), and psychiatric disorders. This dose has been shown to effectively promote myelination and lead to functional recovery. However, doses have ranged from 0.5 mg/kg to as high as 60 mg/kg depending on the model and research question.

Q6: I am not observing the expected pro-myelinating effect in my experiment. What are some common troubleshooting steps?

If you are not seeing the desired outcome, consider the following factors.

start Low or No Effect Observed check_dose Verify Dose & Administration start->check_dose Is the dose correct? Is administration consistent? check_pk Consider Pharmacokinetics start->check_pk Is the drug reaching the target? check_model Evaluate Animal Model start->check_model Is the model appropriate for remyelination studies? check_timing Assess Treatment Timing start->check_timing Is treatment initiated at the optimal window? check_analysis Review Analytical Methods start->check_analysis Are endpoints sensitive enough?

Caption: Troubleshooting logic for experiments with low this compound efficacy.

  • Dose and Administration: Confirm that the 10 mg/kg dose (or your selected dose) is being administered accurately and consistently. The route (oral gavage vs. intraperitoneal injection) can affect pharmacokinetics.

  • Minimum Effective Dose (MED): Research in a mouse model of preterm white matter injury identified a MED of 7.5 mg/kg/day to rescue hypoxia-induced hypomyelination. Doses below this threshold, such as 0.5 mg/kg/day and 2 mg/kg/day, were found to be ineffective in that specific model.

  • Treatment Timing and Duration: The therapeutic window is critical. For instance, in some injury models, this compound is administered daily for 14 to 32 days. Pre-treatment for 7 days before an induced injury has also been used to prime oligodendrocyte lineage cells.

  • Model-Specific Differences: The efficacy of this compound can vary between CNS injury models (e.g., cuprizone-induced demyelination vs. spinal cord injury). Ensure the pathological mechanisms of your model are relevant to this compound's mode of action.

  • Analytical Sensitivity: Verify that your methods for detecting remyelination (e.g., MBP or MOG staining, electron microscopy) are sensitive enough to detect subtle changes.

Q7: How can I quantitatively assess the bioavailability and efficacy of my this compound formulation?

To assess bioavailability, pharmacokinetic (PK) analysis is required. For efficacy, histological and functional readouts are necessary.

  • Pharmacokinetics: Measure plasma and CNS tissue concentrations over time to determine key parameters like Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve).

  • Histology/Immunohistochemistry: Quantify mature oligodendrocytes and myelin sheath thickness. Common markers include Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Olig2.

  • Functional Outcomes: Use behavioral tests relevant to your model, such as motor function tests or cognitive assessments like the Morris water maze. Electrophysiological measurements, like visual evoked potentials (VEP), can directly measure nerve conduction velocity, which is an indicator of myelin integrity.

Section 3: Advanced Strategies to Enhance CNS Bioavailability

While this compound inherently crosses the BBB, advanced formulation strategies may help improve target engagement, sustain release, and reduce peripheral side effects.

Q8: How can nanoparticle-based delivery systems be applied to this compound?

Nanoparticles (NPs) offer a versatile platform for CNS drug delivery by protecting the drug from degradation, improving solubility, and potentially enhancing passage across the BBB. For this compound, NPs could be engineered to:

  • Increase CNS Residence Time: Polymeric nanoparticles (e.g., PLGA) can be designed for sustained release, maintaining a therapeutic concentration of this compound in the brain for longer periods.

  • Target Specific Cells: The surface of NPs can be functionalized with ligands that bind to receptors on specific CNS cells, such as oligodendrocytes or microglia, to concentrate the drug at the site of action.

  • Overcome Efflux Pumps: The BBB contains efflux transporters that can pump drugs out of the brain. Encapsulating this compound in NPs may help it evade these pumps.

Q9: What are the potential benefits and troubleshooting tips for a liposomal formulation of this compound?

Liposomes are vesicles made of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them suitable carriers for this compound fumarate.

  • Benefits: Liposomes are biocompatible, can protect the drug from metabolic degradation, and can be modified for targeted delivery (e.g., with antibodies against BBB receptors). They may also be suitable for alternative delivery routes like nose-to-brain administration, which bypasses the BBB.

  • Troubleshooting - Low Encapsulation Efficiency:

    • Check Lipid Composition: The charge and type of lipids used can influence encapsulation. Experiment with different phospholipid compositions.

    • Optimize Drug-to-Lipid Ratio: A very high ratio can lead to drug precipitation and low encapsulation.

    • Refine Preparation Method: Methods like thin-film hydration followed by sonication or extrusion can impact vesicle size and encapsulation. Ensure your method is optimized.

Q10: Could a prodrug approach improve CNS delivery of this compound?

A prodrug is an inactive derivative of a drug that is converted into its active form in the body. A prodrug strategy for this compound could be designed to:

  • Increase Lipophilicity: A more lipophilic prodrug could potentially cross the BBB more efficiently than this compound itself. Once in the CNS, brain-specific enzymes would cleave the promoiety to release active this compound.

  • "Lock-in" Mechanism: A "chemical delivery system" approach involves a lipophilic prodrug that crosses the BBB and is then converted to a charged, membrane-impermeable form. This traps the molecule in the CNS, where it is slowly converted to the active drug, leading to sustained brain concentrations.

  • Troubleshooting - Inefficient Conversion: If the prodrug is not releasing active this compound in the CNS, the issue may be a lack of the necessary activating enzymes in the brain tissue or that the chosen promoiety is too stable.

Section 4: Data and Protocols

Table 1: Summary of this compound Dosing in Preclinical CNS Models
Animal ModelSpeciesDose (mg/kg/day)Administration RouteKey FindingsReference(s)
Hypoxic Brain InjuryMouse10Oral GavageRescued myelination defects, promoted recovery
Preterm White Matter InjuryMouse7.5 (MED)IntraperitonealRescued hypoxia-induced hypomyelination
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10Oral GavageAccelerated remyelination, prevented axonal loss
Spinal Cord Injury (SCI)Rat10IntraperitonealEnhanced OPC differentiation, improved recovery
Chronic Cerebral HypoperfusionRat10Oral GavageAmeliorated cognitive deficits, enhanced myelin
Diffuse Traumatic Brain InjuryRat10Oral GavageAttenuated cognitive impairment, enhanced myelin
Intracerebral Hemorrhage (ICH)Mouse30IntraperitonealSuppressed neuronal apoptosis, improved function
Table 2: Selected Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)RouteCmax (ng/mL)t1/2 (hours)AUC (ng*hr/mL)Reference(s)
Human~0.05Oral1.721.348
Mouse7.5IP44.04.6280.1
Lamb0.6IV1855.3630
Experimental Protocol 1: this compound Administration in a Mouse Model of Chronic Hypoxia

This protocol is a composite based on methodologies described in the literature.

  • Model Induction: Starting at postnatal day 3 (P3), place mouse pups and their dam in a hypoxia chamber with a fraction of inspired oxygen (FiO2) of 10%. Maintain normoxic control littermates in room air (21% FiO2).

  • This compound Preparation: Dissolve this compound fumarate in a vehicle such as sterile saline. A 10 mg/kg dose is standard.

  • Administration: From P3 through P10, administer this compound or vehicle control once daily via oral gavage. Ensure accurate dosing based on daily weight measurements.

  • Tissue Collection: At the desired endpoint (e.g., P14), euthanize animals according to IACUC-approved protocols. Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sample Processing: Post-fix the brain and/or spinal cord in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning for histological analysis.

Experimental Protocol 2: Immunohistochemical (IHC) Analysis of Myelination

This protocol is a general guide for analyzing tissue from Protocol 1.

  • Sectioning: Cut 20-30 µm thick coronal sections of the brain using a cryostat or sledge microtome.

  • Antigen Retrieval (if necessary): Depending on the antibody, perform antigen retrieval using a citrate buffer.

  • Blocking and Permeabilization: Incubate sections for 1 hour at room temperature in a blocking solution (e.g., normal goat serum) containing 0.1-0.3% Triton X-100 to block non-specific binding and permeabilize membranes.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in the blocking buffer.

    • For Myelination: anti-MBP (Myelin Basic Protein) or anti-MOG.

    • For Oligodendrocyte Lineage Cells: anti-Olig2 (pan-oligodendrocyte lineage), anti-NG2 (OPCs).

  • Secondary Antibody Incubation: After washing, incubate sections for 1-2 hours at room temperature with fluorophore-conjugated secondary antibodies.

  • Mounting and Imaging: Wash sections, mount with a DAPI-containing mounting medium, and image using a confocal or fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity or the area of positive staining for myelin markers in a defined region of interest (e.g., corpus callosum).

Section 5: Visualizations

This compound This compound chrm1 CHRM1 Receptor (on OPCs) This compound->chrm1 Inhibits p38 p38 MAPK Pathway (in Microglia) This compound->p38 Inhibits erk ERK1/2 Pathway chrm1->erk Inhibition leads to Activation diff OPC Differentiation erk->diff Promotes myelin Myelination / Remyelination diff->myelin Leads to inflam Neuroinflammation p38->inflam Reduces

Caption: Key signaling pathways modulated by this compound in the CNS.

cluster_preclinical Preclinical Phase cluster_analysis Analysis Phase model 1. Induce CNS Injury Model (e.g., Hypoxia, SCI) treat 2. Administer this compound (vs. Vehicle Control) model->treat assess 3. Functional / Behavioral Assessment treat->assess collect 4. Tissue Collection & Processing assess->collect histo 5a. Histology / IHC (MBP, Olig2) collect->histo biochem 5b. Biochemistry (Western Blot) collect->biochem pk 5c. Pharmacokinetics (LC-MS/MS) collect->pk

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Clemastine Administration for Remyelination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining clemastine administration protocols and reducing variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in promoting remyelination?

A1: this compound promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][3] This action is primarily attributed to its function as an antagonist of the M1 muscarinic acetylcholine receptor (CHRM1).[4] By inhibiting this receptor on OPCs, this compound activates the extracellular signal-regulated kinase (ERK) signaling pathway, a key cascade in promoting oligodendrocyte differentiation.[4]

Q2: What are the recommended dosages of this compound for preclinical studies?

A2: The most commonly reported effective dose in various rodent models of demyelination is 10 mg/kg/day. However, a study on a mouse model of preterm white matter injury identified a minimum effective dose of 7.5 mg/kg/day. It is crucial to perform dose-response studies to determine the optimal dose for your specific model and experimental conditions.

Q3: How should this compound fumarate be prepared for in vivo administration?

A3: this compound fumarate is a crystalline solid with limited solubility in aqueous solutions. For intraperitoneal (i.p.) or oral gavage administration, it is often dissolved in a vehicle containing a combination of solvents. A common approach is to first create a stock solution in an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration.

Q4: What are common side effects of this compound observed in animal models?

A4: The most frequently reported side effect of this compound in both preclinical and clinical studies is sedation or drowsiness. In some animal studies, at higher doses, sedation has been observed. Researchers should carefully monitor animals for signs of excessive sedation, which could impact behavioral tests and overall animal welfare.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in remyelination outcomes between animals. - Inconsistent Drug Preparation: this compound fumarate has poor solubility in aqueous solutions. Improper dissolution can lead to inaccurate dosing. - Timing of Administration: The therapeutic window for this compound can be narrow and model-dependent. - Animal Model Specifics: Different models of demyelination (e.g., cuprizone, lysolecithin, EAE) have distinct pathologies and may respond differently to this compound.- Standardize Solution Preparation: Use a consistent, validated protocol for dissolving this compound. Prepare fresh solutions daily if stability is a concern. - Optimize Treatment Window: Conduct a pilot study to determine the optimal timing and duration of this compound administration for your specific demyelination model. - Thoroughly Characterize Your Model: Ensure your demyelination protocol is robust and yields consistent lesions before initiating drug treatment studies.
Lack of significant effect on remyelination. - Suboptimal Dosage: The administered dose may be too low to elicit a therapeutic effect. - Poor Bioavailability: The route of administration and vehicle may not be optimal for absorption. - Advanced Demyelination: this compound may be less effective in models of severe, chronic demyelination where the OPC pool is depleted.- Perform a Dose-Response Study: Test a range of doses to identify the most effective concentration for your model. - Consider Alternative Administration Routes: While oral gavage and i.p. injection are common, the choice of vehicle can impact bioavailability. - Assess OPC Population: Characterize the OPC population in your model at the intended time of treatment to ensure sufficient target cells are present.
Unexpected adverse effects or worsening of symptoms. - Off-Target Effects: this compound has poor receptor selectivity and can interact with other receptors, which may lead to unintended consequences. - Pro-inflammatory Effects in Certain Contexts: In a clinical trial for progressive MS (TRAP-MS), this compound was associated with worsening disability, potentially by enhancing pyroptosis in the presence of ATP.- Careful Observation: Closely monitor animals for any adverse effects, including changes in weight, behavior, and overall health. - Lower the Dose: If adverse effects are observed, consider reducing the dose. - Re-evaluate Model Suitability: Be cautious when translating results, as the inflammatory context of the disease model can influence this compound's effects.
Precipitation of this compound in the working solution. - Low Solubility: this compound fumarate has a low solubility in aqueous buffers like PBS (approximately 0.3 mg/ml).- Use of Co-solvents: Prepare a stock solution in DMSO and dilute it in a vehicle containing co-solvents such as PEG300 and Tween-80 to improve solubility for in vivo administration. - Prepare Fresh Solutions: It is recommended not to store aqueous solutions of this compound for more than one day to avoid precipitation and degradation.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Preclinical Models

Animal ModelSpeciesRoute of AdministrationDosageDurationKey FindingsReference
Cuprizone-induced DemyelinationMouseOral10 mg/kg/day3 weeksEnhanced remyelination and rescued schizophrenia-like behaviors.
Experimental Autoimmune Encephalomyelitis (EAE)MouseOral10 mg/kg/dayFrom day 0 of inductionDecreased clinical severity and prevented axonal loss.
Spinal Cord InjuryRatOral gavage10 mg/kg/day28 daysPreserved myelin integrity and improved functional recovery.
Neonatal Hypoxic Brain InjuryMouseOral gavage10 mg/kg/dayPostnatal days 3-10Enhanced oligodendrocyte differentiation and functional recovery.
Preterm White Matter Injury (Hypoxia)MouseOral gavage7.5 mg/kg/day (MED)Postnatal days 3-10Rescued hypoxia-induced hypomyelination.

Table 2: Quantitative Outcomes from this compound Clinical Trials

Clinical TrialConditionDosageDurationPrimary Outcome MeasureResultReference
ReBUILDRelapsing MS with chronic demyelinating optic neuropathyHigher than standard allergy dose (oral)3 months on this compound, 2 months on placebo (crossover)Change in visual evoked potential (VEP) latencySmall improvement in the speed of nerve impulses.
ReBUILD (MRI Analysis)Relapsing MSSame as aboveSame as aboveMyelin Water Fraction (MWF) in the corpus callosumModest increase in MWF, indicating myelin repair.
TRAP-MSProgressive MSNot specified6 monthsCerebrospinal fluid remyelination signature and safetyTrial arm halted due to worsening disability in some patients.

Experimental Protocols

1. Preparation of this compound Fumarate for In Vivo Administration

This protocol is adapted from common practices in published literature for achieving a soluble and administrable form of this compound for animal studies.

  • Materials:

    • This compound fumarate powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile microcentrifuge tubes and syringes

  • Procedure for a 10 mg/kg dose in a 25g mouse (assuming a 100 µL injection volume):

    • Calculate the required concentration:

      • Dose = 10 mg/kg

      • Mouse weight = 0.025 kg

      • Required drug amount = 10 mg/kg * 0.025 kg = 0.25 mg

      • Injection volume = 100 µL = 0.1 mL

      • Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

    • Prepare the vehicle: A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Prepare the this compound solution: a. Weigh the required amount of this compound fumarate. b. Dissolve the this compound fumarate in the appropriate volume of DMSO to create a stock solution. c. Add the PEG300 to the DMSO/clemastine solution and mix thoroughly until clear. d. Add the Tween-80 and mix until clear. e. Finally, add the saline or PBS to reach the final desired volume and concentration.

    • Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection or oral gavage).

Note: It is recommended to prepare the working solution fresh on the day of use. The solubility of this compound fumarate in organic solvents like DMSO is approximately 2.5 mg/mL.

Mandatory Visualizations

Clemastine_Signaling_Pathway cluster_OPC Oligodendrocyte Precursor Cell This compound This compound M1_Receptor M1 Muscarinic Receptor (CHRM1) This compound->M1_Receptor Antagonizes ERK_Pathway MAPK/ERK Pathway M1_Receptor->ERK_Pathway Inhibits Inhibition pERK p-ERK1/2 ERK_Pathway->pERK Transcription_Factors Transcription Factors (Myrf, Olig2) pERK->Transcription_Factors Activates Differentiation OPC Differentiation Transcription_Factors->Differentiation Myelination Myelination Differentiation->Myelination

Caption: this compound's signaling pathway in OPC differentiation.

Experimental_Workflow cluster_protocol Experimental Protocol Workflow cluster_assessments start Start: Demyelination Model Induction (e.g., Cuprizone, EAE, SCI) treatment This compound Administration (e.g., 10 mg/kg/day) start->treatment assessments Assessments During/After Treatment treatment->assessments behavioral Behavioral Tests histology Histology (Myelination, OPCs) molecular Molecular Analysis (Western, qPCR) endpoint End Point: Data Analysis & Interpretation behavioral->endpoint histology->endpoint molecular->endpoint

Caption: A generalized experimental workflow for this compound studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue High Variability or No Effect Observed? start->issue cause1 Drug Preparation/ Solubility Issue? issue->cause1 Yes cause2 Incorrect Dosage? issue->cause2 Yes cause3 Suboptimal Timing/ Duration? issue->cause3 Yes cause4 Model-Specific Resistance? issue->cause4 Yes solution1 Standardize Protocol, Use Co-solvents cause1->solution1 solution2 Perform Dose- Response Study cause2->solution2 solution3 Optimize Treatment Window cause3->solution3 solution4 Re-evaluate Model or Characterize OPCs cause4->solution4 end Refined Protocol solution1->end solution2->end solution3->end solution4->end

Caption: A logical troubleshooting guide for this compound experiments.

References

Validation & Comparative

Validating Clemastine-Induced Myelin Repair: A Comparative Guide to Myelin Water Fraction MRI and Other Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of remyelinating therapies for neurological disorders such as multiple sclerosis (MS) has intensified, with the antihistamine clemastine emerging as a promising agent. Validating the efficacy of such treatments in vivo requires robust, non-invasive imaging techniques that can accurately quantify myelin content. This guide provides an objective comparison of Myelin Water Fraction (MWF) Magnetic Resonance Imaging (MRI) with alternative methods for validating this compound-induced myelin repair, supported by experimental data and detailed protocols.

Myelin Water Fraction (MWF) MRI: A Quantitative Approach

MWF MRI is a specialized imaging technique that quantifies the amount of water trapped within the layers of the myelin sheath relative to the total water content in a given voxel of brain tissue. This method has been a cornerstone in evaluating the impact of this compound on myelin repair, most notably in the ReBUILD clinical trial.[1][2][3][4][5] The trial demonstrated that this compound treatment led to a measurable increase in MWF in the corpus callosum of MS patients, providing the first direct, biologically validated imaging-based evidence of myelin repair induced by a therapeutic agent.

Experimental Protocol: Myelin Water Fraction (MWF) MRI

The following protocol is a generalized representation based on methodologies used in clinical trials like ReBUILD for assessing myelin content.

1. MRI System:

  • 3.0 Tesla (3T) MRI scanner.

2. Pulse Sequence:

  • A multi-echo T2 relaxation sequence, such as a 32-echo Carr-Purcell-Meiboom-Gill (CPMG) or a Gradient and Spin Echo (GRASE) sequence, is used to acquire data sensitive to different water compartments.

3. Image Acquisition Parameters (Example):

  • Repetition Time (TR): ~1500 ms

  • Echo Time (TE): A series of 32 echoes, typically starting from ~10 ms with an echo spacing of ~10 ms.

  • Field of View (FOV): Sized to cover the brain region of interest, e.g., 256 x 256 mm.

  • Matrix Size: e.g., 128 x 128, providing an in-plane resolution of 2 x 2 mm.

  • Slice Thickness: 3-5 mm.

  • Number of Slices: Sufficient to cover the entire brain or specific regions of interest like the corpus callosum.

4. Data Analysis:

  • The multi-echo T2 decay data from each voxel is processed using a non-negative least squares (NNLS) algorithm.

  • This algorithm decomposes the T2 decay curve into a T2 distribution, revealing distinct water pools.

  • The myelin water component is identified by its short T2 relaxation time (typically < 40 ms).

  • The Myelin Water Fraction is calculated as the ratio of the area under the myelin water peak to the total area under the T2 distribution curve.

Alternative Validation Methods

While MWF MRI is a powerful tool, other methods are employed to assess myelin integrity and repair, each with its own strengths and limitations.

Visual Evoked Potentials (VEPs)

VEPs are electrophysiological signals that measure the time it takes for a visual stimulus to travel from the eye to the occipital cortex. Demyelination slows down this nerve conduction, resulting in a delayed VEP latency. The ReBUILD trial used VEPs as a primary outcome measure and found that this compound treatment significantly reduced VEP latency, indicating improved nerve conduction.

This protocol adheres to the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV).

1. Stimulus:

  • Pattern: High-contrast black and white checkerboard pattern.

  • Check Size: Two sizes are typically used, a large check (e.g., 1 degree) and a small check (e.g., 0.25 degrees).

  • Reversal Rate: 2 reversals per second (1 Hz).

  • Luminance: The mean luminance should be constant, and the contrast between black and white checks should be high (>80%).

2. Recording:

  • Electrodes: Scalp electrodes are placed according to the 10-20 international system, with the active electrode over the occipital lobe (Oz), a reference electrode at Fz, and a ground electrode on the forehead or mastoid.

  • Amplification and Filtering: The recorded signals are amplified and filtered to remove noise.

  • Averaging: Responses to multiple stimuli (e.g., 100-200 reversals) are averaged to improve the signal-to-noise ratio.

3. Measurement:

  • The primary measurement is the latency of the P100 wave, a positive peak that occurs at approximately 100 milliseconds after the stimulus in healthy individuals.

Other Quantitative MRI Techniques
  • Magnetization Transfer Ratio (MTR): MTR is an MRI technique that indirectly measures the integrity of macromolecules, including myelin. It is sensitive to demyelination but can also be affected by inflammation and edema. Studies have shown a correlation between MTR and myelin content, though it is generally considered less specific than MWF.

  • Quantitative T1 (qT1): qT1 measures the longitudinal relaxation time of water protons, which is influenced by the macromolecular environment. Shorter T1 times are associated with higher myelin content. Some studies suggest that qT1 may be sensitive to cortical remyelination.

Histology (Gold Standard)

Histological analysis of post-mortem tissue is the definitive method for validating myelin content. Luxol Fast Blue (LFB) is a commonly used stain that specifically binds to the phospholipids in the myelin sheath.

This protocol is a standard procedure for staining myelin in formalin-fixed, paraffin-embedded tissue sections.

1. Tissue Preparation:

  • Formalin-fixed brain or spinal cord tissue is embedded in paraffin.

  • Sections are cut at a thickness of 5-10 µm.

  • Sections are deparaffinized and rehydrated.

2. Staining:

  • Slides are incubated in a Luxol Fast Blue solution at an elevated temperature (e.g., 56-60°C) overnight.

  • Excess stain is rinsed with 95% ethanol and then distilled water.

3. Differentiation:

  • Slides are briefly immersed in a lithium carbonate solution followed by 70% ethanol to differentiate the stain. This step removes the LFB from non-myelinated areas.

  • The differentiation is monitored microscopically until the gray matter is colorless and the white matter remains blue.

4. Counterstaining (Optional):

  • A counterstain, such as Cresyl Violet, can be used to visualize cell nuclei.

5. Quantification:

  • The stained sections are imaged using a microscope.

  • The optical density of the LFB stain in regions of interest is quantified using image analysis software.

Quantitative Data Comparison

The following tables summarize the quantitative data from studies comparing MWF MRI with other validation methods.

Table 1: this compound's Effect on Myelin Repair - ReBUILD Trial Data

MeasurementPlacebo Group (Change from Baseline)This compound Group (Change from Baseline)
Myelin Water Fraction (MWF) in Corpus Callosum DecreaseIncrease
Mean MWF at Baseline0.0880.087
Mean MWF at 3 Months0.0820.092
Visual Evoked Potential (VEP) P100 Latency No significant changeSignificant reduction (~1.7 ms)

Table 2: Correlation of MWF MRI with Histology (Luxol Fast Blue)

StudyTissue TypeCorrelation (R²)
Laule et al. (2006)Formalin-fixed MS brain samples0.67 (mean)
Laule et al. (2008)Formalin-fixed MS brain samples (7T MRI)0.78 (mean)

Table 3: Comparison of Quantitative MRI Techniques for Myelin Assessment in MS

MRI TechniqueCorrelation with Histology (Myelin)Key AdvantagesKey Limitations
Myelin Water Fraction (MWF) High (R² ≈ 0.7-0.8) Highly specific to myelin water.Longer acquisition time; sensitive to motion.
Magnetization Transfer Ratio (MTR) Moderate to HighRelatively fast acquisition.Less specific; affected by inflammation and edema.
Quantitative T1 (qT1) ModerateGood reproducibility; sensitive to cortical myelin.Less specific than MWF.

This compound's Signaling Pathway for Myelin Repair

This compound promotes myelin repair by enhancing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is primarily achieved through its action as an antagonist of the M1 muscarinic acetylcholine receptor.

Clemastine_Signaling_Pathway This compound This compound M1R M1 Muscarinic Receptor This compound->M1R Antagonizes ERK_Pathway ERK1/2 Signaling Pathway M1R->ERK_Pathway Inhibits (constitutively) OPC_Diff Oligodendrocyte Precursor Cell (OPC) Differentiation ERK_Pathway->OPC_Diff Promotes Myelination Myelination OPC_Diff->Myelination

This compound's mechanism of action on OPC differentiation.

Experimental and Validation Workflows

The process of validating a remyelinating agent like this compound involves a multi-faceted approach, from preclinical studies to clinical trials with advanced imaging.

Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Clemastine_Screen Drug Screening (e.g., OPC cultures) Animal_Models Animal Models of Demyelination Clemastine_Screen->Animal_Models Histology Histological Analysis (Luxol Fast Blue) Animal_Models->Histology MWF_MRI Myelin Water Fraction MRI Histology->MWF_MRI Validates Clinical_Trial Clinical Trial (e.g., ReBUILD) Clinical_Trial->MWF_MRI VEP Visual Evoked Potentials (VEP) Clinical_Trial->VEP Other_MRI Other qMRI (MTR, qT1) Clinical_Trial->Other_MRI

Workflow for validating this compound-induced myelin repair.

Comparison of Myelin Imaging Techniques

The choice of imaging technique for a clinical trial depends on a balance of specificity, sensitivity, and practical considerations.

Imaging_Comparison Myelin Myelin Sheath MWF MWF MRI Myelin->MWF Directly measures myelin water MTR MTR Myelin->MTR Indirectly measures macromolecular content qT1 qT1 Myelin->qT1 Measures effect on T1 relaxation

Principles of different myelin imaging techniques.

Conclusion

Myelin Water Fraction (MWF) MRI has emerged as a robust and biologically validated tool for quantifying this compound-induced myelin repair in vivo. Its high specificity for myelin water and strong correlation with histological measures make it a powerful biomarker for remyelination. While other techniques like Visual Evoked Potentials (VEPs) provide functional evidence of repair, and other quantitative MRI methods such as MTR and qT1 offer complementary information, MWF MRI currently stands as a leading method for the direct, non-invasive assessment of myelin restoration in clinical trials. The continued refinement and application of these techniques will be crucial in the development and validation of new remyelinating therapies.

References

Clemastine vs. Other Remyelinating Compounds: A Comparative Analysis for Advancing Neurorestorative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clemastine and other leading remyelinating compounds. It delves into their mechanisms of action, summarizes key experimental data from preclinical and clinical studies, and details the methodologies used to evaluate their efficacy.

The restoration of myelin sheaths damaged by diseases like multiple sclerosis (MS) is a primary goal of neurorestorative medicine. While many current MS therapies focus on modulating the immune system, a new wave of research is targeted at promoting remyelination to restore neurological function and protect axons from degeneration. This compound, an antihistamine, has emerged as a promising candidate in this field. This guide offers a comparative analysis of this compound against other notable remyelinating compounds, presenting the available evidence to inform future research and development.

Mechanism of Action and Signaling Pathways

Remyelination is a complex process that involves the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. The compounds discussed in this guide promote remyelination through various mechanisms, often by modulating key signaling pathways that regulate OPC differentiation.

This compound: This first-generation antihistamine has been identified as a potent promoter of OPC differentiation. Its primary mechanism in this context is believed to be through its action as an M1 muscarinic receptor antagonist.[1][2] By blocking this receptor, this compound helps to overcome the inhibition of OPC differentiation, thereby facilitating remyelination.[1][3]

dot

References

Confirming Clemastine's Remyelinating Efficacy: A Comparative Guide to Visual Evoked Potentials and Alternative Neuroimaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective remyelinating therapies for neurological disorders such as multiple sclerosis (MS) has identified clemastine fumarate, a first-generation antihistamine, as a promising candidate. A key challenge in the clinical development of such therapies is the objective measurement of remyelination. This guide provides a comprehensive comparison of visual evoked potentials (VEP), the primary outcome measure in seminal this compound trials, with alternative and complementary techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in designing and interpreting studies aimed at evaluating remyelinating agents.

Data Presentation: this compound's Efficacy in Clinical Trials

The following tables summarize the key quantitative findings from clinical trials and observational studies investigating the effect of this compound on remyelination.

Table 1: Visual Evoked Potential (VEP) Latency Reduction with this compound

Trial NameStudy DesignTreatment GroupPlacebo GroupVEP Latency Reduction ( ms/eye )p-valueCitation
ReBUILDDouble-blind, randomized, placebo-controlled, crossoverThis compound Fumarate (5.36 mg twice daily)Placebo1.70.0048[1]

Table 2: Myelin Water Fraction (MWF) Changes with this compound

StudyBrain RegionTreatment GroupPlacebo GroupChange in MWFCitation
ReBUILD (MRI Re-analysis)Corpus CallosumThis compound FumaratePlaceboIncreased[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for VEP, Myelin Water Fraction (MWF) analysis via MRI, and Optical Coherence Tomography (OCT).

Visual Evoked Potential (VEP) Protocol (based on the ReBUILD trial and ISCEV Standards)

Visual Evoked Potentials measure the electrical activity in the visual cortex in response to a visual stimulus, providing a functional assessment of the optic nerve pathway.

  • Patient Preparation:

    • Patients should be seated comfortably in a dimly lit room.

    • Optimal refractive correction for the viewing distance of the stimulus screen should be used.

    • Monocular stimulation is performed, with the non-stimulated eye occluded.

  • Stimulus:

    • Type: Full-field pattern-reversal checkerboard.

    • Check Size: A key parameter that can influence VEP latency. While the exact size in the ReBUILD trial is not specified in all public documents, ISCEV (International Society for Clinical Electrophysiology of Vision) standards recommend using both large (e.g., 1°) and small (e.g., 0.25°) checks to assess different aspects of the visual pathway.[3][4]

    • Reversal Frequency: Typically 2 reversals per second (1 Hz).[3]

    • Luminance: Mean luminance of the pattern should be constant and is recommended to be between 40-60 cd/m².

    • Contrast: High contrast (e.g., >80%) between black and white checks is standard.

  • Recording:

    • Electrodes: Surface electrodes are placed on the scalp according to the International 10-20 system. The active electrode is typically placed at Oz (midline occipital), with a reference electrode at Fz (midline frontal) and a ground electrode on the forehead or mastoid.

    • Amplification and Filtering: The recorded signals are amplified (e.g., 20,000-50,000 times) and filtered (e.g., bandpass of 1-100 Hz) to remove noise.

    • Averaging: Responses to multiple stimulus reversals (e.g., 100-200) are averaged to improve the signal-to-noise ratio.

  • Analysis:

    • The primary outcome is the latency of the P100 wave, a positive peak that occurs at approximately 100 milliseconds after the stimulus.

    • A reduction in P100 latency is interpreted as an improvement in nerve conduction velocity, suggesting remyelination.

Myelin Water Fraction (MWF) MRI Protocol

Myelin Water Fraction imaging is a quantitative MRI technique that estimates the proportion of water trapped within the myelin sheath, providing a more direct measure of myelin content.

  • Data Acquisition:

    • Scanner: A 3 Tesla MRI scanner is typically used.

    • Sequence: A multi-echo T2 relaxation sequence, such as a 3D gradient and spin-echo (GRASE) or a multi-echo spin-echo (MESE) sequence, is employed.

    • Parameters:

      • Echo Times (TE): A series of echoes at different times are acquired to capture the decay of the MRI signal.

      • Repetition Time (TR): The time between successive pulse sequences.

      • Resolution: High-resolution images are acquired to accurately assess specific white matter tracts.

  • Post-processing and Analysis:

    • The multi-echo data is fitted to a multi-exponential T2 decay model to separate the signal from water in different tissue compartments (myelin water, intracellular and extracellular water).

    • The Myelin Water Fraction is calculated as the ratio of the signal from myelin water to the total water signal.

    • Regions of interest (ROIs) are drawn on specific white matter structures, such as the corpus callosum, to quantify changes in MWF over time or in response to treatment. An increase in MWF is indicative of remyelination.

Optical Coherence Tomography (OCT) Protocol

OCT is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the quantification of retinal nerve fiber layer (RNFL) thickness, an indicator of axonal health.

  • Patient Preparation:

    • Pupil dilation may be used to improve image quality, but it is not always required with modern spectral-domain OCT devices.

    • The patient is seated and asked to fixate on an internal target.

  • Image Acquisition:

    • Device: Spectral-domain OCT (SD-OCT) is the current standard.

    • Scan Patterns:

      • Peripapillary RNFL scan: A circular scan around the optic nerve head is performed to measure the thickness of the RNFL.

      • Macular scan: A volumetric scan of the macula is acquired to measure the thickness of the ganglion cell-inner plexiform layer (GCIPL), which contains the cell bodies and dendrites of the retinal ganglion cells whose axons form the optic nerve.

  • Analysis:

    • The OCT software automatically segments the different retinal layers and calculates their thickness.

    • A reduction in the rate of RNFL or GCIPL thinning in treated patients compared to a placebo group can suggest a neuroprotective effect, which is often a secondary goal of remyelinating therapies.

Mandatory Visualization

This compound's Signaling Pathway for Remyelination

clemastine_pathway cluster_cell Oligodendrocyte Precursor Cell (OPC) This compound This compound m1r M1 Muscarinic Receptor This compound->m1r Antagonizes erk ERK1/2 m1r->erk Inhibition leads to Activation differentiation OPC Differentiation erk->differentiation myelination Myelination differentiation->myelination

Caption: this compound promotes oligodendrocyte precursor cell differentiation.

Experimental Workflow for VEP Measurement

vep_workflow start Patient Preparation (Seating, Refraction, Occlusion) stimulus Visual Stimulus Presentation (Pattern-Reversal Checkerboard) start->stimulus recording EEG Signal Recording (Scalp Electrodes) stimulus->recording processing Signal Processing (Amplification, Filtering, Averaging) recording->processing analysis P100 Latency Analysis processing->analysis end Interpretation (Assessment of Remyelination) analysis->end

Caption: Workflow for Visual Evoked Potential (VEP) measurement.

Logical Relationship of Remyelination Assessment Methods

assessment_methods cluster_methods Assessment Methods remyelination Remyelination vep VEP (Functional Outcome) remyelination->vep Improves Nerve Conduction Velocity mri MRI (MWF) (Structural Outcome - Direct) remyelination->mri Increases Myelin Water Content oct OCT (RNFL) (Structural Outcome - Indirect) remyelination->oct May Slow Axonal Degeneration

Caption: Relationship between remyelination and assessment methods.

References

The Double-Edged Sword of Clemastine: A Comparative Guide to its Pro-Myelinating Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the antihistamine clemastine has emerged as a promising agent for promoting remyelination in the central nervous system. However, a comprehensive review of the existing literature reveals a landscape of both encouraging reproducibility and cautionary findings. This guide provides an objective comparison of this compound's performance across various preclinical and clinical studies, presenting supporting experimental data to delineate the nuances of its therapeutic potential.

This compound, an over-the-counter H1-antihistamine, has been repurposed for its potential to stimulate the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2][3] This effect is primarily attributed to its antagonistic action on the M1 muscarinic acetylcholine receptor (CHRM1).[4][5] While numerous preclinical studies have demonstrated its efficacy in promoting remyelination and functional recovery in various models of demyelination, clinical trial results have been more modest, and some studies have even reported detrimental effects, particularly during developmental myelination. This guide will dissect the available evidence to provide a clear and balanced perspective on the reproducibility of this compound's pro-myelinating effects.

Quantitative Comparison of Preclinical Studies

The pro-myelinating effects of this compound have been investigated in a variety of animal models, each mimicking different aspects of demyelinating pathologies. The following table summarizes the quantitative outcomes from key preclinical studies.

Animal Model Species This compound Dosage Treatment Duration Key Quantitative Findings Reference
Cuprizone-Induced DemyelinationMouse10 mg/kg/day3 weeksIncreased mature oligodendrocytes and myelin basic protein; rescued schizophrenia-like behaviors.
Social IsolationMouseNot specifiedNot specifiedEnhanced myelination in the prefrontal cortex and rescued social avoidance behavior by increasing mature oligodendrocytes.
Lysophosphatidylcholine (LPC)-Induced DemyelinationMouseNot specifiedNot specifiedPromoted remyelination in the spinal cord.
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kg/day32 daysImproved clinical scores and enhanced remyelination.
Spinal Cord Injury (SCI)RatNot specified4 weeksPreserved myelin integrity, decreased axon loss, and improved functional recovery.
Traumatic Brain Injury (TBI)RatNot specifiedNot specifiedRescued reduction in myelin basic protein levels in the cortex and hippocampus.
Hypoxic Brain InjuryRodentNot specifiedNot specifiedReversed myelination defects and facilitated functional recovery.
Pitt-Hopkins Syndrome (PTHS) Mouse ModelMouseNot specified2 weeks (in vivo)Normalized OPC and oligodendrocyte density in the cortex; increased uncompacted myelin.

Clinical Trial Evidence

Clinical investigations into this compound's efficacy have primarily focused on patients with multiple sclerosis (MS). The ReBUILD trial stands as a landmark study in this area.

Trial Name Patient Population This compound Dosage Treatment Duration Primary Outcome Key Quantitative Findings Reference
ReBUILDRelapsing MS with chronic demyelinating optic neuropathy5.36 mg twice daily90 daysShortening of P100 latency delay on visual-evoked potentials (VEP)Reduced latency delay by 1.7 ms/eye (p=0.0048).

While the ReBUILD trial provided the first clinical evidence for a remyelinating drug, the observed effects were modest. Furthermore, a study investigating this compound in progressive MS was halted due to a worsening of disability in some participants, highlighting the context-dependent nature of its effects. Another ongoing clinical trial is assessing the combination of metformin and this compound for myelin repair in MS.

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the reproducibility of the findings.

Preclinical Model: Cuprizone-Induced Demyelination

This widely used model involves feeding mice a diet containing the copper chelator cuprizone, which induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.

  • Animal Model: C57BL/6 mice are typically used.

  • Demyelination Induction: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce robust demyelination.

  • This compound Administration: Following cuprizone withdrawal, this compound (e.g., 10 mg/kg/day) or vehicle is administered, often via oral gavage, for a period of several weeks to assess remyelination.

  • Outcome Measures:

    • Histology: Brain sections are stained for myelin markers (e.g., myelin basic protein - MBP, luxol fast blue) and oligodendrocyte markers (e.g., Olig2, CC1, APC) to quantify the extent of remyelination and the number of mature oligodendrocytes.

    • Electron Microscopy: Used to assess myelin thickness (g-ratio) and the number of myelinated axons.

    • Behavioral Tests: Open field and Y-maze tests can be used to assess behavioral changes associated with demyelination and remyelination.

Clinical Trial: The ReBUILD Study

This was a single-center, double-blind, randomized, placebo-controlled, crossover trial.

  • Participants: 50 patients with relapsing MS and evidence of chronic optic neuropathy.

  • Study Design: Patients were randomly assigned to receive either this compound fumarate (5.36 mg twice daily) for 90 days followed by a placebo for 60 days, or the reverse sequence.

  • Primary Outcome Measure: The primary endpoint was the change in the latency of the P100 wave in visual-evoked potentials (VEPs), which measures the time it takes for a visual stimulus to travel from the retina to the visual cortex. A shorter latency suggests improved nerve conduction, indicative of remyelination.

  • Inclusion Criteria: Patients had to be on stable immunomodulatory therapy and have a documented delay in VEP latency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

clemastine_pathway cluster_OPC Oligodendrocyte Progenitor Cell (OPC) This compound This compound m1_receptor M1 Muscarinic Receptor (CHRM1) This compound->m1_receptor Antagonizes differentiation_inhibition Inhibition of Differentiation m1_receptor->differentiation_inhibition Activates opc_differentiation OPC Differentiation differentiation_inhibition->opc_differentiation myelinating_ol Mature Myelinating Oligodendrocyte opc_differentiation->myelinating_ol

Caption: Proposed signaling pathway of this compound's pro-myelinating effect.

experimental_workflow start Start: Healthy Mice cuprizone Cuprizone Diet (5-6 weeks) Induces Demyelination start->cuprizone demyelination Demyelinated State cuprizone->demyelination treatment Treatment Phase (e.g., 3 weeks) demyelination->treatment clemastine_group This compound Administration treatment->clemastine_group vehicle_group Vehicle Control treatment->vehicle_group analysis Outcome Analysis clemastine_group->analysis vehicle_group->analysis histology Histology (MBP, Olig2) analysis->histology behavior Behavioral Tests analysis->behavior em Electron Microscopy analysis->em

Caption: Typical experimental workflow for a preclinical cuprizone study.

logical_comparison cluster_preclinical Preclinical Evidence cluster_clinical Clinical Evidence cluster_caveats Contradictory/Complex Findings preclinical_positive Robust Remyelination Functional Recovery clinical_modest Modest VEP Improvement (ReBUILD Trial) developmental_impairment Impaired Developmental Myelination progressive_ms Potential Worsening in Progressive MS This compound This compound This compound->preclinical_positive Supports This compound->clinical_modest Shows This compound->developmental_impairment Raises Concern For This compound->progressive_ms Raises Concern For

Caption: Logical comparison of this compound's effects across study types.

Conclusion: A Promising but Complex Therapeutic Candidate

The body of evidence strongly suggests that this compound can promote the differentiation of oligodendrocyte progenitor cells and enhance remyelination in various preclinical models of demyelinating diseases. This pro-myelinating effect has been observed across different injury models, including toxic, inflammatory, and traumatic insults to the central nervous system. The ReBUILD clinical trial provided initial proof-of-concept for this mechanism in humans, demonstrating a modest but significant improvement in nerve conduction in patients with multiple sclerosis.

However, the journey of this compound from a promising preclinical candidate to a widely applicable therapy is fraught with complexity. The negative findings in the context of developmental myelination and a progressive MS trial underscore the need for a deeper understanding of its mechanism of action and the specific cellular and pathological contexts in which it is beneficial versus detrimental. It is possible that this compound's effects are highly dependent on the inflammatory environment, the stage of the disease, and the specific patient population.

Future research should focus on elucidating the precise molecular pathways influenced by this compound beyond the M1 muscarinic receptor, including its potential interactions with microglia and other immune cells. Furthermore, identifying biomarkers that can predict which patients are most likely to respond positively to this compound treatment will be crucial for its successful clinical translation. While not a universal panacea for demyelinating disorders, this compound remains a valuable tool for studying the process of remyelination and a foundational lead for the development of more targeted and effective pro-myelinating therapies.

References

Clemastine's Remyelination Potential: An Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the evidence for clemastine-mediated remyelination in multiple sclerosis, with a review of alternative therapeutic strategies.

The quest for therapies that can repair the damaged myelin sheath in multiple sclerosis (MS) has led to the investigation of numerous compounds, with the first-generation antihistamine, this compound fumarate, emerging as a promising candidate. This guide provides a detailed analysis of the clinical trial data supporting this compound's potential as a remyelinating agent, comparing its efficacy with other investigational therapies. We delve into the experimental methodologies employed in these trials and illustrate the key signaling pathways implicated in this compound's mechanism of action.

Quantitative Comparison of Remyelinating Agents

The following tables summarize the key quantitative outcomes from clinical trials of this compound and other notable remyelinating agents.

Table 1: Visual Evoked Potential (VEP) Latency Changes

Therapeutic AgentTrial NamePrimary EndpointTreatment Group Change (95% CI)Placebo Group Change (95% CI)Net Effect (p-value)
This compound Fumarate ReBUILDReduction in P100 Latency Delay-1.7 ms/eye (0.5 to 2.9)--1.7 ms/eye (p=0.0048)[1][2]
Opicinumab (Anti-LINGO-1) RENEWRecovery of Optic Nerve Conduction Latency-3.5 ms ( -10.6 to 3.7)-Not significant (p=0.33) in ITT population[3][4]
Metformin + this compound CCMR-TwoChange in VEP LatencyStabilized VEP latencyWorsened VEP latency-1.2 ms ( -2.4 to -0.1)[5]

Table 2: Magnetic Resonance Imaging (MRI) Outcome Measures

Therapeutic AgentTrial NamePrimary EndpointTreatment Group Change (90% CI)Placebo Group Change (90% CI)Net Effect
This compound Fumarate ReBUILD (post-hoc analysis)Myelin Water Fraction (MWF) in Corpus CallosumIncrease in MWFDecrease in MWFQualitative improvement observed
GSK239512 -Change in Magnetization Transfer Ratio (MTR)--Positive effect size of 0.344 (0.018 to 0.671) for GdE lesions

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and future trial design.

Visual Evoked Potential (VEP)

The ReBUILD trial utilized full-field, pattern-reversal VEPs to assess changes in optic nerve conduction velocity, a functional measure of myelination.

  • Stimulus: A black and white checkerboard pattern was displayed on a screen. The colors of the checks were reversed at a specific rate.

  • Recording: Electrodes were placed on the scalp over the visual cortex to record the brain's electrical activity in response to the stimulus.

  • Primary Measurement: The latency of the P100 wave, a positive peak that occurs approximately 100 milliseconds after the stimulus, was the primary outcome. A reduction in this latency suggests faster nerve conduction and, by inference, remyelination.

Magnetic Resonance Imaging (MRI) - Myelin Water Fraction (MWF)

A post-hoc analysis of the ReBUILD trial data employed a multi-echo gradient-echo (GRE) MRI sequence to measure the myelin water fraction, a more direct imaging biomarker of myelin content.

  • Sequence: A 3D multi-echo gradient-echo sequence was used to acquire T2*-weighted images at multiple echo times (TEs).

  • Analysis: The signal decay over the different TEs was analyzed to separate the signal from water trapped between the myelin layers from the signal from intracellular and extracellular water. The ratio of the myelin water signal to the total water signal provides the MWF.

  • Region of Interest: The analysis focused on the corpus callosum, a brain region with a high density of myelinated fibers.

Signaling Pathways and Experimental Workflows

Clemastine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound M1R M1 Muscarinic Receptor (CHRM1) This compound->M1R Antagonism ERK ERK M1R->ERK Inhibition of constitutive activity pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription for Myelination pERK->Transcription OPC_Diff Oligodendrocyte Precursor Cell (OPC) Differentiation Transcription->OPC_Diff Remyelination Remyelination OPC_Diff->Remyelination

ReBUILD_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization (Crossover Design) cluster_assessment Assessment Timepoints cluster_outcomes Outcome Measures Patients Relapsing MS Patients with Chronic Optic Neuropathy Group1 Group 1: This compound (90 days) then Placebo (60 days) Patients->Group1 Group2 Group 2: Placebo (90 days) then this compound (60 days) Patients->Group2 Baseline Baseline Group1->Baseline Group2->Baseline Day90 Day 90 Baseline->Day90 Day150 Day 150 Day90->Day150 VEP VEP Latency Day150->VEP MRI MRI (MWF) Day150->MRI

Discussion

The ReBUILD trial provided the first clinical evidence suggesting that a drug, this compound fumarate, could promote remyelination in chronic demyelinating lesions in MS. The primary outcome, a statistically significant reduction in VEP latency, indicates an improvement in nerve signal conduction. While the effect size was modest, it was a landmark finding in the field. The subsequent post-hoc analysis of MRI data, showing an increase in myelin water fraction in the corpus callosum of treated patients, provided more direct anatomical evidence of myelin repair.

It is important to note that the primary endpoint of the ReBUILD trial was not met in terms of functional improvement that would be noticeable to patients. The observed changes were subclinical, highlighting the need for more sensitive outcome measures in future remyelination trials.

Comparison with Alternatives
  • Opicinumab (Anti-LINGO-1): The RENEW trial of opicinumab, an antibody targeting LINGO-1, a negative regulator of oligodendrocyte differentiation, did not meet its primary endpoint of VEP latency recovery in the intention-to-treat population. However, a pre-specified per-protocol analysis did show a significant improvement, suggesting a potential effect in a subset of patients.

  • GSK239512: This histamine H3 receptor antagonist showed a small but positive effect on remyelination as measured by MTR in a phase II trial. MTR is another MRI-based technique sensitive to myelin content, and the positive effect size suggests a potential remyelinating capacity.

  • Metformin and this compound Combination: The CCMR-Two trial investigating the combination of metformin and this compound demonstrated a statistically significant, albeit small, reduction in VEP latency compared to placebo. This suggests a potential synergistic effect, with metformin possibly enhancing the remyelinating properties of this compound.

Conclusion

The clinical trial data for this compound, particularly from the ReBUILD study, provides a compelling proof-of-concept for pharmacological remyelination in multiple sclerosis. While the clinical benefits for patients remain to be established in larger, longer-term studies, the consistent findings from both electrophysiological and advanced imaging measures are encouraging. The exploration of this compound has paved the way for further research into remyelinating therapies and has highlighted the critical need for robust and sensitive outcome measures in this evolving field. The investigation of combination therapies, such as with metformin, and the development of novel agents targeting different pathways, will be crucial in the pursuit of meaningful myelin repair for individuals with MS.

References

Clemastine's Efficacy in Promoting Remyelination: A Comparative Analysis Across Multiple Sclerosis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of clemastine in multiple sclerosis (MS) requires a comprehensive evaluation of its performance in preclinical animal models. This guide provides an objective comparison of this compound's efficacy in promoting remyelination across various MS animal models, supported by experimental data and detailed methodologies.

This compound, an antihistamine, has emerged as a promising agent for promoting remyelination, a key therapeutic goal in MS.[1][2] Its effectiveness has been investigated in several animal models that mimic different aspects of MS pathology. This guide focuses on three prominent models: Experimental Autoimmune Encephalomyelitis (EAE), cuprizone-induced demyelination, and lysophosphatidylcholine (LPC)-induced demyelination.

Comparative Efficacy of this compound

The therapeutic effects of this compound have been demonstrated across multiple white matter regions, including the corpus callosum, spinal cord, and internal capsule.[3] Below is a summary of its performance in different animal models.

Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is an inflammatory demyelinating model that mimics the autoimmune aspects of MS. Studies have shown that this compound administration in EAE models can improve clinical scores and enhance remyelination.[3]

Animal ModelSpeciesThis compound DosageAdministration RouteDurationKey FindingsReference
EAE (MOG35-55 induced)Mouse (C57BL/6)10, 20, 40 mg/kg/dayIntraperitoneal injection21 daysDose-dependent decrease in peak clinical scores; significantly improved demyelination scores and increased MBP expression.[4]
EAE (MOG35-55 induced)Mouse10 mg/kg/dayOral gavage32 daysAttenuated clinical severity and prevented axonal loss.
EAERat5 mg/kg/dayOral administration15 daysProtective role against neuroinflammation and demyelination.
Cuprizone-Induced Demyelination

The cuprizone model induces demyelination through oligodendrocyte toxicity, providing a platform to study remyelination independent of a primary immune attack. This compound has been shown to enhance myelin repair in this model.

Animal ModelSpeciesThis compound DosageAdministration RouteDurationKey FindingsReference
CuprizoneMouse10 mg/kg/dayOral administration3 weeksEnhanced remyelination in the corpus callosum, cortex, and hippocampus; increased number of mature oligodendrocytes and myelin basic protein (MBP). Rescued schizophrenia-like behavioral changes.
Lysophosphatidylcholine (LPC)-Induced Demyelination

The LPC model involves the focal injection of a demyelinating agent, allowing for the study of localized remyelination. This compound has demonstrated pro-remyelinating properties in this model as well.

Animal ModelSpeciesThis compound DosageAdministration RouteDurationKey FindingsReference
LPC-induced spinal cord demyelinationMouseNot SpecifiedNot SpecifiedNot SpecifiedPromoted remyelination.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings.

EAE Model (MOG35-55 Induced)
  • Animals: Female C57BL/6 mice.

  • Induction: Mice are immunized with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) emulsified in complete Freund's adjuvant. Pertussis toxin is also administered.

  • This compound Administration: this compound is administered daily via intraperitoneal injection or oral gavage, starting from the day of immunization or at the onset of clinical signs.

  • Assessment: Clinical signs are scored daily. At the end of the experiment, spinal cords and brains are collected for histological analysis (e.g., Luxol Fast Blue staining for myelin) and molecular analysis (e.g., MBP expression).

Cuprizone Model
  • Animals: Mice.

  • Induction: Demyelination is induced by feeding the animals a diet containing 0.2% cuprizone for 6 weeks.

  • This compound Administration: this compound is administered daily via oral gavage after the cessation of the cuprizone diet to assess its effect on remyelination.

  • Assessment: Brain tissues (corpus callosum, cortex, hippocampus) are analyzed for remyelination using immunohistochemistry for MBP and mature oligodendrocyte markers (e.g., APC). Behavioral tests like the open field test and Y-maze are used to assess functional recovery.

LPC Model
  • Induction: A focal demyelinating lesion is created by injecting lysophosphatidylcholine (LPC) directly into the spinal cord or other white matter tracts.

  • This compound Administration: The specific administration protocol for this compound in the cited LPC studies was not detailed in the provided search results.

  • Assessment: Remyelination is assessed at the lesion site using histological and immunohistochemical techniques.

Signaling Pathways and Mechanism of Action

This compound is believed to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This action is primarily mediated through the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1).

Clemastine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CHRM1 CHRM1 (M1 Muscarinic Receptor) This compound->CHRM1 Antagonizes ERK1_2 ERK1/2 (p-ERK1/2) CHRM1->ERK1_2 Leads to Activation Transcription_Factors Transcription Factors (e.g., Myrf, Olig2) ERK1_2->Transcription_Factors Activates OPC_Differentiation OPC Differentiation & Myelination Transcription_Factors->OPC_Differentiation Promotes

Caption: this compound's proposed mechanism of action in promoting oligodendrocyte precursor cell (OPC) differentiation.

By blocking CHRM1, this compound is thought to initiate a signaling cascade that involves the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. This, in turn, upregulates transcription factors essential for oligodendrocyte differentiation and myelination.

Experimental Workflow Overview

The general workflow for evaluating the efficacy of this compound in these animal models is as follows:

Experimental_Workflow A Animal Model Selection (EAE, Cuprizone, LPC) B Induction of Demyelination A->B C This compound Administration (Dosage, Route, Duration) B->C D Monitoring and Assessment (Clinical Scores, Behavior) C->D E Tissue Collection and Processing D->E F Histological & Molecular Analysis (Myelination, Cell Markers) E->F G Data Analysis and Interpretation F->G

Caption: A generalized experimental workflow for assessing this compound's efficacy in MS animal models.

References

Comparative Analysis of Clemastine and Benztropine on Oligodendrocyte Precursor Cell Differentiation and Myelination

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in publicly available research directly comparing the effects of clemastine and its derivatives on oligodendrocyte precursor cells (OPCs). Therefore, this guide provides a comparative analysis of this compound and a relevant alternative, benztropine. Both are FDA-approved drugs that have been identified as potent enhancers of OPC differentiation and remyelination, primarily acting as muscarinic receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their effects, supported by experimental data and detailed protocols.

Mechanism of Action: A Shared Pathway

This compound and benztropine promote OPC differentiation through a similar mechanism of action. They both function as antagonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is expressed on OPCs.[1][2] Antagonism of these receptors is believed to relieve a natural brake on OPC differentiation. This action leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a crucial cascade in promoting the maturation of OPCs into myelinating oligodendrocytes.[3][4]

Quantitative Comparison of Effects on OPCs

The following table summarizes the quantitative effects of this compound and benztropine on OPC differentiation and myelination from various studies. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature.

ParameterCompoundConcentrationModel SystemKey FindingsReference
OPC Differentiation This compound500 nMIn vitro (rat OPCs)Most effective concentration for promoting differentiation.[5]
Benztropine500 nMIn vitro (rat OPCs)Most effective concentration for promoting differentiation.
This compound1µMIn vitro (mouse OPCs)Significant reduction in OPCs (PDGFRα+) and increase in mature oligodendrocytes (MBP+).
This compound10 mg/kg/dayIn vivo (spinal cord injury model, rat)Increased MBP density at 14 days post-injury.
Benztropine-In vivo (cuprizone model, mouse)Increased number of mature oligodendrocytes (GST-p+) at 2 weeks post-treatment.
Myelination This compound500 nMIn vitro (OPC/DRG co-culture)Enhanced myelination.
Benztropine500 nMIn vitro (OPC/DRG co-culture)Enhanced myelination.
Signaling Pathway Activation This compound10 mg/kgIn vivo (spinal cord injury model, rat)Increased phosphorylation of ERK1/2.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound / Benztropine This compound / Benztropine M1 Muscarinic Receptor M1 Muscarinic Receptor This compound / Benztropine->M1 Muscarinic Receptor Antagonism ERK1/2 Signaling Pathway ERK1/2 Signaling Pathway M1 Muscarinic Receptor->ERK1/2 Signaling Pathway Activation Transcription Factors (e.g., Myrf, Olig2) Transcription Factors (e.g., Myrf, Olig2) ERK1/2 Signaling Pathway->Transcription Factors (e.g., Myrf, Olig2) Activation OPC Differentiation OPC Differentiation Transcription Factors (e.g., Myrf, Olig2)->OPC Differentiation Myelination Myelination OPC Differentiation->Myelination

Caption: Signaling pathway of this compound and benztropine in OPCs.

G OPC Isolation OPC Isolation OPC Culture & Proliferation OPC Culture & Proliferation OPC Isolation->OPC Culture & Proliferation Induce Differentiation (with this compound/Benztropine) Induce Differentiation (with this compound/Benztropine) OPC Culture & Proliferation->Induce Differentiation (with this compound/Benztropine) Fixation & Permeabilization Fixation & Permeabilization Induce Differentiation (with this compound/Benztropine)->Fixation & Permeabilization Western Blot Western Blot Induce Differentiation (with this compound/Benztropine)->Western Blot Immunocytochemistry Immunocytochemistry Fixation & Permeabilization->Immunocytochemistry Image Acquisition & Analysis Image Acquisition & Analysis Immunocytochemistry->Image Acquisition & Analysis Protein Quantification Protein Quantification Western Blot->Protein Quantification

Caption: Experimental workflow for assessing OPC differentiation.

Experimental Protocols

OPC Isolation and Culture (Adapted from mouse cortical tissue)
  • Tissue Dissociation:

    • Dissect cortices from postnatal day 5-7 mouse pups.

    • Mince the tissue and incubate in a papain solution (e.g., 20 units/ml) with DNase I at 37°C for 30 minutes.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Cell Filtration and Plating:

    • Pass the cell suspension through a 40 µm cell strainer.

    • Plate the cells onto poly-D-lysine (PDL)-coated flasks in a defined OPC proliferation medium containing DMEM/F12, B27 supplement, and growth factors such as PDGF-AA and FGF2.

  • OPC Purification (Immunopanning):

    • After 7-10 days in culture, shake the flasks to detach microglia and astrocytes.

    • Treat the remaining attached cells with trypsin to generate a single-cell suspension.

    • Sequentially pan the cells on plates coated with antibodies against cell surface markers to negatively select for other cell types and positively select for OPCs (e.g., using an anti-O4 antibody).

  • OPC Expansion:

    • Plate the purified OPCs on PDL-coated dishes in proliferation medium.

    • Change half of the medium every other day.

In Vitro OPC Differentiation Assay
  • Cell Plating:

    • Plate purified OPCs onto PDL-coated coverslips or multi-well plates in proliferation medium.

  • Induction of Differentiation:

    • Once the cells reach the desired confluency, replace the proliferation medium with a differentiation medium. This medium typically lacks mitogens (PDGF-AA and FGF2) and is supplemented with triiodothyronine (T3).

    • Add this compound, benztropine, or vehicle control to the differentiation medium at the desired concentrations.

  • Culture:

    • Culture the cells for 3-7 days to allow for differentiation, changing the medium with fresh compound every 2 days.

Immunocytochemistry for OPC Markers
  • Fixation:

    • Wash the cells on coverslips with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with primary antibodies against OPC markers (e.g., anti-MBP for mature oligodendrocytes, anti-NG2 for OPCs, anti-CC1 for mature oligodendrocytes) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.

Western Blot for p-ERK1/2 and Myelin Proteins
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-MBP, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total ERK).

References

Clemastine's Therapeutic Potential in Neurological Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the remyelinating agent clemastine, with a comparative look at alternative therapeutic strategies for Multiple Sclerosis, Optic Neuritis, and Spinal Cord Injury.

This compound, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). Its potential to repair the myelin sheath, the protective covering of nerve fibers that is damaged in a range of neurological disorders, has garnered significant attention within the scientific community. This guide provides a comprehensive cross-validation of this compound's therapeutic effects, presenting experimental data, detailed methodologies, and a comparison with other treatment modalities.

This compound's Mechanism of Action: Promoting Oligodendrocyte Differentiation

This compound's primary mechanism in the context of neurological disorders is its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1] This action is largely attributed to its antagonist activity at the M1 muscarinic acetylcholine receptor (CHRM1).[2] By blocking this receptor, this compound initiates a signaling cascade that encourages OPCs to mature and begin the process of remyelination.

Several signaling pathways are implicated in this compound-mediated oligodendrocyte differentiation. Key among these is the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] Additionally, studies have suggested a role for the Wnt/β-catenin signaling pathway in the remyelination process enhanced by this compound.[4][5]

Clemastine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CHRM1 CHRM1 (M1 Receptor) This compound->CHRM1 Antagonizes ERK1/2_Pathway ERK1/2 Pathway CHRM1->ERK1/2_Pathway Activates OPC_Differentiation Oligodendrocyte Progenitor Cell (OPC) Differentiation ERK1/2_Pathway->OPC_Differentiation Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->OPC_Differentiation Remyelination Remyelination OPC_Differentiation->Remyelination

This compound's primary signaling pathway for promoting remyelination.

Clinical Evidence: The ReBUILD and ReCOVER Trials

The efficacy of this compound in promoting remyelination has been investigated in key clinical trials, most notably the ReBUILD trial for Multiple Sclerosis (MS) and the ReCOVER trial for acute Optic Neuritis.

The ReBUILD Trial (Relapsing Multiple Sclerosis)

The ReBUILD trial was a Phase II, double-blind, randomized, placebo-controlled, crossover study designed to assess the efficacy of this compound fumarate in patients with relapsing MS who had chronic demyelinating optic neuropathy.

Experimental Protocol: Visual Evoked Potentials (VEP)

A primary outcome measure in the ReBUILD trial was the change in P100 latency as measured by visual evoked potentials (VEP). VEP is a non-invasive test that measures the time it takes for a visual stimulus to travel from the eye to the visual cortex in the brain. A delay in this signal is indicative of demyelination.

VEP_Workflow Patient Patient Visual_Stimulus Visual Stimulus (Checkerboard Pattern) Patient->Visual_Stimulus Views Scalp_Electrodes Scalp Electrodes (EEG Recording) Patient->Scalp_Electrodes Measures Brain Activity Signal_Amplification Signal Amplification and Averaging Scalp_Electrodes->Signal_Amplification VEP_Waveform VEP Waveform Analysis (P100 Latency) Signal_Amplification->VEP_Waveform

Simplified workflow for Visual Evoked Potential (VEP) measurement.

Quantitative Data from the ReBUILD Trial

Outcome MeasureThis compound Effectp-valueReference
P100 Latency Reduction 1.7 ms/eye 0.0048

Note: Data represents the reduction in latency delay in the crossover analysis.

The ReCOVER Trial (Acute Optic Neuritis)

The ReCOVER trial is designed to evaluate this compound as a remyelinating agent in patients with acute optic neuritis. This study also assesses the tolerability of this compound in this patient population.

Experimental Protocol: Optical Coherence Tomography (OCT)

A key outcome measure in the ReCOVER trial is the assessment of the retinal nerve fiber layer (RNFL) thickness using optical coherence tomography (OCT). OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the quantification of axonal loss.

OCT_Workflow Patient Patient OCT_Scan Optical Coherence Tomography (OCT) Scan Patient->OCT_Scan Undergoes Image_Acquisition Cross-sectional Image Acquisition OCT_Scan->Image_Acquisition RNFL_Segmentation Retinal Nerve Fiber Layer (RNFL) Segmentation Image_Acquisition->RNFL_Segmentation Thickness_Measurement RNFL Thickness Quantification (μm) RNFL_Segmentation->Thickness_Measurement

Simplified workflow for Optical Coherence Tomography (OCT) measurement.

Quantitative Data from a Study on this compound in Optic Neuritis

A study involving 25 patients with acute optic neuritis showed that those treated with this compound for 90 days had significant recovery of visual function and less loss of RNFL and ganglion cell layer thickness compared to placebo.

Outcome MeasureThis compound GroupPlacebo GroupReference
Visual Function Significant Improvement-
RNFL Thickness Less LossMore Loss
Ganglion Cell Layer Thickness Less LossMore Loss

Comparison with Alternative Therapeutic Strategies

Multiple Sclerosis (MS)

While this compound shows promise, several other remyelinating agents are in development for MS.

Therapeutic AgentMechanism of ActionStage of DevelopmentKey FindingsReferences
This compound M1 Muscarinic Receptor AntagonistPhase IIModest improvement in VEP latency.
PIPE-307 Selective M1 Muscarinic Receptor AntagonistPhase II (Failed to meet endpoints)Did not meet primary or secondary efficacy goals in the VISTA trial.
PTD802 GPR17 AntagonistPhase IPreclinical results are promising; currently in early-stage human trials.
FTX-101 Modulator of Plexin A1/Neuropilin 1Phase IPreclinical data shows strong myelin repair activity; currently in a first-in-human study.
Optic Neuritis

The standard of care for acute optic neuritis primarily involves managing inflammation.

TreatmentMechanism of ActionEfficacyKey ConsiderationsReferences
This compound Promotes RemyelinationPotential for improved visual function and neuroprotection.Still investigational for this indication.
Corticosteroids (Intravenous) Anti-inflammatoryAccelerates the speed of visual recovery but does not improve long-term visual outcome.Potential for side effects.
Plasma Exchange (PLEX) Removes antibodies and inflammatory mediators from the bloodMay improve visual outcomes in severe cases unresponsive to corticosteroids.An invasive procedure.

A retrospective multicenter study on PLEX for optic neuritis showed that the median final visual acuity after treatment was 20/25, a significant improvement from the median of counting fingers at the time of treatment. Another study found that at one year, the mean visual acuity of patients who received PLEX was 5/10, compared to 1.5/10 in those who received corticosteroids alone.

Spinal Cord Injury (SCI)

Current treatments for acute SCI are limited and focus on preventing further damage.

TreatmentMechanism of ActionEfficacyKey ConsiderationsReferences
This compound Promotes Remyelination and NeuroprotectionPreclinical studies in animal models show preserved myelin integrity and improved functional recovery.Clinical data in human SCI is lacking.
Methylprednisolone Anti-inflammatoryControversial; some studies show modest short-term motor score improvement if given within 8 hours of injury, but no significant long-term benefit.Associated with an increased risk of complications like gastrointestinal bleeding.
Surgical Decompression Relieves pressure on the spinal cordCan improve outcomes, especially if performed early.An invasive procedure with associated risks.

The Third National Acute Spinal Cord Injury Randomized Controlled Trial (NASCIS III) found that patients treated with methylprednisolone for 48 hours, when initiated 3 to 8 hours after injury, showed improved motor recovery at 6 months compared to a 24-hour regimen. However, a subsequent meta-analysis concluded that methylprednisolone does not provide significant long-term benefits and may increase the risk of gastrointestinal bleeding.

Conclusion

This compound represents a significant step forward in the quest for remyelinating therapies for neurological disorders. Clinical trials in MS and optic neuritis have provided proof-of-concept for its ability to promote myelin repair. However, the modest effects observed highlight the need for further research and development of more potent remyelinating agents.

Compared to existing treatments for optic neuritis and spinal cord injury, which primarily focus on managing inflammation and secondary damage, this compound offers a novel, restorative approach. The landscape of remyelinating therapies for MS is rapidly evolving, with several new candidates in early-stage clinical trials. Future research will be crucial to determine the optimal therapeutic strategies, potentially involving combination therapies that both modulate the immune system and promote myelin repair, to improve outcomes for individuals with these debilitating neurological conditions.

References

A Comparative Guide to the Long-Term Efficacy of Clemastine in Chronic Demyelinating Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy of clemastine as a remyelinating agent in chronic disease models. Its performance is objectively compared with other notable remyelinating therapies, supported by experimental data from preclinical and clinical studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development.

Executive Summary

This compound, a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). Its potential has been investigated in various chronic models of demyelinating diseases, most notably multiple sclerosis (MS). This guide summarizes the key findings on its long-term efficacy, mechanism of action, and provides a comparative overview with other potential remyelinating agents.

Data Presentation: Comparative Efficacy of Remyelinating Agents

The following tables summarize the quantitative data on the long-term efficacy of this compound and its comparators in various chronic models.

Table 1: Long-Term Efficacy of this compound in Preclinical and Clinical Models

Model/TrialSpecies/PopulationTreatment DurationKey Long-Term Efficacy OutcomesReference(s)
Experimental Autoimmune Encephalomyelitis (EAE)MouseProphylactic (from day 0)Significantly decreased clinical severity at peak and throughout the chronic phase.[1]
Cuprizone-Induced DemyelinationMouse3 weeks (during remyelination phase)Enhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus; increased mature oligodendrocytes.[1]
Spinal Cord Injury (SCI)Rat4 weeksPreserved myelin integrity, decreased axon loss, and improved functional recovery.[2][3]
ReBUILD Trial (Relapsing MS)Human90 days (this compound) vs. 60 days (placebo)Reduced latency delay in visual-evoked potentials (VEP) by 1.7 ms/eye .[4]
CCMR-Two Trial (Relapsing-Remitting MS)Human6 monthsCombination with metformin significantly increased myelin repair (measured by VEP), but no significant improvement in disability or visual function.

Table 2: Comparative Long-Term Efficacy of Other Remyelinating Agents

AgentModel/TrialSpecies/PopulationTreatment DurationKey Long-Term Efficacy OutcomesReference(s)
Metformin Ethidium Bromide-Induced DemyelinationAged Rat3 months prior to and during lesion inductionComparable remyelination to alternate-day fasting; significantly higher than control.
Benztropine Cuprizone-Induced DemyelinationMouse2 weeks (during remyelination phase)~2.2-fold increase in mature oligodendrocytes.
Benztropine EAEMouseProphylactic~2-fold increase in mature oligodendrocytes.
Anti-LINGO-1 (Opicinumab) SYNERGY Trial (Relapsing MS)Human72 weeksMissed primary endpoint for improving physical and cognitive function and disability. Showed a complex, non-linear dose-response with some evidence of clinical effect at intermediate doses.
GPR17 Antagonists Cuprizone-Induced DemyelinationMouse9 days (during remyelination phase)Significantly stimulated recovery of VEP latency time compared to vehicle.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility.

Cuprizone-Induced Demyelination and Remyelination Model

This model is used to study toxic demyelination and subsequent spontaneous or therapeutically enhanced remyelination in a non-inflammatory context.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Demyelination Induction:

    • Prepare a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard rodent chow.

    • Administer the cuprizone diet ad libitum for 5-6 weeks to induce acute demyelination, or for 12-13 weeks for chronic demyelination with impaired remyelination.

  • Remyelination Phase:

    • After the induction phase, switch the mice back to a standard chow diet.

    • For acute models, spontaneous remyelination occurs over the next 3-4 weeks.

    • For chronic models, remyelination is significantly impaired.

  • Therapeutic Intervention (e.g., this compound):

    • Dissolve this compound fumarate in a suitable vehicle (e.g., saline).

    • Administer this compound daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 10 mg/kg) starting from the switch to the standard diet (remyelination phase).

  • Long-Term Efficacy Assessment:

    • Histology: At various time points during the remyelination phase (e.g., 2, 4, 6 weeks), perfuse the mice and collect brain tissue. Process the tissue for Luxol Fast Blue (LFB) staining to assess myelin content and immunohistochemistry for oligodendrocyte markers (e.g., GST-π for mature oligodendrocytes, Olig2 for oligodendrocyte lineage cells).

    • Electron Microscopy: To quantify remyelination, analyze the g-ratio (axon diameter to myelinated fiber diameter) of axons in the corpus callosum. Remyelinated sheaths are typically thinner than the originals.

    • Behavioral Tests: While not the primary outcome in this model, functional tests like the open field test or Y-maze can be used to assess behavioral changes.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is an inflammatory demyelinating model that mimics many aspects of multiple sclerosis.

  • Animal Model: Female C57BL/6 mice, 9-13 weeks old.

  • EAE Induction:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0-5: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

  • Therapeutic Intervention (e.g., this compound):

    • Prophylactic: Begin daily administration of this compound (e.g., 10 mg/kg, oral gavage) from day 0.

    • Therapeutic: Begin daily administration of this compound at the onset of clinical signs.

  • Long-Term Efficacy Assessment:

    • Clinical Score: Continue daily scoring for at least 28-35 days to assess the impact on the peak and chronic phases of the disease.

    • Histology: At the end of the experiment, collect spinal cord tissue for histological analysis of inflammation (H&E staining), demyelination (LFB staining), and axonal loss (immunohistochemistry for neurofilament).

    • Immunophenotyping: Analyze immune cell populations in the spleen and CNS by flow cytometry to assess the drug's effect on the immune response.

Signaling Pathways and Mechanisms of Action

This compound's Pro-Remyelinating Signaling Pathways

This compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes through several key signaling pathways.

clemastine_signaling cluster_this compound This compound Action cluster_opc Oligodendrocyte Precursor Cell (OPC) This compound This compound M1R Muscarinic M1 Receptor (CHRM1) This compound->M1R Antagonizes ERK ERK Pathway This compound->ERK Activates (via M1R antagonism) Gsta4 Gsta4/4-HNE Pathway This compound->Gsta4 Activates M1R->ERK Inhibits (normally) Differentiation OPC Differentiation ERK->Differentiation Gsta4->Differentiation Myelination Myelination Differentiation->Myelination remyelination_workflow cluster_model Chronic Demyelination Model cluster_treatment Treatment Phase cluster_assessment Long-Term Efficacy Assessment cluster_data Data Analysis & Comparison induction Induce Demyelination (e.g., Cuprizone, EAE) treatment Administer Test Compound (e.g., this compound) vs. Vehicle induction->treatment functional Functional/Clinical Assessment (e.g., VEP, Clinical Score) treatment->functional histological Histological Analysis (Myelination, Oligodendrocyte Counts) treatment->histological ultrastructural Ultrastructural Analysis (g-ratio) treatment->ultrastructural analysis Quantitative Data Analysis and Comparison to Alternatives functional->analysis histological->analysis ultrastructural->analysis

References

Clemastine's Neuroprotective Capabilities Beyond Remyelination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, clemastine is emerging as a compound of significant interest, not only for its established role in promoting remyelination but also for its broader neuroprotective effects. This guide provides a comparative analysis of this compound's performance against other neuroprotective agents, supported by experimental data, to validate its potential in mitigating neuronal damage through mechanisms independent of myelin repair.

This compound, a first-generation antihistamine, has demonstrated promising neuroprotective properties that extend beyond its well-documented effects on oligodendrocyte differentiation and remyelination. Experimental evidence suggests that this compound exerts these effects through a multi-faceted approach, including the modulation of neuroinflammation, inhibition of neuronal apoptosis, and reduction of oxidative stress. This guide delves into the data supporting these claims and compares this compound's efficacy with other notable neuroprotective compounds such as fingolimod, minocycline, and riluzole.

Comparative Analysis of Neuroprotective Effects

To provide a clear comparison, the following tables summarize quantitative data from various preclinical studies, highlighting the distinct mechanisms of action and efficacy of this compound and its alternatives in key areas of neuroprotection.

Table 1: Modulation of Neuroinflammation

Neuroinflammation, primarily mediated by microglia and astrocytes, is a key contributor to secondary injury in a range of neurological disorders. This compound has been shown to modulate this response, shifting glial cells from a pro-inflammatory to a more neuroprotective phenotype.

CompoundExperimental ModelKey FindingsQuantitative Data
This compound Hypoxia-Ischemia (Rat)Reduced microglial activation.Decreased number of Iba-1 positive cells in the cortex, hippocampus, and thalamus.[1]
SOD1(G93A) ALS (Mouse)Modulated microglia-related inflammatory genes and reduced microgliosis.Specific percentage reduction in microgliosis and modulation of inflammatory gene expression.[2]
Fingolimod Experimental Autoimmune Encephalomyelitis (EAE)Reduced infiltration of inflammatory cells into the CNS.Data on reduction of inflammatory cell counts in spinal cord tissue.
Minocycline Spinal Cord Injury (Mouse)Inhibited microglial activation and proliferation.Significant reduction in the number of activated microglia (Iba1-positive cells) at the lesion site.[3]
Excitotoxicity (in vitro)Inhibited glutamate-induced microglial proliferation.Dose-dependent inhibition of microglial proliferation.[3][4]
Riluzole SOD1(G93A) ALS (Mouse)Limited data on direct modulation of microglial activation.Primarily acts on neuronal excitability.
Table 2: Inhibition of Neuronal Apoptosis

Preventing neuronal cell death is a critical aspect of neuroprotection. This compound has been observed to directly enhance neuronal survival in various injury models.

CompoundExperimental ModelKey FindingsQuantitative Data
This compound Intracerebral Hemorrhage (Mouse)Reduced rates of neuronal apoptosis.Lower number of TUNEL-positive cells in the perihematomal region.
Fingolimod Cerebral Ischemia (Rodent)Reduced neuronal apoptosis in the peri-infarct area.Significantly reduced number of TUNEL-positive cells (140±17 vs. 324±47 cells/mm² in vehicle).
Optic Neuritis (in vitro)Attenuated TNFα-induced neuronal death.Increased cell viability by approximately 45-60% at a concentration of 25 nM.
Minocycline Intracerebral Hemorrhage (Mouse)Reduced neuronal death.40 μg/ml of minocycline significantly reduced neuronal death compared to PBS control.
Laser Axotomy (in vitro)Increased survival of axotomized cortical neurons.1 µM minocycline increased neuronal survival to 122.2% of axotomized-only values.
Riluzole Sensory Neuron Culture (Rat)Promoted neuronal survival.A single dose of 0.1 µM was sufficient to promote neonatal DRG neuronal survival.
Oxidative Injury (in vitro)Attenuated nonexcitotoxic oxidative injury-induced neuronal death.Attenuated neuronal death induced by 30 µM kainate or NMDA.
Table 3: Attenuation of Oxidative Stress

Oxidative stress is a common pathological feature of many neurological diseases, leading to cellular damage. This compound and its counterparts have shown capabilities in mitigating this damaging process.

CompoundExperimental ModelKey FindingsQuantitative Data
This compound Limited direct quantitative data available in initial searches.Indirect evidence suggests antioxidant effects through modulation of inflammatory responses.
Fingolimod Multiple Sclerosis (Human)Reduced total oxidative stress (TOS) levels.Statistically significant decrease in serum TOS levels in the third month of treatment.
Mitochondrial Oxidative Damage (in vitro)Alleviated menadione-induced toxicity and decreased mitochondrial ROS production.Restored levels of advanced oxidation protein products and total thiol levels.
Minocycline HIV-associated Neurocognitive Disorders (Human)Decreased lipid markers of oxidative stress.Larger beneficial change in cerebrospinal fluid ceramides compared to placebo.
Ischemic Neuronal Damage (in vitro/in vivo)Inhibited lipid peroxidation and free radical scavenging.Significantly inhibited lipid peroxidation at 0.2 µM and free radical scavenging at 2 µM.
Riluzole Methylmercury-induced Oxidative Stress (Rat)Reduced intracellular ROS, lipid peroxidation, and protein carbonylation.Reduced ROS by 56.06%, MDA by 40%, and carbonyls by 16.59% compared to MeHg alone.
H2O2-induced Oxidative Stress (in vitro)Counteracted H2O2-induced cell death and ROS increase.Prevented ~50% of H2O2-induced cell death.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Clemastine_Neuroprotective_Pathways cluster_stimulus Neurological Insult (e.g., Ischemia, Trauma, Neurodegeneration) cluster_this compound This compound Intervention cluster_cellular_effects Cellular Mechanisms cluster_outcomes Neuroprotective Outcomes insult Neuronal Injury & Stress microglia Microglia/ Astrocyte Activation insult->microglia apoptosis Apoptotic Pathways (e.g., Caspase Activation) insult->apoptosis ros Oxidative Stress (ROS Production) insult->ros This compound This compound This compound->microglia Inhibits pro-inflammatory phenotype This compound->apoptosis Inhibits This compound->ros Reduces inflammation_mod Modulated Neuroinflammation microglia->inflammation_mod survival Increased Neuronal Survival apoptosis->survival ox_stress_red Reduced Oxidative Damage ros->ox_stress_red Experimental_Workflow_Neuroprotection cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_assays Neuroprotective Outcome Assessment cluster_analysis Data Analysis and Comparison model In vivo (e.g., SCI, Stroke) or In vitro (e.g., OGD) vehicle Vehicle Control model->vehicle This compound This compound model->this compound alternative Alternative Drug model->alternative inflammation Neuroinflammation Assays (IHC for Iba1, Cytokine ELISA) vehicle->inflammation apoptosis Apoptosis Assays (TUNEL, Caspase-3 Staining) vehicle->apoptosis survival Neuronal Survival Assays (MAP2, NeuN Staining) vehicle->survival oxidative Oxidative Stress Assays (MDA, GSH/GSSG Ratio) vehicle->oxidative This compound->inflammation This compound->apoptosis This compound->survival This compound->oxidative alternative->inflammation alternative->apoptosis alternative->survival alternative->oxidative comparison Quantitative Comparison of Neuroprotective Efficacy inflammation->comparison apoptosis->comparison survival->comparison oxidative->comparison

References

Clemastine's Differential Impact on Glial Cells: A Comparative Guide for Neuro-Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antihistamine clemastine reveals distinct and potentially synergistic effects on the primary glial cell types of the central nervous system: oligodendrocytes, microglia, and astrocytes. This guide provides a comparative analysis of current experimental findings, offering researchers and drug development professionals a comprehensive overview of this compound's therapeutic potential in neurological disorders characterized by demyelination and neuroinflammation.

This compound, a first-generation antihistamine, has garnered significant attention for its potential as a remyelinating agent. Its ability to cross the blood-brain barrier allows it to interact with the diverse cell populations of the central nervous system (CNS). Understanding its specific effects on different glial cells is crucial for harnessing its full therapeutic potential. This guide synthesizes the current knowledge on how this compound modulates the function of oligodendrocytes, microglia, and astrocytes, presenting a comparative view of its mechanisms of action, supported by experimental data.

Comparative Efficacy of this compound Across Glial Cell Types

The therapeutic effects of this compound in the CNS are multifaceted, with each major glial cell type responding through distinct molecular pathways. The most well-documented effect is on the oligodendrocyte lineage, where this compound promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. In microglia, the resident immune cells of the CNS, this compound exhibits a clear anti-inflammatory profile. Its impact on astrocytes, the most abundant glial cell type, is the least characterized, but evidence suggests a role in mitigating reactive astrogliosis.

Glial Cell TypePrimary Effect of this compoundKey Molecular Targets/PathwaysSupporting Experimental Evidence (Model)
Oligodendrocytes Promotes differentiation of OPCs and myelination.Antagonism of M1 muscarinic acetylcholine receptor (CHRM1); Activation of ERK1/2 signaling pathway; mTOR pathway modulation.[1]In vitro OPC cultures; Animal models of demyelination (e.g., cuprizone, experimental autoimmune encephalomyelitis - EAE), spinal cord injury, and hypoxic brain injury.[1][2][3][4]
Microglia Inhibits pro-inflammatory activation; Promotes a neuroprotective phenotype.Inhibition of p38 MAPK/NLRP3 inflammasome pathway; Downregulation of P2X7 receptor.In vitro microglia cultures; Animal models of neuroinflammation and neurodegenerative diseases (e.g., ALS).
Astrocytes Ameliorates astrocytic loss and may reduce reactivity.Largely uncharacterized; Low expression of CHRM1 suggests a different mechanism than in oligodendrocytes.Animal models of chronic stress and spinal cord injury.

In-Depth Analysis of this compound's Action on Each Glial Cell Type

Oligodendrocytes: A Catalyst for Remyelination

The most profound and extensively studied effect of this compound is its ability to enhance the generation of new myelin. It achieves this by promoting the differentiation of OPCs, the precursor cells that mature into myelin-producing oligodendrocytes.

Signaling Pathway: The primary mechanism involves the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) on OPCs. By blocking this receptor, this compound initiates a downstream signaling cascade that includes the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is a critical step in driving the differentiation program of OPCs. Additionally, this compound has been shown to modulate the mTOR pathway, which is also implicated in oligodendrocyte differentiation and myelination.

Clemastine_Oligodendrocyte_Pathway This compound This compound CHRM1 CHRM1 (on OPC) This compound->CHRM1 Antagonizes ERK1_2 p-ERK1/2 CHRM1->ERK1_2 Activates Differentiation OPC Differentiation ERK1_2->Differentiation Myelination Myelination Differentiation->Myelination

Microglia: Taming the Inflammatory Response

In pathological conditions, microglia can become activated and release pro-inflammatory molecules that contribute to neuronal damage and inhibit remyelination. This compound appears to counteract this detrimental activation, shifting microglia towards a more neuroprotective state.

Signaling Pathway: this compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This, in turn, suppresses the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to reduced production of pro-inflammatory cytokines like IL-1β. Furthermore, this compound can downregulate the purinergic receptor P2X7, which is involved in microglia-mediated neuroinflammation.

Clemastine_Microglia_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits P2X7R P2X7R This compound->P2X7R Downregulates NLRP3 NLRP3 Inflammasome p38_MAPK->NLRP3 Pro_inflammatory Pro-inflammatory Cytokine Release NLRP3->Pro_inflammatory P2X7R->Pro_inflammatory

Astrocytes: An Emerging Area of Investigation

The role of this compound in astrocyte function is the least defined among the glial cell types. Astrocytes are critical for maintaining CNS homeostasis, but can become reactive in response to injury, forming a glial scar that can be both beneficial and detrimental to recovery.

Observed Effects: Studies have reported that this compound treatment can lead to an amelioration of astrocytic loss in animal models of chronic stress. However, the direct molecular mechanisms remain elusive. One study noted that astrocytes express low levels of the CHRM1 receptor, suggesting that this compound's effects on these cells are likely mediated by a different pathway than in oligodendrocytes. Further research is needed to elucidate the specific targets and signaling cascades that this compound modulates in astrocytes to understand its full impact on glial scar formation, synaptic support, and overall CNS repair.

Experimental Protocols

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
  • Cell Culture: Primary OPCs are isolated from the cortices of early postnatal rat or mouse pups and cultured on poly-D-lysine coated plates in a defined, serum-free medium containing growth factors such as PDGF-AA and FGF-2 to maintain their progenitor state.

  • Treatment: To induce differentiation, growth factors are withdrawn, and the cells are treated with various concentrations of this compound or a vehicle control.

  • Analysis: After a period of 3 to 5 days, cells are fixed and immunostained for markers of OPCs (e.g., NG2, PDGFRα) and mature oligodendrocytes (e.g., MBP, PLP). The percentage of differentiated oligodendrocytes is quantified by counting the number of MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).

In Vitro Microglia Activation Assay
  • Cell Culture: Primary microglia are isolated from the brains of neonatal rodents, or a microglial cell line (e.g., BV-2) is used. Cells are cultured in appropriate media.

  • Stimulation and Treatment: Microglia are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an activated state. Concurrently, cells are treated with this compound or a vehicle control.

  • Analysis: After 24-48 hours, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA. The cells can also be lysed to analyze the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot or qPCR.

Experimental_Workflow cluster_Oligo Oligodendrocyte Differentiation cluster_Micro Microglia Activation Oligo_Isolation Isolate OPCs Oligo_Culture Culture with Growth Factors Oligo_Isolation->Oligo_Culture Oligo_Treatment Withdraw Growth Factors + this compound Oligo_Culture->Oligo_Treatment Oligo_Analysis Immunostain for MBP/NG2 Oligo_Treatment->Oligo_Analysis Micro_Isolation Isolate Microglia Micro_Culture Culture Microglia Micro_Isolation->Micro_Culture Micro_Treatment LPS Stimulation + this compound Micro_Culture->Micro_Treatment Micro_Analysis Measure Cytokines (ELISA) Micro_Treatment->Micro_Analysis

Conclusion and Future Directions

This compound demonstrates a promising, multi-pronged approach to treating neurological disorders by differentially targeting glial cell populations. Its robust pro-myelinating effect on oligodendrocytes, coupled with its anti-inflammatory action on microglia, presents a powerful combination for promoting CNS repair. However, a significant knowledge gap remains regarding its impact on astrocytes. Future research should focus on elucidating the molecular mechanisms by which this compound influences astrocyte reactivity and function. A deeper understanding of its effects on all three major glial cell types will be instrumental in optimizing its therapeutic application and developing novel combination therapies for a range of debilitating neurological conditions.

References

Safety Operating Guide

Proper Disposal Procedures for Clemastine

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of clemastine in a laboratory setting. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Regulatory Compliance

All waste disposal procedures for this compound must adhere to federal, state, and local environmental control regulations.[1] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[2][3] State regulations may impose more stringent requirements.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Splash goggles or safety glasses[1]

  • Lab coat

  • Gloves

  • Approved dust respirator if dust is generated

Disposal of Unused or Expired this compound

For pure this compound or solutions, the recommended disposal method is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization: Place this compound waste in a suitable, closed, and clearly labeled container for disposal.

  • Licensed Disposal: Arrange for collection by a licensed hazardous waste disposal company. Options may include:

    • Incineration: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

    • Recycling: Consult the manufacturer for potential recycling options.

Note: Never dispose of this compound by flushing it down the toilet or drain, as this can lead to environmental contamination. Do not dispose of it in the regular trash unless following specific protocols for household waste, which are generally not applicable to laboratory settings.

Management of Spills

In the event of a this compound spill, follow these procedures:

Spill SizeContainment and Cleanup Procedure
Small Spill 1. Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.2. Avoid generating dust.3. Clean the contaminated surface by spreading water on it.4. Dispose of the cleaning materials and container according to local and regional authority requirements.
Large Spill 1. Alert personnel in the area and contact emergency responders.2. Use a shovel to transfer the material into a suitable waste disposal container.3. Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if local regulations permit.

For major spills, a HEPA-type vacuum cleaner may be used, but it must be an explosion-proof model designed for grounding.

Disposal of Contaminated Materials

Items such as personal protective equipment (PPE), gloves, and lab supplies that are contaminated with this compound should be treated as hazardous waste.

Procedure:

  • Collect all contaminated materials in a designated, sealed, and labeled waste container.

  • Dispose of the container through your institution's hazardous waste management program.

  • Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ClemastineDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Determine Waste Type A->C D Unused/Expired this compound C->D Pure/Bulk E Contaminated Materials (PPE, Glassware) C->E Contaminated F Spilled Material C->F Spill G Package in a sealed, labeled hazardous waste container D->G E->G I Clean spill area according to SDS guidelines F->I H Arrange for disposal by a licensed waste management company G->H I->G

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Clemastine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Clemastine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, a comprehensive PPE strategy is necessary to prevent exposure. The recommended PPE includes:

  • Eye Protection : Chemical safety goggles are required. A full-face shield may be necessary for supplementary protection in situations with a high risk of dust generation.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or powder-free latex, are mandatory. Double gloving should be considered for enhanced protection.[1] Hands should be thoroughly washed and dried after glove removal.[1]

  • Respiratory Protection : In cases of insufficient ventilation or when dust formation is likely, a NIOSH-approved dust respirator is essential.[2][3] For manufacturing operations or large-scale handling, air-supplied full-body suits may be required.

  • Body Protection : A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable, low-permeability coverall that buttons at the collar and cuffs is recommended. Protective shoe covers and a head covering should also be worn.

PPE Component Specification Primary Function
Eye ProtectionChemical safety goggles, optional full-face shieldProtects eyes from dust and splashes
Hand ProtectionNitrile or low-protein, powder-free latex gloves (double gloving recommended)Prevents skin contact
Respiratory ProtectionNIOSH-approved dust respiratorPrevents inhalation of dust particles
Body ProtectionLab coat (small quantities), disposable low-permeability coveralls (large quantities), shoe and head coversProtects skin and clothing from contamination

Health Hazard Data

This compound is considered a hazardous substance and can be toxic if swallowed, in contact with skin, or if inhaled.

Exposure Route Potential Health Effects
Inhalation May cause respiratory tract irritation, chest tightness, wheezing, and thickening of bronchial secretions.
Skin Contact May cause skin irritation. Toxic in contact with skin.
Eye Contact May cause eye irritation.
Ingestion May cause gastrointestinal tract irritation (nausea, vomiting, diarrhea), dry mouth, and thirst. May affect the central nervous system and vision. Toxic if swallowed.

Toxicity Data (LD50)

Test Animal Oral LD50 Intravenous LD50
Rat3550 mg/kg82 mg/kg
Mouse730 mg/kg43 mg/kg
Dog175 mg/kg>50 mg/kg
Rabbit1000 mg/kg19 mg/kg

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

  • Avoid all personal contact, including inhalation of dust.

  • Wear appropriate protective clothing.

  • Ensure good ventilation and use local exhaust ventilation where dust is generated.

  • Handle in a chemical fume hood when possible.

  • Avoid generating dust.

  • Do not cut, drill, grind, or weld containers that have held this compound, as residual dust may pose an explosion hazard.

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Store in light-resistant containers as this compound is light and heat sensitive.

  • Do not store above 25°C (77°F).

  • Store with a desiccant.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact : Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Cold water may be used, but warm water is preferred. Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice and show the container or label.

Spill Response:

A structured approach is necessary for managing spills to prevent exposure and environmental contamination.

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Unused or waste this compound must be disposed of properly to prevent environmental contamination and potential harm.

  • General Guidance : Dispose of contaminated material as waste according to federal, state, and local regulations. Do not allow the product to enter drains.

  • Procedure for Unused Product : For surplus and non-recyclable solutions, contact a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal : Empty containers may retain product residue and should be handled as hazardous waste. Place waste in suitable, closed containers for disposal.

  • Household Disposal : For expired or unused medication in a non-laboratory setting, the best method is a drug take-back program. If unavailable, mix the medicine with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemastine
Reactant of Route 2
Reactant of Route 2
Clemastine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。